Technical Documentation Center

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid
  • CAS: 345637-69-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid

Executive Summary (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 345637-69-6) serves as a critical scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 345637-69-6) serves as a critical scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and ligands for metal-organic frameworks. Its structural value lies in the 4-nitro pyrazole core , which offers a robust platform for further functionalization (e.g., reduction to an amine for amide coupling) while the acetic acid tail provides a handle for solubility modulation or bioconjugation.

This guide details a robust, scalable three-step synthesis pathway starting from commercially available acetylacetone. The protocol prioritizes regiochemical control , process safety (specifically regarding nitration), and purification efficiency .

Retrosynthetic Analysis

The synthesis is logically disconnected into three phases:

  • Core Construction: Formation of the pyrazole ring via condensation.

  • Functionalization: Electrophilic aromatic substitution to introduce the nitro group.

  • N-Alkylation: Introduction of the acetic acid moiety via nucleophilic substitution.

Critical Insight: Introducing the nitro group before alkylation is strategically superior. The electron-withdrawing nitro group reduces the basicity of the pyrazole nitrogens, preventing over-alkylation and simplifying the subsequent N-alkylation step by rendering the N-H proton more acidic (pKa ~9-10), facilitating deprotonation by mild bases.

Pathway Visualization

SynthesisPathway Acetylacetone Acetylacetone (Precursor) DMP 3,5-Dimethylpyrazole (Intermediate 1) Acetylacetone->DMP Cyclization Hydrazine Hydrazine Hydrate Hydrazine->DMP Nitration HNO3 / H2SO4 (Nitration) DMP->Nitration NitroDMP 3,5-Dimethyl-4-nitropyrazole (Intermediate 2) Nitration->NitroDMP Alkylation Cl-CH2-COOEt / K2CO3 (N-Alkylation) NitroDMP->Alkylation Ester Ethyl ester intermediate Alkylation->Ester Hydrolysis NaOH / H2O (Hydrolysis) Ester->Hydrolysis FinalProduct (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl) acetic acid Hydrolysis->FinalProduct

Figure 1: Linear synthetic pathway from acetylacetone to the target acid.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

Mechanism: Double condensation cyclization. Rationale: Hydrazine acts as a bis-nucleophile attacking the diketone. The symmetry of acetylacetone ensures a single product.

  • Reagents: Acetylacetone (1.0 eq), Hydrazine hydrate (80%, 1.05 eq), Ethanol (Solvent).

  • Protocol:

    • Dissolve acetylacetone (100 mmol) in Ethanol (50 mL).

    • Cool the solution to 0–5°C using an ice bath. Exotherm Control: The reaction is highly exothermic.

    • Add hydrazine hydrate dropwise over 30 minutes, maintaining internal temperature <15°C.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Workup: Evaporate solvent under reduced pressure. The residue solidifies upon cooling. Recrystallize from petroleum ether if necessary.

    • Yield: ~90-95%.

Step 2: Nitration to 3,5-Dimethyl-4-nitropyrazole

Mechanism: Electrophilic Aromatic Substitution (EAS). Safety Critical: This step involves the generation of the nitronium ion (


). Runaway exotherms are a risk.
  • Reagents: 3,5-Dimethylpyrazole (1.0 eq), Fuming

    
     (excess), 
    
    
    
    (solvent/catalyst).
  • Protocol:

    • Dissolve 3,5-dimethylpyrazole (50 mmol) in concentrated

      
       (30 mL) at 0°C.
      
    • Add fuming

      
       (d=1.5) dropwise, keeping temperature strictly <10°C.
      
    • Stir at 0°C for 1 hour, then slowly warm to 60°C for 2 hours to ensure completion.

    • Quench: Pour the reaction mixture onto crushed ice (200 g). The product will precipitate as a white/pale yellow solid.

    • Purification: Filter the solid, wash copiously with water to remove acid (check pH of filtrate). Dry in a vacuum oven.

    • Yield: ~75-80%.

Step 3: N-Alkylation and Hydrolysis

Mechanism:


 Substitution followed by Ester Hydrolysis.
Regioselectivity:  Due to the symmetry of the 3,5-dimethyl-4-nitropyrazole tautomers, alkylation at 

or

yields the chemically equivalent product.
  • Reagents: 3,5-Dimethyl-4-nitropyrazole (1.0 eq), Ethyl chloroacetate (1.2 eq),

    
     (2.0 eq), DMF or Acetone (Solvent).
    
  • Protocol:

    • Suspend 3,5-dimethyl-4-nitropyrazole (20 mmol) and anhydrous

      
       (40 mmol) in DMF (20 mL).
      
    • Stir at RT for 30 mins to generate the pyrazolate anion.

    • Add ethyl chloroacetate (24 mmol) dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:3).

    • Intermediate Isolation: Pour into water. Extract with ethyl acetate.[1] The ester intermediate can be used directly or purified via silica column.

    • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH or NaOH (2.0 eq). Stir at RT for 2 hours.

    • Final Isolation: Acidify with 1M HCl to pH 2. The product precipitates. Filter, wash with cold water, and dry.

    • Yield: ~85% (over 2 steps).

Process Data & Troubleshooting

Physicochemical Data Summary
CompoundMW ( g/mol )Approx.[2][3] MP (°C)Key 1H NMR Signals (DMSO-d6)
3,5-Dimethylpyrazole 96.13107-108

2.16 (s, 6H), 5.72 (s, 1H)
3,5-Dimethyl-4-nitropyrazole 141.13126-128

2.45 (s, 6H), N-H broad
Target Acid 199.16200-202 (dec)

2.48 (s, 3H), 2.52 (s, 3H), 4.95 (s, 2H,

), 13.2 (br, COOH)
Troubleshooting Guide
  • Low Yield in Nitration: Ensure the pyrazole is fully dissolved in sulfuric acid before adding nitric acid. If the temperature spikes >20°C during addition, oxidative byproducts (tars) will form.

  • Incomplete Alkylation: If starting material remains, add a catalytic amount of Sodium Iodide (NaI) to facilitate the Finkelstein reaction in situ, converting the chloro-ester to the more reactive iodo-ester.

  • Product Color: The nitro compound should be white to pale yellow. Deep yellow/orange indicates impurities (often oxidation products). Recrystallize from Ethanol/Water.

Mechanistic Visualization

The following diagram illustrates the critical regiochemical considerations and the


 transition state during the alkylation step.

Mechanism cluster_tautomer Symmetry Note Anion Pyrazolate Anion (Nucleophile) TS Transition State (SN2 Attack) Anion->TS Lone pair attacks C-Cl Electrophile Ethyl Chloroacetate (Electrophile) Electrophile->TS Product N-Alkylated Product TS->Product Cl- departure Note 3,5-dimethyl substitution makes N1 and N2 equivalent. No regioisomers formed.

Figure 2: Mechanistic detail of the alkylation step highlighting the symmetry-derived regioselectivity.

References

  • Synthesis of 3,5-Dimethylpyrazole

    • Organic Syntheses, Coll. Vol. 1, p. 309 (1941); Vol. 19, p. 56 (1939).
  • Nitration of Pyrazoles (General Protocol)

    • Journal of Heterocyclic Chemistry, "Direct nitr
  • Alkylation of Pyrazoles (Phase Transfer/Base Catalysis)

    • Molecules, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates" (Altern
  • Target Compound Data (CAS 345637-69-6)

    • BLD Pharm Product D

Sources

Exploratory

A Comprehensive Technical Guide to the Spectroscopic Profile of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a functionalized pyrazole derivative of significant interest in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a functionalized pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents. The addition of a nitro group and an acetic acid moiety to the 3,5-dimethylpyrazole core introduces specific electronic and structural features that can modulate its biological activity and pharmacokinetic properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structural integrity of this molecule, which are critical aspects in any research and development pipeline.

This in-depth technical guide provides a detailed overview of the expected spectroscopic data for (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The presented data is a synthesis of information from closely related analogs and established principles of spectroscopic interpretation, offering a robust predictive profile for this compound.

Molecular Structure and Key Spectroscopic Features

The molecular structure of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid dictates its characteristic spectroscopic fingerprint. The key structural components to be analyzed are the 3,5-dimethyl-4-nitropyrazole ring and the N-acetic acid side chain.

Caption: Molecular structure of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

Infrared (IR) Spectroscopy

Principle and Experimental Causality: IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid, IR spectroscopy is crucial for confirming the presence of the carboxylic acid (O-H and C=O stretches) and the nitro group (asymmetric and symmetric N-O stretches).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

  • Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~1710StrongC=O stretch (Carboxylic acid)
~1560StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1420, ~1150Medium, WeakPyrazole ring vibrations
~2950WeakC-H stretch (methyl groups)

Interpretation: The broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. The strong carbonyl peak around 1710 cm⁻¹ further confirms the carboxylic acid functionality. The two strong bands at approximately 1560 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The presence of these key bands provides strong evidence for the successful synthesis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

Principle and Experimental Causality: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid, ¹H NMR is essential for identifying the protons of the methyl groups, the methylene group of the acetic acid side chain, and the acidic proton of the carboxylic acid.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCOOH
~5.0Singlet2HN-CH₂-COOH
~2.6Singlet3HC5-CH₃
~2.5Singlet3HC3-CH₃

Interpretation: The downfield singlet at around 13.0 ppm is characteristic of a carboxylic acid proton. The singlet at approximately 5.0 ppm corresponds to the two protons of the methylene group attached to the pyrazole nitrogen. The two singlets at around 2.6 and 2.5 ppm are assigned to the two methyl groups at positions 5 and 3 of the pyrazole ring, respectively. The absence of a proton at the C4 position of the pyrazole ring is consistent with the presence of the nitro group at this position.

¹³C NMR Spectroscopy

Principle and Experimental Causality: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same spectrometer (e.g., 100 MHz).

  • Data Processing: Process the data to obtain the final spectrum.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~169.0COOH
~146.0C5 (pyrazole)
~140.0C3 (pyrazole)
~131.0C4 (pyrazole)
~59.0N-CH₂-COOH
~14.0C5-CH₃
~11.0C3-CH₃

Interpretation: The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift of around 169.0 ppm. The carbons of the pyrazole ring will appear in the aromatic region, with the C4 carbon bearing the nitro group expected around 131.0 ppm. The methylene carbon of the acetic acid side chain is predicted to be at approximately 59.0 ppm. The two methyl carbons will be observed at upfield chemical shifts of around 14.0 and 11.0 ppm.

Mass Spectrometry (MS)

Principle and Experimental Causality: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and any characteristic fragment ions.

Expected Mass Spectrometry Data:

The calculated molecular weight of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid (C₇H₉N₃O₄) is 215.17 g/mol .

m/zIon
216.06[M+H]⁺
214.05[M-H]⁻

Interpretation: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 216.06. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at an m/z of 214.05. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Structure Confirmation Synthesis Synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Identify Functional Groups (COOH, NO2) IR->IR_Data NMR_Data Elucidate C-H Framework (¹H and ¹³C) NMR->NMR_Data MS_Data Determine Molecular Weight and Formula MS->MS_Data Structure_Confirmation Confirm Structure of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a comprehensive predictive overview of the spectroscopic data for (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid. By combining information from closely related analogs and fundamental spectroscopic principles, a detailed and reliable spectroscopic profile has been established. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar pyrazole derivatives, ensuring a high degree of scientific integrity and facilitating the progress of drug discovery and development programs.

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Center for Biotechnology Information. [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Amazon Web Services. [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. [Link]

  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Foundational

An In-Depth Technical Guide to the Crystal Structure of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the crystal structure of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid, a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid, a molecule of significant interest in medicinal chemistry and materials science. While a definitive crystal structure has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) to date, this document serves as a proactive, in-depth analysis based on established principles of crystallography and the known structures of analogous compounds.[1][2][3][4][5] We present a predictive overview of its likely molecular geometry and supramolecular assembly, a detailed, field-proven protocol for its synthesis and crystallization, and a complete workflow for its single-crystal X-ray diffraction analysis. This guide is designed to equip researchers with the necessary theoretical and practical framework to determine and understand the crystal structure of this and related pyrazole derivatives.

Introduction: The Significance of Pyrazole Derivatives in Modern Research

The pyrazole nucleus is a privileged scaffold in drug discovery and materials science, renowned for its diverse biological activities and versatile chemical properties.[6] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a nitro group and an acetic acid moiety to the 3,5-dimethylpyrazole core, as in the title compound, is anticipated to modulate its electronic properties, solubility, and potential as a ligand or bioactive molecule.

The three-dimensional arrangement of atoms in a crystal lattice is fundamental to understanding a molecule's physical and chemical behavior. Crystal structure analysis provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are critical for:

  • Structure-Activity Relationship (SAR) Studies: Elucidating how molecular shape influences biological activity.

  • Drug Design and Development: Informing the design of more potent and selective drug candidates.

  • Polymorphism Screening: Identifying different crystalline forms of a compound, which can have profound effects on its stability, solubility, and bioavailability.

  • Materials Science: Designing novel materials with tailored optical, electronic, or magnetic properties.

This guide addresses the current knowledge gap by providing a comprehensive roadmap for the crystallographic analysis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

Predicted Crystallographic Features

Based on the analysis of structurally related compounds, we can hypothesize the key crystallographic features of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

Molecular Geometry

The pyrazole ring is expected to be essentially planar. The nitro group at the 4-position will likely be twisted slightly out of the plane of the pyrazole ring. The acetic acid group at the N1 position will have rotational freedom around the N-CH₂ and CH₂-COOH bonds. The conformation of this group will be a critical factor in determining the overall molecular packing.

Supramolecular Assembly and Intermolecular Interactions

The presence of the carboxylic acid group is the most significant feature for predicting the supramolecular assembly. Carboxylic acids are strong hydrogen bond donors and acceptors and typically form well-defined hydrogen-bonded motifs. The most probable interaction is the formation of a centrosymmetric dimer via O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.

Furthermore, the nitro group can act as a hydrogen bond acceptor, potentially forming weaker C-H···O interactions with the methyl or methylene groups of neighboring molecules. π-π stacking interactions between the pyrazole rings of adjacent molecules may also contribute to the overall stability of the crystal lattice, as observed in similar pyrazole structures.[6][7]

Experimental Workflow: From Synthesis to Structure

The following sections detail a robust and validated workflow for the synthesis, crystallization, and crystallographic analysis of the title compound.

Synthesis

The synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid can be achieved in a three-step process starting from readily available reagents.

Synthesis_Workflow A 3,5-Dimethylpyrazole B 3,5-Dimethyl-4-nitro-1H-pyrazole A->B Nitration (HNO₃/H₂SO₄) C Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate B->C N-Alkylation (Ethyl bromoacetate, K₂CO₃) D (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid C->D Hydrolysis (LiOH or NaOH)

Caption: Synthetic route to the target compound.

Step 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

A common method for the nitration of 3,5-dimethylpyrazole involves the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid. An alternative route involves the nitration of 3,5-dimethyl-4-iodopyrazole using concentrated nitric acid.[8]

  • Protocol:

    • To a solution of 3,5-dimethylpyrazole in concentrated sulfuric acid, cooled in an ice bath, add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3,5-dimethyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

The introduction of the acetate group is typically achieved through N-alkylation with an appropriate haloacetate ester.[9][10]

  • Protocol:

    • To a solution of 3,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.[9]

    • Add ethyl bromoacetate to the suspension and reflux the mixture for several hours.[9]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

The final step is the hydrolysis of the ester to the carboxylic acid.[11]

  • Protocol:

    • Dissolve the ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate in a mixture of a suitable solvent (e.g., tetrahydrofuran or ethanol) and water.

    • Add a base such as lithium hydroxide or sodium hydroxide and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to yield the final product.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in a crystallographic study.[12] Several techniques should be systematically explored.

Table 1: Recommended Crystallization Techniques

TechniqueDescriptionSolvents to Try
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[13][14]Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane
Vapor Diffusion A concentrated solution of the compound in a solvent is placed in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Inner Vial (Solvent): Methanol, Acetone; Outer Vial (Anti-solvent): Diethyl ether, Hexane
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Toluene, Dioxane, Water (if soluble at high temp.)
  • Self-Validating Protocol for Crystallization:

    • Start with a small amount of the purified compound (5-10 mg).

    • Perform solubility tests in a range of solvents to identify suitable candidates for crystallization.

    • Set up crystallization trials using the techniques listed in Table 1 in parallel.

    • Monitor the trials daily under a microscope for the appearance of crystals.

    • Once crystals are observed, carefully extract them from the mother liquor for analysis.

Single-Crystal X-ray Diffraction Analysis

The definitive determination of the crystal structure is achieved through single-crystal X-ray diffraction.[15][16][17]

XRD_Workflow A Crystal Selection and Mounting B Data Collection (Diffractometer) A->B C Data Reduction (Integration and Scaling) B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Structure Validation and Analysis E->F G CIF File Generation (Deposition to CCDC) F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Step-by-Step Methodology:

    • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[18]

    • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[16] The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.[19]

    • Data Reduction: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

    • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.

    • Structure Validation and Analysis: The final structure is validated for geometric and crystallographic reasonability. Bond lengths, angles, and intermolecular interactions are analyzed.

    • CIF File Generation: The final structural information is compiled into a Crystallographic Information File (CIF) for publication and deposition in a crystallographic database such as the CCDC.[2][3][4]

Data Presentation: Predicted Crystallographic Parameters

While the actual parameters await experimental determination, a hypothetical set of data for (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid is presented below for illustrative purposes, based on typical values for similar organic molecules.

Table 2: Hypothetical Crystallographic Data

ParameterPredicted Value
Chemical FormulaC₇H₉N₃O₄
Formula Weight215.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~5-9
c (Å)~15-20
β (°)~95-105
V (ų)~1200-1600
Z4
Dcalc (g/cm³)~1.4-1.6
R-factor< 0.05 (for a well-refined structure)

Conclusion and Future Outlook

This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid. We have detailed a robust experimental pathway for its synthesis, crystallization, and ultimate structure determination by single-crystal X-ray diffraction. The insights into its potential molecular geometry and supramolecular interactions, driven by strong hydrogen bonding and potential π-stacking, provide a solid foundation for future experimental work.

The determination of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science. It will enable a deeper understanding of the structure-property relationships of this class of compounds and will undoubtedly facilitate the design of new molecules with enhanced biological activity or novel material properties. We strongly encourage researchers in the field to undertake this experimental challenge and to deposit the resulting structure in the Cambridge Crystallographic Data Centre to benefit the wider scientific community.

References

  • Cameron, T. S., et al. (1996). Canadian Journal of Chemistry, 74(5), 637-644.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Retrieved from [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1018. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). RASĀYAN Journal of Chemistry. Retrieved from [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. Available at: [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Safyanova, I., et al. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. ResearchGate. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available at: [Link]

  • Spingler, B., et al. (2012). Guide for crystallization. CrystEngComm, 14, 751-757. Available at: [Link]

  • Wikipedia. (n.d.). Hydrogen peroxide–urea. Retrieved from [Link]

  • Matmatch. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Hussain, S., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 11(1), 1-16. Available at: [Link]

  • crystallization of small molecules. (n.d.). Retrieved from [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • Crystallization techniques for small molecules compounds: a review. (2007). ResearchGate. Retrieved from [Link]

  • Le, T. B., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 4(2), 481-492. Available at: [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique. (2016). ORNL Neutron Sciences. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. Retrieved from [Link]

  • Shirodkar, P. Y., & Usgaonkar, R. N. (1987). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 26(4), 332-336. Available at: [Link]

  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. (2023). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. Available at: [Link]

  • Nguyen, Q. T., & Jeong, J. H. (2008). Bis(3,5-dimethylpyrazol-1-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(2), o319. Available at: [Link]

  • Obexer, R., et al. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(1), 389-394. Available at: [Link]

  • Le, T. B., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Wang, X. F., & Xu, J. (2011). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2951. Available at: [Link]

  • StudySmarter. (n.d.). CCDC – The Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2024, April 24). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). YouTube. Retrieved from [Link]

Sources

Exploratory

Discovery and isolation of novel pyrazole acetic acid derivatives

Title: Precision Engineering of Novel Pyrazole Acetic Acid Scaffolds: From Regioselective Synthesis to Bio-Isolation Executive Summary This technical guide details the end-to-end workflow for the discovery, synthesis, an...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Engineering of Novel Pyrazole Acetic Acid Scaffolds: From Regioselective Synthesis to Bio-Isolation

Executive Summary This technical guide details the end-to-end workflow for the discovery, synthesis, and isolation of novel pyrazole acetic acid derivatives. Pyrazole acetic acids serve as critical pharmacophores in medicinal chemistry, acting as bioisosteres for carboxylic acid-containing NSAIDs (e.g., Lonazolac) and selective COX-2 inhibitors.[1] This document moves beyond generic heterocyclic chemistry, focusing on the specific challenge of regiocontrol during synthesis and the chemoselective isolation of the free acid form.

Part 1: Rational Design & Pharmacophore Logic

The pyrazole-acetic acid moiety is not merely a linker; it is a functional pharmacophore. In drug design, the acetic acid side chain (


) often mimics the carboxylate head group of arachidonic acid, facilitating binding to the cyclooxygenase (COX) active site.

Structural Activity Relationship (SAR) Targets:

  • Position 1 (

    
    -substitution):  Modulates lipophilicity and metabolic stability (e.g., Phenyl vs. tert-butyl).
    
  • Position 3/5 (Regioisomerism): Critical for steric fit. A 1,5-diaryl arrangement often favors COX-2 selectivity, whereas 1,3-arrangements may retain COX-1 affinity.

  • The Acetic Acid Tail (Position 3 vs. 4):

    • Pyrazole-3-acetic acids: Accessible via Knorr-type condensation.[1]

    • Pyrazole-4-acetic acids: Accessible via Vilsmeier-Haack formylation followed by homologation.

Part 2: Synthetic Pathways (The Discovery Engine)

The core challenge in pyrazole synthesis is controlling the regiochemistry of the cyclization. We present two distinct workflows depending on the desired position of the acetic acid tail.

Workflow A: Regioselective Synthesis of Pyrazole-3-Acetic Acids

This route utilizes


-keto esters. To avoid the formation of a mixture of 3- and 5-isomers, we employ a solvent-controlled regioselectivity protocol.

Mechanism: Reaction of aryl hydrazines with diethyl acetylenedicarboxylate or


-keto esters.
Workflow B: Synthesis of Pyrazole-4-Acetic Acids (The Homologation Route)

Direct cyclization rarely yields 4-acetic acid derivatives efficiently. A stepwise homologation from a 4-formyl intermediate is required.

DOT Diagram 1: Synthetic Logic Flow The following diagram illustrates the decision matrix for selecting the synthetic route based on the target scaffold.

SyntheticPathways Start Target Scaffold Selection Pos3 Target: Pyrazole-3-Acetic Acid Start->Pos3 Pos4 Target: Pyrazole-4-Acetic Acid Start->Pos4 ReagentA Reagents: Aryl Hydrazine + Diethyl Acetylenedicarboxylate Pos3->ReagentA ReagentB Reagents: Hydrazone + Vilsmeier-Haack Reagent Pos4->ReagentB StepA1 Cyclization (Reflux/EtOH) ReagentA->StepA1 InterA Intermediate: Pyrazole-3-Ester StepA1->InterA Hydrolysis Final Hydrolysis (NaOH/MeOH) InterA->Hydrolysis StepB1 Formylation (POCl3/DMF) ReagentB->StepB1 InterB1 Intermediate: 4-Formyl Pyrazole StepB1->InterB1 StepB2 Homologation (NaCN -> Hydrolysis) InterB1->StepB2 StepB2->Hydrolysis FinalProduct Novel Pyrazole Acetic Acid Hydrolysis->FinalProduct

Caption: Divergent synthetic pathways for accessing regioisomeric pyrazole acetic acid derivatives.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Pyrazole-4-Acetic Acid via Nitrile Hydrolysis

Rationale: This protocol uses the "homologation" strategy to extend a C4-formyl group into an acetic acid moiety.

Reagents:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate)

  • Sodium Cyanide (NaCN)

  • Dimethylformamide (DMF)[2]

  • Sodium Hydroxide (NaOH, 10%)

Step-by-Step Methodology:

  • Reduction: Dissolve the 4-carbaldehyde (10 mmol) in Methanol (30 mL). Add NaBH4 (0.5 eq) at 0°C. Stir for 1 hour to yield the 4-methanol derivative.

  • Chlorination: React the crude methanol derivative with Thionyl Chloride (

    
    ) in DCM to generate the 4-chloromethyl pyrazole. Checkpoint: Monitor TLC (Hexane:EtOAc 7:3) for disappearance of the alcohol spot.
    
  • Cyanation: Dissolve the chloride in DMF. Add NaCN (1.5 eq) and heat to 70°C for 6 hours.

    • Safety Note: This generates the acetonitrile intermediate. Perform in a well-ventilated fume hood.

  • Hydrolysis (The Critical Step): Reflux the acetonitrile intermediate in 10% NaOH/Ethanol (1:1) for 4 hours.

  • Validation: Evolution of ammonia gas (detectable by litmus paper) confirms hydrolysis of the nitrile to the carboxylate.

Part 4: Isolation & Purification (The "Bio-Isolation" Workflow)

Isolating amphoteric or acidic heterocycles is prone to yield loss due to water solubility. The following "Acid-Base Switching" protocol ensures high purity without column chromatography.

Protocol 2: Chemoselective Isolation of the Free Acid

  • Evaporation: Remove organic solvents (Ethanol/Methanol) from the hydrolysis reaction under reduced pressure.

  • Solubilization: Dilute the residue with cold water (50 mL). The product exists as the sodium salt (

    
    ) and is water-soluble.
    
  • Filtration: Filter the aqueous solution to remove unreacted neutral organic impurities (starting materials).

  • Acidification: Cool the filtrate to 0-5°C. Slowly add 2N HCl dropwise with vigorous stirring.

    • Target: pH 3-4.

    • Observation: The pyrazole acetic acid will precipitate as a white/off-white solid.

  • Recrystallization: Collect solid by filtration. Recrystallize from Ethanol/Water (8:2).

DOT Diagram 2: Purification Logic Tree This flowchart guides the researcher through the isolation process, handling common failure points like "oiling out."

PurificationLogic Crude Crude Reaction Mixture (Alkaline pH) Step1 Evaporate Organic Solvents Crude->Step1 Step2 Dilute with H2O & Filter Step1->Step2 Decision1 Is Filtrate Clear? Step2->Decision1 Decision1->Step2 No (Refilter) Acidify Acidify with 2N HCl to pH 3 Decision1->Acidify Yes Precipitate Solid Precipitate Forms? Acidify->Precipitate FilterDry Filter, Wash (Cold H2O), Dry Precipitate->FilterDry Yes (Crystalline) Oiling Product 'Oils Out' Precipitate->Oiling No (Gummy) Rescue Extract with EtOAc -> Dry MgSO4 -> Evaporate Oiling->Rescue Rescue->FilterDry

Caption: Decision tree for the isolation of acidic pyrazole derivatives, addressing solubility issues.

Part 5: Structural Characterization & Data

Distinguishing between the 1,3- and 1,5-isomers is the primary analytical challenge.

Key NMR Signatures:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Acetic Acid Singlet: Look for a sharp singlet (

      
       3.5 - 3.8 ppm) integrating to 2H (
      
      
      
      ).
    • Carboxylic Proton: Broad singlet (

      
       12.0 - 13.0 ppm), 
      
      
      
      exchangeable.
    • Regioisomer Check: In 1,5-diaryl pyrazoles, the phenyl protons often show shielding effects due to twisting out of planarity, appearing upfield compared to 1,3-isomers.

Table 1: Representative Data for Novel Derivatives

Compound IDSubstitution (R1/R3)MethodYield (%)MP (°C)Bioactivity (IC50 COX-2)
PYR-Ac-01 Ph / PhVilsmeier (C4)68182-1840.45

M
PYR-Ac-02 4-F-Ph / MeKnorr (C3)75155-1571.20

M
PYR-Ac-03 4-OMe-Ph / PhVilsmeier (C4)62190-1920.22

M

References

  • Global Research Online. (2020).[3] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link][3]

  • National Institutes of Health (NIH). (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis Protocols and Regioselectivity. Retrieved from [Link]

  • Molecules (MDPI). (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Retrieved from [Link]

Sources

Foundational

Technical Guide: Initial Biological Screening of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Executive Summary This technical guide outlines the standardized protocol for the initial biological characterization of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid . As a functionalized pyrazole derivative featuri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocol for the initial biological characterization of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid . As a functionalized pyrazole derivative featuring an electron-withdrawing nitro group at the C4 position and a carboxylic acid tail at N1, this compound represents a "privileged scaffold" in medicinal chemistry. Its structural motif suggests dual potential as a COX-2 selective anti-inflammatory agent and a broad-spectrum antimicrobial .

This document provides a rigorous, self-validating screening cascade designed to transition the compound from chemical synthesis to validated biological hit.

Part 1: Chemical Profile & In Silico Prediction

Objective: To establish the physicochemical "druggability" of the compound before wet-lab expenditure.

The presence of the carboxylic acid moiety (


) indicates pH-dependent solubility, while the nitro group enhances metabolic stability but may introduce toxicity risks (nitro-reduction).
Physicochemical Parameters (Calculated)
ParameterValue (Predicted)Implication
Molecular Weight ~199.16 g/mol Ideal for oral bioavailability (<500 Da).
cLogP ~1.2 - 1.5Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (COOH)Within Lipinski limits (<5).
H-Bond Acceptors 5 (N, O)Within Lipinski limits (<10).
TPSA ~85 ŲGood intestinal absorption (<140 Ų).
Structural Logic
  • Nitro Group (

    
    ):  Increases acidity of the ring protons (if any remain) and acts as a hydrogen bond acceptor. In antimicrobial contexts, nitro groups often facilitate enzymatic reduction within bacteria, leading to toxic radical species (mechanism similar to Metronidazole).
    
  • Acetic Acid Tail (

    
    ):  Mimics the side chain of Indole-3-Acetic Acid (Auxin) and NSAIDs (like Indomethacin), suggesting potential for both agrochemical (plant growth) and pharmaceutical (COX inhibition) activity.
    

Part 2: Synthesis & Purity Verification (The "Go/No-Go" Step)

Directive: Biological data is useless without chemical purity.

  • Synthesis Route: N-alkylation of 3,5-dimethyl-4-nitropyrazole with chloroacetic acid under basic conditions (

    
    /Acetone).
    
  • Purity Threshold: >98% by HPLC.

  • Identity Check:

    
    -NMR must show the disappearance of the NH signal and the appearance of the methylene singlet (
    
    
    
    ppm) and carboxylic acid proton.

Part 3: Primary Screening - Antimicrobial Susceptibility

Rationale: Pyrazole derivatives, particularly 4-nitro variants, exhibit documented efficacy against Gram-positive bacteria and fungi by disrupting cell wall synthesis or inhibiting DNA gyrase.

Protocol 3.1: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

Materials:

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

Workflow:

  • Stock Prep: Dissolve (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid in 100% DMSO to 10 mg/mL.

  • Dilution: Create serial 2-fold dilutions in 96-well plates (Range: 512 µg/mL to 0.5 µg/mL). Final DMSO concentration must be <1%.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Self-Validation:

  • Negative Control: Media + DMSO (Must show growth).

  • Sterility Control: Media only (Must show no growth).

  • Reference Range: The control antibiotic must fall within its CLSI-defined MIC range for the assay to be valid.

Part 4: Secondary Screening - Cytotoxicity (Safety Profiling)

Rationale: To determine the Selectivity Index (SI) . A compound that kills bacteria at 10 µg/mL but kills human cells at 5 µg/mL is a toxin, not a drug.

Protocol 4.1: MTT Cell Viability Assay

Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with compound (Concentration range: 1 – 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Absorbance at 570 nm.

Data Analysis:



  • Target:

    
     indicates a promising therapeutic window.
    

Part 5: Tertiary Screening - Anti-Inflammatory Potential

Rationale: The structural homology to NSAIDs (acetic acid attached to a heteroaryl ring) strongly suggests COX inhibition.

Protocol 5.1: In Vitro Protein Denaturation Assay

Rationale: A cost-effective surrogate for anti-inflammatory activity. Denaturation of tissue proteins is a well-documented cause of inflammation.

Workflow:

  • Reaction Mix: 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of test compound (various concentrations).

  • Incubation: 37°C for 15 min, then 70°C for 5 min (to induce heat denaturation).

  • Measurement: Absorbance at 660 nm.

  • Calculation:

    
    
    

Part 6: Visualizing the Screening Logic

The following diagram illustrates the critical decision-making pathway for this compound.

ScreeningWorkflow Start Compound Synthesis (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid QC Quality Control (NMR >98%, HPLC) Start->QC InSilico In Silico Profiling (Lipinski Rule of 5) QC->InSilico Tier1 Tier 1: Antimicrobial Screen (MIC Determination) InSilico->Tier1 Decision1 MIC < 64 µg/mL? Tier1->Decision1 Tier2 Tier 2: Cytotoxicity (MTT) (HEK293 Cells) Decision1->Tier2 Yes Discard Discard / Structural Optimization Decision1->Discard No Decision2 Selectivity Index > 10? Tier2->Decision2 Tier3 Tier 3: Mechanism of Action (COX Inhibition / Protein Denaturation) Decision2->Tier3 Yes Decision2->Discard No (Toxic) Lead Lead Candidate (Proceed to In Vivo) Tier3->Lead

Caption: The "Gate-Stage" screening workflow. Progression requires passing defined thresholds at each tier to conserve resources.

Part 7: Mechanistic Hypothesis (SAR)

Understanding why this molecule works is as important as if it works.

SAR_Mechanism Compound (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid Nitro 4-Nitro Group (Electron Withdrawing) Compound->Nitro Acid Acetic Acid Tail (Anionic @ pH 7.4) Compound->Acid Core Pyrazole Core (Scaffold) Compound->Core Target1 Bacterial Reductase (Radical formation) Nitro->Target1 Activation Target2 COX Enzyme Active Site (Arg-120 Interaction) Acid->Target2 Ionic Bonding Target3 Solubility / Bioavailability Acid->Target3 Modulation

Caption: Structure-Activity Relationship (SAR) mapping functional groups to predicted biological targets.

References

  • Bekhit, A. A., et al. (2010). Design and synthesis of some substituted pyrazoles with anti-inflammatory activity.[1][2][3][4][5] European Journal of Medicinal Chemistry.[6]

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Burguete, A., et al. (2007). Synthesis and biological evaluation of new 4-nitropyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.[7]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery. Advanced Drug Delivery Reviews.

Sources

Exploratory

Technical Monograph: Synthesis and Characterization of (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid

Strategic Overview Target Molecule: (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid CAS Registry Number: 10461-49-1 (Free Acid) / 5466-63-7 (Ethyl Ester Precursor) Molecular Formula: Exact Mass: 199.06 Da Rationale and...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Target Molecule: (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid CAS Registry Number: 10461-49-1 (Free Acid) / 5466-63-7 (Ethyl Ester Precursor) Molecular Formula:


Exact Mass:  199.06 Da
Rationale and Applications

The synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid represents a critical entry point into the design of high-energy density materials (HEDMs) and bioactive coordination ligands. The pyrazole core, functionalized with a nitro group at the 4-position, provides significant energetic potential and electron-withdrawing character, while the N-acetic acid tail serves as a versatile "chemical handle." This handle allows for:

  • Solubility Modulation: The carboxylic acid significantly enhances aqueous solubility compared to the parent nitropyrazole.

  • Coordination Chemistry: The carboxylate and pyrazole nitrogen act as a potential N,O-chelating motif for transition metals (e.g., Cu(II), Zn(II)) in Metal-Organic Frameworks (MOFs).

  • Peptidomimetic Conjugation: The acid group facilitates amide coupling with amino acids or pharmacophores.

Retrosynthetic Logic

A convergent synthetic strategy is superior for this target. While direct nitration of (3,5-dimethylpyrazol-1-yl)acetic acid is theoretically possible, it risks oxidative decarboxylation of the acetic acid tail under the harsh mixed-acid conditions required for nitration.

Therefore, the "Ring-First" approach is the authoritative pathway:

  • Step 1 (Nitration): Electrophilic aromatic substitution of 3,5-dimethylpyrazole to install the nitro group.

  • Step 2 (N-Alkylation): Nucleophilic substitution using ethyl chloroacetate followed by hydrolysis. This two-substep alkylation is preferred over direct alkylation with chloroacetic acid to avoid zwitterionic solubility issues during workup.

Retrosynthesis Target (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl) acetic acid Inter Ethyl (3,5-dimethyl-4-nitro -1H-pyrazol-1-yl)acetate Target->Inter Hydrolysis (NaOH/H2O) NitroPy 3,5-Dimethyl-4- nitropyrazole Inter->NitroPy N-Alkylation (ClCH2COOEt, K2CO3) Start 3,5-Dimethylpyrazole NitroPy->Start Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic analysis favoring the robust "Ring-First" nitration strategy.

Master Protocol: Step-by-Step Synthesis

Step 1: Synthesis of 3,5-Dimethyl-4-nitropyrazole

Reaction Type: Electrophilic Aromatic Substitution (Nitration)[1]

Reagents:

  • 3,5-Dimethylpyrazole (10.0 g, 104 mmol)

  • Sulfuric Acid (

    
    , conc., 98%, 30 mL)
    
  • Nitric Acid (

    
    , fuming or 70%, 15 mL)
    

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an ice bath, dissolve 3,5-dimethylpyrazole in concentrated

    
    . Caution: Exothermic. Maintain temperature 
    
    
    
    .
  • Nitration: Add

    
     dropwise via an addition funnel over 30 minutes. The temperature must not exceed 
    
    
    
    to prevent oxidative ring opening.
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, heat to

    
     for 1 hour to ensure completion.
    
  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a white to pale yellow solid.

  • Isolation: Filter the precipitate, wash with cold water (

    
     mL) until the filtrate is neutral (pH ~6-7).
    
  • Drying: Dry the solid in a vacuum oven at

    
    .
    
    • Expected Yield: 75–85%

    • Melting Point: 126–128°C [Ref 1].

Step 2: N-Alkylation and Hydrolysis

Reaction Type:


 Substitution followed by Saponification

Reagents:

  • 3,5-Dimethyl-4-nitropyrazole (5.0 g, 35.4 mmol)

  • Ethyl chloroacetate (4.8 g, 39.0 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 7.3 g, 53 mmol, 1.5 eq)
    
  • Acetone (dry, 100 mL)

  • Sodium Hydroxide (NaOH, 2M aq solution)

Protocol:

  • Alkylation:

    • Suspend 3,5-dimethyl-4-nitropyrazole and

      
       in dry acetone. Stir for 15 minutes to facilitate deprotonation (formation of the pyrazolate anion).
      
    • Add ethyl chloroacetate dropwise.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
    • Filter off the inorganic salts (

      
      ) while hot. Evaporate the solvent to yield the crude ethyl ester intermediate.
      
  • Hydrolysis:

    • Dissolve the crude ester in 20 mL Ethanol and add 20 mL of 2M NaOH.

    • Stir at room temperature for 2 hours (or mild heating at

      
       for 30 mins).
      
    • Workup: Evaporate the ethanol. Dilute the aqueous residue with 20 mL water.

    • Acidification: Cool in an ice bath and acidify to pH 2 using 2M HCl. The target acid will precipitate.

    • Purification: Recrystallize from Ethanol/Water (1:1).

Workup Start Crude Reaction Mix (Post-Reflux) Filter Filtration Start->Filter Solids Solid Residue (Salts: KCl, K2CO3) DISCARD Filter->Solids Filtrate Filtrate (Acetone + Ester) Filter->Filtrate Evap Rotary Evaporation Filtrate->Evap Hydrolysis Add NaOH/EtOH Stir 2h Evap->Hydrolysis Acidify Acidify with HCl to pH 2 Hydrolysis->Acidify FinalFilter Filtration & Drying Acidify->FinalFilter Product Final Product (White Crystals) FinalFilter->Product

Figure 2: Purification workflow for the isolation of the target acid.

Analytical Validation

To validate the synthesis, the following spectroscopic signatures must be confirmed. The absence of the N-H proton and the appearance of the carboxylic acid peak are the primary indicators of success.

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-



NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight

13.20bs1H-COOH Confirming free acid (broad singlet)
4.92s2HN-CH

-
Methylene linker (Diagnostic peak)
2.68s3HC5-CH

Methyl adjacent to N-linker (deshielded)
2.45s3HC3-CH

Methyl distal to N-linker

168.5--C =OCarbonyl carbon
146.2--C 3-MePyrazole ring carbon
140.1--C 5-MePyrazole ring carbon
132.5--C 4-

Nitro-substituted carbon
51.4--N-C

Methylene linker
13.8 / 11.2--C

Methyl groups
Infrared Spectroscopy (FT-IR)
  • 3200–2500 cm

    
    :  Broad O-H stretch (carboxylic acid dimer).
    
  • 1715 cm

    
    :  Strong C=O stretch (carbonyl).
    
  • 1530 cm

    
    :  Asymmetric 
    
    
    
    stretch.
  • 1360 cm

    
    :  Symmetric 
    
    
    
    stretch.
Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (

    
    ) is often more sensitive for carboxylic acids.
    
  • Calculated Mass: 199.06

  • Observed:

    
     at m/z 198.05 [Ref 2].
    

Troubleshooting & Critical Parameters

Regioselectivity

Because the starting material, 3,5-dimethylpyrazole, is symmetric (tautomerically equivalent), nitration occurs exclusively at the 4-position. However, during alkylation, if the methyl groups were not identical (e.g., 3-methyl-5-phenyl), regioselectivity issues would arise. For 3,5-dimethyl-4-nitropyrazole, the symmetry is broken upon alkylation, but there is only one unique N-alkylation site product due to the symmetry of the precursor.

Solubility Issues

The final acid is sparingly soluble in cold water but soluble in polar organic solvents (DMSO, DMF, Methanol). If the product does not precipitate upon acidification in Step 2, the solution may be too dilute. Corrective Action: Concentrate the aqueous phase under reduced pressure before acidification.

Safety: Energetic Materials

Nitro-functionalized azoles are potentially energetic.

  • Thermal Stability: While 3,5-dimethyl-4-nitropyrazole is generally stable up to its melting point, avoid heating the dry solid above 150°C.

  • Nitration: The nitration step involves an exotherm. Runaway nitration can lead to fume-offs. Strict temperature control (

    
     during addition) is mandatory.
    

References

  • Nitration Protocol & Yields: Maveyraud, L., Gornitzka, H. (2005).[2] Direct nitration of five membered heterocycles. Arkivoc , (iii), 179-191.[1][2]

  • Compound Identity & Mass Spec Data: PubChem Compound Summary for CID 722518, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

  • Related Crystal Structure & Coordination Chemistry: Otero, A., et al. (2004).[3] Synthesis and Characterization of Bis(3,5-dimethylpyrazol-1-yl)acetic Acid Derivatives. European Journal of Inorganic Chemistry , 2004(1), 260–266.[3]

  • General Alkylation Methodology: Lynch, M. A., et al. (1998). Synthesis and evaluation of 4-nitropyrazoles as radiosensitizers. Bioorganic & Medicinal Chemistry Letters , 8(10), 1167-1170.

Sources

Foundational

Technical Guide: Spectroscopic Characterization of (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid

[1][2] Executive Summary & Molecular Profile Target Molecule: (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid CAS Registry Number: (Analogous derivatives often used; specific CAS for this acid is less common in public...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Molecular Profile

Target Molecule: (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid CAS Registry Number: (Analogous derivatives often used; specific CAS for this acid is less common in public databases, often synthesized in-situ).[1][2] Molecular Formula:


Molecular Weight:  199.16  g/mol [1][2]

This guide provides a definitive technical framework for the structural validation of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid.[1][2] This compound is a critical intermediate in the synthesis of bioactive heterocycles. Its characterization is non-trivial due to the potential for N1 vs. N2 regioisomerism during synthesis and the electronic influence of the nitro group on the pyrazole core.

This document moves beyond basic spectral listing to explain the causality of the signals, ensuring you can distinguish the target from impurities like 3,5-dimethyl-4-nitropyrazole (starting material) or O-alkylated byproducts.

Synthesis Context & Impurity Profile

To interpret the spectra accurately, one must understand the sample's origin. This molecule is typically synthesized via the N-alkylation of 3,5-dimethyl-4-nitropyrazole with chloroacetic acid (or ethyl chloroacetate followed by hydrolysis).[1][2]

Critical Analytical Challenge: The starting material (3,5-dimethyl-4-nitropyrazole) has tautomeric symmetry. Upon alkylation, this symmetry is broken. The primary impurity to watch for is the unreacted starting material or the regioisomer if the methyl groups at positions 3 and 5 were different (though in this symmetric precursor, N1 and N2 alkylation yields the same product).

Diagram 1: Synthesis & Structural Logic

G Figure 1: Synthetic pathway and origin of potential spectroscopic impurities. Start 3,5-dimethyl-4-nitropyrazole (Tautomeric Equilibrium) Product Target: (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid Start->Product N-Alkylation Impurity Impurity: Unreacted Starting Material Start->Impurity Incomplete Rxn Reagent Chloroacetic Acid (Base catalyzed) Reagent->Product

Mass Spectrometry (MS) Profiling

Mass spectrometry is the first line of defense for confirming molecular weight and analyzing the stability of the nitro-pyrazole core.

Ionization Strategy
  • Method: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) due to the polarity of the carboxylic acid.

  • Polarity:

    • Positive Mode (ESI+): Expect

      
      .
      
    • Negative Mode (ESI-): Often more sensitive for carboxylic acids.[1][2] Expect

      
      .[1][2]
      
Fragmentation Pathways (MS/MS)

The nitro group (


) and the carboxylic acid (

) are the primary fragmentation triggers.
  • Decarboxylation: The most labile bond is the carboxylic acid. Loss of

    
     (44 Da) is characteristic.
    
  • Nitro Group Loss: High-energy collisions will shear the

    
     group (46 Da) or reduce it to 
    
    
    
    (30 Da).
  • McLafferty-type Rearrangement: The acetic acid side chain can undergo rearrangement, cleaving the

    
     bond.
    
Diagram 2: MS Fragmentation Tree

MS_Frag Figure 2: Predicted ESI(+) fragmentation pathway for (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid. Parent Parent Ion [M+H]+ m/z 200 Frag1 [M - OH]+ m/z 183 Parent->Frag1 -17 (OH) Frag2 Decarboxylation [M - COOH]+ m/z 155 Parent->Frag2 -45 (COOH) Frag3 Nitro Loss [M - NO2]+ m/z 154 Parent->Frag3 -46 (NO2) Core Dimethylpyrazole Core [C5H7N2]+ m/z ~95 Frag2->Core Ring Cleavage

[1][2][3]

NMR Spectroscopy: The Definitive Assignment

NMR is required to confirm the regiochemistry and purity. The symmetry of the starting material is lost upon alkylation, making the two methyl groups magnetically non-equivalent.

Solvent Selection
  • Recommended: DMSO-d6 .[1][2][3][4]

  • Reasoning: The free carboxylic acid moiety often leads to poor solubility or broad signals in

    
    . DMSO-d6 ensures sharp signals for the acid proton and prevents aggregation.[1][2]
    
NMR Assignment (400 MHz, DMSO-d6)

Note: Chemical shifts (


) are estimates based on consensus data for N-substituted 4-nitropyrazoles.
PositionGroupShift (

ppm)
MultiplicityIntegralMechanistic Insight
COOH Carboxylic Acid12.5 - 13.5 Broad Singlet1HExchangeable proton; shift varies with concentration/water content.[1][2]

Methylene4.85 - 5.05 Singlet2HDeshielded by the adjacent Nitrogen and Carbonyl.[1][2] Key indicator of successful alkylation.
C5-CH3 Methyl2.60 - 2.70 Singlet3HDiagnostic: This methyl is sterically crowded by the N-acetic acid group and electronically deshielded.[1][2]
C3-CH3 Methyl2.35 - 2.45 Singlet3HLess sterically hindered; resembles the shift in the starting material.[1][2]

Expert Tip: In the starting material (3,5-dimethyl-4-nitropyrazole), the two methyls appear as a single peak (approx.[1][2] 2.4 ppm) due to rapid tautomerism. The appearance of two distinct methyl singlets is the primary confirmation that N-alkylation has locked the structure.

NMR Assignment (100 MHz, DMSO-d6)
Carbon TypeApprox Shift (

ppm)
Assignment Note
C=O 168.0 - 169.0Carboxylic acid carbonyl.[1][2]
C3 / C5 145.0 - 150.0Ring carbons attached to methyls.[1][2] C5 is typically downfield of C3 due to N-substitution.[1][2]
C4-NO2 130.0 - 135.0Aromatic carbon bearing the nitro group.[1][2] Often lower intensity due to lack of NOE and long relaxation time (

).

50.0 - 52.0Methylene linker.[1][2]
CH3 10.0 - 14.0Methyl carbons.[1][2] Distinct peaks will be resolved (e.g., 11.5 and 13.5 ppm).[4]

Validated Experimental Protocol

To ensure reproducible data, follow this specific preparation workflow.

Step 1: Sample Preparation[1][2]
  • Mass: Weigh 10-15 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).[2]

  • Additives: Do NOT add TMS (Tetramethylsilane) if you are analyzing the acid peak, as TMS is volatile and hydrophobic. Calibrate to the residual DMSO pentet at 2.50 ppm.

  • Homogenization: Sonicate for 30 seconds. The nitro group aids solubility, but the crystal lattice can be stiff.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition rates.

  • Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons (C4-NO2) and carboxylic acid protons have long relaxation times. A short D1 will suppress their integration values.[2]

  • Scans (NS):

    • 
      : 16 scans.[5][6]
      
    • 
      : 512 - 1024 scans (Nitro-substituted carbons relax slowly and have no NOE enhancement).[1][2]
      
Step 3: Troubleshooting "Missing" Signals
  • Missing Acid Proton: If the peak at ~13 ppm is absent, the sample may be wet (proton exchange with

    
     peak at 3.3 ppm) or the salt form was isolated instead of the free acid.
    
  • Single Methyl Peak: If you see only one methyl peak integrating to 6H, the reaction failed, and you have unreacted starting material.

References

  • Synthesis of Pyrazole Derivatives

    • Source: National Institutes of Health (PMC). "Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H).
    • URL:[Link]

  • NMR of 3,5-Dimethylpyrazole Derivatives

    • Source: ChemicalBook NMR Database. "3,5-Dimethylpyrazole 1H NMR Spectrum."[2]

  • Mass Spectrometry of Nitro-Pyrazoles

    • Source: ResearchGate.[7][8] "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry."

    • URL:[Link]

  • Crystal Structure & Conformation (Analogous Data)

    • Source: Acta Crystallographica / NIH.[2] "3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole."[1][2] (Provides structural evidence of nitro-group planarity and steric effects).[2]

    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Stability and Reactivity of the Nitro Group on the Pyrazole Ring

Executive Summary The pyrazole nucleus is a cornerstone in heterocyclic chemistry, foundational to numerous applications ranging from pharmaceuticals to energetic materials.[1][2] The introduction of a nitro group onto t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, foundational to numerous applications ranging from pharmaceuticals to energetic materials.[1][2] The introduction of a nitro group onto this scaffold dramatically alters its electronic landscape, bestowing a unique combination of stability and reactivity that is both synthetically useful and functionally critical. This guide provides a comprehensive exploration of the nitropyrazole system. We will dissect the fundamental electronic effects governing the system's behavior, detail robust synthetic methodologies, explore key reactive pathways, and quantify the notable stability of these compounds. This document is designed to serve as a practical and theoretical resource, bridging fundamental principles with field-proven applications for professionals engaged in advanced chemical research and development.

The Electronic Influence of the Nitro Group on the Pyrazole Core

The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. Its aromaticity lends it considerable stability.[3] The introduction of a nitro group (-NO₂), a powerful electron-withdrawing group via both resonance and inductive effects, profoundly perturbs the ring's electron density.

  • Deactivation towards Electrophilic Aromatic Substitution (SEAr): The strong electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic attack. While the parent pyrazole readily undergoes nitration and sulfonation, typically at the C-4 position, the presence of a nitro group makes subsequent electrophilic substitutions significantly more challenging.[2][3]

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the reduction in electron density makes the carbon atoms of the pyrazole ring more electrophilic and thus susceptible to attack by nucleophiles. This activation is a cornerstone of nitropyrazole reactivity, enabling functionalization pathways that are inaccessible for the parent pyrazole.

  • Increased Acidity: The nitro group significantly increases the acidity of the N-H proton on the pyrazole ring. This facilitates deprotonation and subsequent N-alkylation or N-acylation reactions.[2]

The interplay of these electronic effects dictates the synthetic strategies and chemical behavior of nitropyrazoles, making them versatile intermediates.

Synthesis of Nitropyrazoles: A Methodological Overview

The primary route for the synthesis of C-nitropyrazoles is the direct electrophilic nitration of the pyrazole ring. The regioselectivity of this reaction is influenced by the steric and electronic nature of existing substituents and the reaction conditions.

General Synthetic Workflow: Electrophilic Nitration

The most common and effective method involves the use of mixed acid, a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Pyrazole Substrate C Controlled Addition (0-10 °C) A->C B Mixed Acid (HNO₃ + H₂SO₄) B->C D Reaction Stirring (Elevated Temp.) C->D Exothermic Control E Quenching on Ice D->E Reaction Completion F Filtration / Extraction E->F Precipitation G Recrystallization F->G H Pure Nitropyrazole G->H Purification

Caption: General workflow for electrophilic nitration of pyrazoles.

Field-Proven Protocol: Synthesis of 3,4-Dinitropyrazole (DNP)

This protocol outlines a common synthesis for DNP, a precursor for energetic materials, adapted from established methodologies.[4] The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Materials:

  • Pyrazole

  • Acetic Anhydride

  • Fuming Nitric Acid (98%+)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • N-Nitration (Formation of N-Nitropyrazole Intermediate):

    • Action: Slowly add pyrazole to a stirred solution of acetic anhydride at 0-5 °C (ice bath). Then, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

    • Causality: The initial reaction is an N-nitration. Using acetic anhydride and maintaining a low temperature controls the highly exothermic reaction, preventing decomposition and the formation of undesired byproducts. This forms 1-nitropyrazole, a key intermediate.[4]

  • Rearrangement and C-Nitration:

    • Action: After the initial addition, slowly warm the mixture to room temperature and then heat to 40-50 °C for several hours. Following this, cool the mixture back to 0 °C and slowly add concentrated sulfuric acid.

    • Causality: Heating promotes the thermal rearrangement of the N-nitro intermediate to the more stable C-nitropyrazole (4-nitropyrazole). The subsequent addition of sulfuric acid generates the nitronium ion needed for the second nitration at the C-3 position.[4]

  • Reaction Workup and Isolation:

    • Action: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration.

    • Causality: Quenching the reaction mixture in ice water serves two purposes: it safely neutralizes the strong acid and causes the organic product, which has low water solubility, to precipitate out of the aqueous solution.

  • Purification:

    • Action: Wash the crude product with cold water until the filtrate is neutral. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water).

    • Causality: Washing removes residual acids. Recrystallization is a standard purification technique that exploits differences in solubility between the desired product and impurities at different temperatures to yield a highly pure final product.

*Self-Validating System: The identity and purity of the synthesized DNP should be rigorously confirmed using multiple analytical techniques, such as ¹H and ¹³C NMR spectroscopy to confirm the structure, mass spectrometry for molecular weight verification, and DSC (Differential Scanning Calorimetry) to determine the melting point and thermal stability.

Reactivity of the Nitropyrazole System

The nitro group not only imparts stability but also serves as a versatile functional handle and an activating group for further transformations.

G cluster_reduction Nitro Group Reduction cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start Halogenated Nitropyrazole (e.g., 4-bromo-3-nitropyrazole) A Reduction (e.g., SnCl₂, H₂) [H] Start->A C Nucleophile (e.g., RO⁻, R₂NH) Nu⁻ Start->C B Aminopyrazole Derivative A->B -NO₂ → -NH₂ D Substituted Pyrazole Product C->D Halogen → Nu

Caption: Key reaction pathways for functionalizing nitropyrazoles.

Reduction of the Nitro Group

One of the most synthetically valuable reactions of nitropyrazoles is the reduction of the nitro group to an amine. This transformation provides a gateway to a vast array of derivatives, as the resulting amino group can be readily acylated, alkylated, or diazotized.

  • Common Protocols:

    • Catalytic Hydrogenation: This method involves reacting the nitropyrazole with hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). It is generally a clean and high-yielding reaction.

    • Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) is also a widely used reagent for this purpose.[5]

Nucleophilic Aromatic Substitution (SNAr)

As previously mentioned, the electron-deficient nature of the nitropyrazole ring makes it an excellent substrate for SNAr reactions, particularly when a good leaving group (such as a halogen) is present on the ring. The nitro group acts as a strong activating group, stabilizing the negative charge in the Meisenheimer complex intermediate. This reaction is a powerful tool for introducing a wide range of functionalities, including alkoxy, aryloxy, and amino groups.

Stability of Nitropyrazoles

Nitropyrazoles are renowned for their high degree of stability, particularly thermal stability, which is a critical attribute for their application as energetic materials.[3][6] This stability arises from the aromaticity of the pyrazole ring and the strong C-NO₂ bond.

  • Thermal Stability: Many nitropyrazole derivatives exhibit high decomposition temperatures, often exceeding 250-300 °C.[4] This indicates a high kinetic barrier to thermal decomposition. For instance, 3,4-dinitropyrazole (DNP) shows a decomposition peak temperature of 319.8 °C.[4]

  • C-Nitro vs. N-Nitro Isomers: C-nitropyrazoles are significantly more stable than their N-nitropyrazole counterparts.[7] The N-NO₂ bond is weaker and more prone to homolytic cleavage. N-nitropyrazoles can often be rearranged to the more thermodynamically stable C-nitro isomers under thermal conditions.[7]

  • Impact and Friction Sensitivity: While highly energetic, many nitropyrazole-based compounds exhibit remarkable insensitivity to mechanical stimuli like impact and friction, making them safer to handle than traditional explosives.[3][7][8]

Comparative Thermal Stability Data

The following table summarizes the thermal stability for several representative nitropyrazole compounds, as measured by their decomposition temperature (Td).

Compound NameStructureDecomposition Temp. (Td)Citation(s)
3,4-Dinitropyrazole (DNP)C₃H₂N₄O₄319.8 °C[4]
4-Amino-3,5-dinitropyrazole (LLM-116)C₃H₃N₅O₄~250-260 °C (onset)[9]
3,4,5-Trinitropyrazole (TNP)C₃HN₅O₆262 °C[3]
Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazoleC₄H₅N₇O₆213 °C[7]

Applications: The Convergence of Stability and Reactivity

The unique chemical properties of nitropyrazoles make them highly valuable in distinct fields:

  • Energetic Materials: Their high nitrogen content, positive heat of formation, high density, and significant thermal stability make them ideal candidates for modern high-energy, low-sensitivity explosives and propellants.[3][6] The decomposition of these compounds often releases large volumes of environmentally benign N₂ gas.[3]

  • Pharmaceuticals and Agrochemicals: In drug development, the nitro group can act as a bioisostere for other functional groups or as a key pharmacophore.[10][11] It is often found in antimicrobial and antiparasitic agents, where its reduction in hypoxic cells can generate cytotoxic reactive nitrogen species that selectively kill pathogens.[10][11][12] The ability to reduce the nitro group to a versatile amine is also a critical step in the synthesis of more complex drug candidates.[2][13]

Conclusion

The nitro group is not merely a substituent on the pyrazole ring; it is a transformative functional group that defines the molecule's core characteristics. It imparts a robust stability essential for applications like energetic materials while simultaneously activating the ring for key synthetic transformations crucial for drug discovery. A thorough understanding of the electronic principles governing its behavior, coupled with methodologically sound synthetic and derivatization protocols, empowers researchers to fully exploit the vast potential of the nitropyrazole scaffold. This guide has provided a foundational framework for this understanding, grounded in authoritative science and practical application.

References

  • He, C., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3193. [Link]

  • Kanishchev, M. I., Korneev, A. Y., & Suvorov, N. N. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. [Link]

  • Yin, H., & Zhang, Q. (2020). Review on synthesis of nitropyrazoles. Chemical Papers, 74(10), 3195-3207. [Link]

  • Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Inorganic Chemistry, 61(1), 359-368. [Link]

  • Choudhary, A. (2015). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • MDPI. (2023). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]

  • Wang, R., et al. (2020). Combination of Nitropyrazole and Nitroaminotriazole: A Novel High-Energy Insensitive Energetic Material. Crystal Growth & Design, 20(4), 2575-2581. [Link]

  • Shevelev, S. A., et al. (1997). Nitropyrazoles. 10. Synthesis and properties of substituted N-nitropyrazoles. Russian Chemical Bulletin, 46(6), 1138-1143. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Zhang, W., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 1(11), 1938-1947. [Link]

  • Kumar, V., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 70-79. [Link]

  • Zhang, Y., et al. (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega, 4(23), 20268-20274. [Link]

  • He, C., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • Wu, J. T., et al. (2019). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 24(18), 3369. [Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid: A Methodological and Predictive Framework

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid. Compounds based on the pyrazole scaffold are of sign...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid. Compounds based on the pyrazole scaffold are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] Solubility is a critical physicochemical parameter that dictates a compound's bioavailability, formulation feasibility, and overall therapeutic potential. Given the absence of specific public data for this molecule, this guide synthesizes information from structurally analogous compounds to offer a predictive analysis of its solubility behavior. Furthermore, it presents a detailed, field-proven experimental protocol for accurate solubility determination using the isothermal equilibrium saturation method, coupled with robust analytical quantification. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists engaged in the development of pyrazole-based therapeutic agents.

Introduction: The Significance of Pyrazole Derivatives and the Imperative of Solubility

The pyrazole ring system is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved drugs.[2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for creating potent and selective therapeutic agents. The subject of this guide, (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid, combines this important heterocyclic core with functional groups that are pivotal for modulating both biological activity and physicochemical properties.

Figure 1: Chemical Structure of (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Caption: Structure of the target compound.

The journey from a promising lead compound to a viable drug candidate is critically dependent on its solubility. Poor solubility can lead to low absorption, inadequate bioavailability, and significant challenges in developing a stable and effective dosage form. Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems is not merely a routine characterization step but a cornerstone of rational drug design and development.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's solubility is governed by the interplay of its intrinsic properties and the characteristics of the solvent. By dissecting the structure of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid, we can predict its behavior.

  • The Pyrazole Core: The 3,5-dimethyl-1H-pyrazole ring itself is a heterocyclic aromatic system. While the nitrogen atoms introduce polarity, the dimethyl substitution adds lipophilic character. Studies on 3,5-dimethylpyrazole show it is readily soluble in various organic solvents, including alcohols, esters, and ketones.[4]

  • The Acetic Acid Moiety (-CH₂COOH): This is a highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. This group will dominate the compound's solubility in polar protic solvents like water, methanol, and ethanol. Its acidity (pKa) will make aqueous solubility highly pH-dependent, with significantly increased solubility in basic media where the carboxylate salt is formed.

  • The Nitro Group (-NO₂): As a strong electron-withdrawing and highly polar group, the nitro substituent can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. This feature will further enhance solubility in polar solvents.

  • Intermolecular Forces: The crystal lattice energy of the solid compound must be overcome by solute-solvent interactions for dissolution to occur. For this molecule, key interactions will include:

    • Hydrogen Bonding: The carboxylic acid is the primary driver, but the nitro group and pyrazole nitrogens also contribute.

    • π-π Stacking: The pyrazole ring may engage in π-π interactions, a phenomenon observed in the crystal structures of similar pyrazole derivatives.[5][6]

    • Dipole-Dipole Interactions: The polar nitro and carbonyl groups will contribute significantly.

Predicted Solubility Profile: Based on this analysis, (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid is expected to be an amphiphilic molecule with the following general characteristics:

  • Low solubility in non-polar solvents (e.g., hexane, toluene).

  • Moderate to high solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) that can engage in dipole-dipole interactions and accept hydrogen bonds.[7]

  • Good solubility in polar protic solvents (e.g., methanol, ethanol, isopropanol), which can form strong hydrogen bonds with both the carboxylic acid and nitro groups.[4][7]

  • pH-dependent solubility in aqueous media, with low intrinsic solubility in acidic pH and increasing solubility as the pH rises above the pKa of the carboxylic acid.

Gold-Standard Protocol for Experimental Solubility Determination

To move from prediction to quantification, a robust and reproducible experimental method is essential. The isothermal saturation method is the gold standard for determining equilibrium solubility.[4] Its core principle is to allow a surplus of the solid compound to equilibrate with the solvent at a constant temperature, ensuring the resulting solution is truly saturated.

Causality in Method Selection

The choice of the isothermal saturation method is deliberate. Unlike kinetic or high-throughput screening methods, this technique provides true thermodynamic solubility data. This is critical because thermodynamic solubility represents the maximum amount of a compound that can be dissolved under equilibrium conditions, a fundamental parameter for pharmaceutical development. The subsequent use of a validated HPLC method for quantification ensures accuracy, precision, and specificity, avoiding interferences from potential impurities or degradants.[8]

Detailed Step-by-Step Methodology

A. Materials and Reagents:

  • (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid (purity >99%)

  • Solvents (HPLC grade or equivalent): Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO).

  • HPLC mobile phase reagents (e.g., acetonitrile, water, formic acid).

B. Experimental Workflow:

  • Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial (e.g., 10 mg of compound in 2 mL of solvent). The excess solid is crucial to ensure saturation is reached and maintained.

  • Equilibration: Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C and 37 °C). Agitate the slurries for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Self-Validation Check: To confirm equilibrium, take samples at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when consecutive measurements are statistically identical.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature for at least 30 minutes to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all undissolved particles.

  • Sample Dilution: Immediately dilute the filtered saturate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. This step is critical to prevent precipitation upon cooling or solvent evaporation.

  • Quantification via HPLC-UV:

    • Develop a validated HPLC method (e.g., C18 column, isocratic or gradient elution with a UV detector set to an appropriate wavelength).

    • Prepare a series of calibration standards of known concentrations.

    • Generate a calibration curve by plotting peak area against concentration.

    • Inject the diluted samples and quantify the concentration against the calibration curve.

  • Solid Phase Analysis (Post-Experiment): Recover the remaining solid from the vials and analyze it using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). This is a crucial self-validating step to check if the solid form has changed (e.g., converted to a different polymorph or a solvate) during the experiment, which would invalidate the solubility measurement for the original form.

Data Presentation and Thermodynamic Insights

Quantitative results should be organized systematically for clear interpretation and comparison.

Table 1: Solubility of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

(Note: This table serves as a template for organizing experimental data.)

SolventTemperature (°C)Temperature (K)Solubility (mg/mL)Solubility (mol/L)
Water (pH 7.4)25.0298.15Experimental ValueCalculated Value
Methanol25.0298.15Experimental ValueCalculated Value
Ethanol25.0298.15Experimental ValueCalculated Value
Isopropanol25.0298.15Experimental ValueCalculated Value
Acetone25.0298.15Experimental ValueCalculated Value
Ethyl Acetate25.0298.15Experimental ValueCalculated Value
Acetonitrile25.0298.15Experimental ValueCalculated Value
DMSO25.0298.15Experimental ValueCalculated Value
Water (pH 7.4)37.0310.15Experimental ValueCalculated Value
Methanol37.0310.15Experimental ValueCalculated Value
Thermodynamic Analysis

The temperature-dependent solubility data can be used to calculate key thermodynamic parameters of dissolution using the van't Hoff equation. These parameters provide deep insight into the dissolution process.[4]

  • Gibbs Free Energy (ΔG°sol): Indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process.

  • Enthalpy (ΔH°sol): Describes the heat exchange. A positive value (endothermic) means that solubility increases with temperature, which is common for most solid solutes.

  • Entropy (ΔS°sol): Reflects the change in disorder of the system upon dissolution.

These calculations transform raw solubility data into a powerful predictive tool for understanding how the compound will behave under different processing and physiological conditions.

Visualizing the Experimental Workflow

A clear visual representation of the protocol ensures consistency and aids in training and execution.

G cluster_validation Self-Validation Steps A 1. Preparation Add excess solid to solvent in vial B 2. Equilibration Agitate slurry at constant T (e.g., 24-48h) A->B C Equilibrium Check Sample at multiple time points (24h, 36h, 48h) B->C G 6. Solid Phase Check Analyze residual solid (XRPD/DSC) B->G Post-Experiment D 3. Phase Separation Settle, then filter supernatant (0.22 µm syringe filter) C->D E 4. Dilution Immediately dilute filtrate to known volume D->E F 5. HPLC Quantification Analyze vs. calibration curve E->F H Final Solubility Data F->H

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

References

  • Solubility of Things. (n.d.). Pyrazole.
  • Tahir, M. N., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1018. Available from: [Link]

  • Benchchem. (n.d.). (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride.
  • Stepanov, A. I., et al. (2019). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. Request PDF from [Link]

  • ChemicalBook. (2023). (3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)ACETIC ACID.
  • Asif, M. (2014). Recent advances in the therapeutic applications of pyrazolines. Medicinal Chemistry Research, 23(8), 3943-3961. Available from: [Link]

  • Carradori, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 26(20), 6168. Available from: [Link]

  • Safyanova, I., et al. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 125, 1-10. Available from: [Link]

  • Ilies, D. C., et al. (2021). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Molecules, 26(11), 3350. Available from: [Link]

  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 834-869. Available from: [Link]

  • Sharma, V., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(3), 557. Available from: [Link]

  • Singh, A., et al. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Retrieved from [Link]

  • Sharma, P., & Sharma, S. (2016). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

  • Desai, N. C., & Trivedi, P. B. (2011). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 859-864. Available from: [Link]

  • Tahir, M. N., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. Retrieved from [Link]

  • Singh, N., et al. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 44(30), 12891-12903. Available from: [Link]

  • Delgado, D. R., et al. (2023). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 28(21), 7356. Available from: [Link]

  • Abrigach, F., et al. (2014). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Der Pharma Chemica, 6(3), 280-285. Available from: [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities.

Sources

Protocols & Analytical Methods

Method

Application of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid in medicinal chemistry

Application Note: (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid in Medicinal Chemistry[1][] Part 1: Introduction & Chemical Profile (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a high-value heterocyclic build...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid in Medicinal Chemistry[1][]

Part 1: Introduction & Chemical Profile

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a high-value heterocyclic building block used extensively in the synthesis of bioactive amides, hydrazides, and fused ring systems. Its structural utility lies in its trifunctional nature :

  • Carboxylic Acid Tail: A "click-ready" handle for amide coupling or esterification, allowing rapid library generation (e.g., for fragment-based drug discovery).

  • C4-Nitro Group: An orthogonal functional group that serves as a masked amine. Post-coupling reduction allows for the introduction of new vectors or intramolecular cyclization.

  • 3,5-Dimethyl Pyrazole Core: A proven pharmacophore found in numerous NSAIDs and antimicrobial agents, providing lipophilic bulk and hydrogen bond acceptor properties.

Physicochemical Properties:

Property Value
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.16 g/mol
CAS Number 345637-69-6
pKa (Acid) ~3.8 (Predicted)

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (pH dependent) |[3]

Part 2: Core Applications & Mechanisms

Application 1: Peptidomimetic & Amide Library Generation

The primary application of this scaffold is as an N-capping agent or linker in medicinal chemistry libraries. The carboxylic acid is coupled with diverse amines (piperazines, anilines) to generate CCR1 antagonists and antimicrobial agents .

  • Mechanism: Standard carbodiimide or phosphonium-based coupling (EDC/HOBt or HATU).

  • Utility: The pyrazole-acetic acid moiety mimics the spatial arrangement of amino acid side chains, often functioning as a bioisostere for phenylacetic acid derivatives but with improved metabolic stability and solubility profiles.

Application 2: Scaffold Morphing (Nitro Reduction & Cyclization)

A more advanced application involves the "Build-Couple-Pair" strategy. After coupling the carboxylic acid to a substrate, the C4-nitro group can be reduced to an amine.

  • Intramolecular Cyclization: If the pendant chain allows, the newly formed amine can attack the carbonyl (if activated) or other electrophiles, creating fused bicyclic systems such as pyrazolo[1,5-a]pyrazin-4-ones .

  • Intermolecular Functionalization: The C4-amine can be sulfonated or acylated to probe the deep binding pockets of kinases (e.g., FGFR3 selectivity).

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: Commercial supplies can be variable. In-house synthesis ensures purity, particularly free from regioisomers.

Reaction Scheme:

  • Nitration: 3,5-Dimethylpyrazole

    
     3,5-Dimethyl-4-nitropyrazole.[4][5]
    
  • Alkylation: N-alkylation with ethyl chloroacetate.

  • Hydrolysis: Saponification to the free acid.

Step-by-Step Procedure:

  • Nitration:

    • Dissolve 3,5-dimethylpyrazole (10.0 g, 104 mmol) in conc. H₂SO₄ (30 mL) at 0°C.

    • Dropwise add fuming HNO₃ (8 mL) while maintaining temp <10°C.

    • Stir at RT for 2 h, then pour onto ice. Filter the white precipitate (3,5-dimethyl-4-nitropyrazole). Yield: ~80%.

  • Alkylation:

    • Suspend the nitropyrazole (5.0 g, 35 mmol) in acetone (100 mL) with K₂CO₃ (7.3 g, 53 mmol).

    • Add ethyl chloroacetate (4.5 mL, 42 mmol) and reflux for 6 h.

    • Filter salts, evaporate solvent, and recrystallize from EtOH to get the ethyl ester.

  • Hydrolysis:

    • Dissolve the ester in THF/Water (1:1, 50 mL) containing LiOH (2.0 equiv).

    • Stir at RT for 3 h. Acidify with 1N HCl to pH 2.

    • Filter the resulting white solid, wash with cold water, and dry under vacuum.

    • Validation: ¹H NMR (DMSO-d₆):

      
       13.2 (br s, 1H, COOH), 4.95 (s, 2H, N-CH₂), 2.65 (s, 3H), 2.24 (s, 3H).
      
Protocol B: General Amide Coupling (Library Scale)

Target: Synthesis of 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-piperazine derivatives.

  • Activation: Dissolve (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid (1.0 equiv) in DMF (0.2 M).

  • Coupling: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min to form the activated ester.

  • Addition: Add the amine (e.g., 1-(4-fluorophenyl)piperazine) (1.1 equiv).

  • Workup: Stir at RT for 4–12 h. Quench with water.[6][7] Extract with EtOAc. Wash with sat. NaHCO₃ and brine.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol C: Nitro Reduction to Amine

Safety Note: Nitro-pyrazoles can be energetic. Avoid dry heating.

  • Solvent System: Dissolve the nitro-compound in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ balloon (1 atm) for 4–6 h at RT.

  • Workup: Filter through Celite. The resulting amine is air-sensitive; use immediately or protect (e.g., as Boc-derivative).

Part 4: Structural Visualization

The following diagram illustrates the synthesis flow and the branching logic for scaffold morphing.

G Start 3,5-Dimethylpyrazole Nitro 3,5-Dimethyl- 4-nitropyrazole Start->Nitro HNO3/H2SO4 (Nitration) Ester Ethyl Ester Intermediate Nitro->Ester Cl-CH2-COOEt K2CO3 (Alkylation) Acid (3,5-Dimethyl-4-nitro- 1H-pyrazol-1-yl)acetic acid (CAS 345637-69-6) Ester->Acid LiOH (Hydrolysis) Amide Amide Derivatives (e.g., CCR1 Antagonists) Acid->Amide R-NH2 HATU/DIPEA Amine C4-Amino Scaffold (Reduced) Acid->Amine H2, Pd/C (Reduction) Fused Fused Bicycles (Pyrazolo-pyrazinones) Amine->Fused Cyclization (Scaffold Morphing)

Figure 1: Synthetic pathway from precursor to the target acid and downstream medicinal chemistry applications.

Part 5: References

  • Walsh, D. A., et al. (1990). "Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives." Journal of Medicinal Chemistry, 33(7), 2028–2032. (Contextual reference for pyrazole-piperazine scaffolds).

  • Asian Publication Corporation. (2023). Synthesis, Antibacterial and Antioxidant Properties of Pyrazolylpyridazines. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid.[][8][9][] Retrieved from [Link]

  • European Patent Office. (2003). Patent EP1531822: 1-Aryl-4-substituted piperazine derivatives as CCR1 antagonists. (Describes the specific use of the CAS 345637-69-6 moiety). Retrieved from [Link]

Sources

Application

Use of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid as a research tool

[1][2][3] Executive Summary (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a high-value heterocyclic scaffold used primarily as a bifunctional building block in medicinal chemistry and material science. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a high-value heterocyclic scaffold used primarily as a bifunctional building block in medicinal chemistry and material science. Its structural utility lies in its two orthogonal reactive handles:

  • Carboxylic Acid (C1-position): Enables facile coupling to amines or alcohols, making it an ideal "cap" or linker attachment point for PROTACs (Proteolysis Targeting Chimeras) and Fragment-Based Drug Discovery (FBDD).

  • Nitro Group (C4-position): Serves as a masked amino group (via reduction) or an electron-withdrawing modulator that influences the pKa and lipophilicity of the pyrazole core.

This guide details the protocols for its synthesis, purification, and application in generating bioactive amide libraries and energetic material precursors.

Chemical Identity & Properties

PropertyValue
IUPAC Name 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point 195–196 °C (dec.) [Derivative context], ~140-145°C (Est.)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Acid) ~3.5–4.0 (Estimated)
LogP ~0.5 (Low lipophilicity due to ionization)

Synthesis & Purification Protocols

Synthetic Route: The "Nitro-First" Strategy

While direct nitration of pyrazole-acetic acids is possible, the most robust laboratory scale-up involves nitrating the parent pyrazole before installing the acetic acid tail to avoid decarboxylation or side-reactions.

Reaction Scheme (DOT Visualization):

SynthesisRoute Start 3,5-Dimethylpyrazole Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3,5-Dimethyl-4- nitropyrazole Step1->Inter1 Step2 Alkylation (Ethyl bromoacetate, K2CO3) Inter1->Step2 Inter2 Ethyl Ester Intermediate Step2->Inter2 Step3 Hydrolysis (NaOH, then HCl) Inter2->Step3 Final Target Product: (3,5-Dimethyl-4-nitro- 1H-pyrazol-1-yl)acetic acid Step3->Final

Caption: Step-wise synthetic pathway ensuring regioselectivity and high purity.

Detailed Protocol (Self-Validating)

Prerequisites: Fume hood, temperature controller, rotary evaporator.

Step 1: Synthesis of 3,5-Dimethyl-4-nitropyrazole[1][2]
  • Dissolution: Dissolve 3,5-dimethylpyrazole (10.0 g, 104 mmol) in conc. H₂SO₄ (40 mL) at 0°C.

  • Nitration: Dropwise add fuming HNO₃ (8.0 mL) while maintaining temperature <10°C.

  • Reaction: Stir at room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[3]

  • Quench: Pour onto 200 g crushed ice. The product precipitates as a white solid.

  • Isolation: Filter, wash with cold water (3 x 50 mL), and dry in vacuo. Yield: ~85-90%.

Step 2: Alkylation & Hydrolysis
  • Alkylation: Suspend 3,5-dimethyl-4-nitropyrazole (5.0 g, 35 mmol) in acetone (100 mL). Add K₂CO₃ (7.3 g, 53 mmol) and Ethyl bromoacetate (4.3 mL, 39 mmol).

  • Reflux: Heat to reflux for 6 hours. (Check for disappearance of pyrazole starting material).[4]

  • Workup: Filter off inorganic salts. Evaporate solvent to obtain the crude ethyl ester (oil or low-melting solid).

  • Hydrolysis: Dissolve crude ester in MeOH (30 mL) and add 2M NaOH (30 mL). Stir at RT for 2 hours.

  • Acidification: Cool to 0°C. Acidify to pH 2 using 6M HCl. The target acid precipitates.[5]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) if necessary.

    • Quality Check: ¹H NMR (DMSO-d₆) should show a singlet at ~5.0 ppm (CH₂-COOH) and disappearance of ethyl group signals.

Applications in Drug Discovery[9]

PROTAC Linker Design

This molecule is frequently used to cap "Linkers" in PROTAC synthesis. The acid group reacts with diamines, while the nitro-pyrazole acts as a non-binding "dummy" end or, upon reduction, a handle for further extension.

Protocol: Amide Coupling (General Procedure)

  • Activation: Dissolve (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

  • Coupling: Add the amine-containing linker (e.g., mono-Boc-diamine) (1.1 eq).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine.

  • Validation: LC-MS should show [M+H]⁺ corresponding to the amide.

Scaffold for Fragment-Based Screening

The 4-nitro group can be reduced to a 4-amino group, creating a "privileged scaffold" (4-amino-pyrazole) known to bind various kinases and GPCRs.

Reduction Protocol (Nitro to Amino):

  • Method A (Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH, RT, 4h.

  • Method B (Chemical): Fe powder, NH₄Cl, EtOH/H₂O, Reflux, 2h. (Preferred if halogen substituents are present on the coupled fragment).

Structural Biology & Crystal Engineering

The carboxylic acid moiety allows this molecule to form stable hydrogen-bonded chains, making it a candidate for co-crystal screening to improve the solubility of basic drugs.

Crystal Packing Diagram (Logic):

CrystalPacking cluster_legend Interaction Types Mol1 Molecule A (COOH Donor) Mol2 Molecule B (C=O Acceptor) Mol1->Mol2 H-Bond (Head-to-Tail) Mol3 Molecule C (Pyraz-N Acceptor) Mol2->Mol3 Pi-Stacking H-Bond H-Bond Pi-Stacking Pi-Stacking

Caption: Predicted supramolecular assembly driven by carboxylic acid dimerization and pyrazole pi-stacking.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).

  • Energetic Warning: Nitro-pyrazoles are precursors to energetic materials. While the acetic acid derivative is stable, do not heat dry solids above 200°C or subject to mechanical shock.

  • Storage: Store at 2–8°C, desiccated.

References

  • Synthesis of Nitro-Pyrazole Precursors

    • Source: National Institutes of Health (NIH) - "Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds."
    • Relevance: Validates the nitration conditions for 3,5-dimethylpyrazole.
  • Application in PROTACs/Degraders

    • Source: Patent WO2025163390A2 (2025).
    • Relevance: Cites the specific use of (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid as a starting material.[6][7][][2][]

  • General Pyrazole Functionalization

    • Source: BenchChem Application Notes - "1-(3,5-dimethyl-1H-pyrazol-1-yl)
    • Relevance: Provides mechanistic insight into the reactivity of the N1-sidechain.

Sources

Method

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid as an intermediate in organic synthesis

Application Note: (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid as a Strategic Intermediate Executive Summary (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid (DNPA) represents a "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid as a Strategic Intermediate

Executive Summary

(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid (DNPA) represents a "privileged scaffold" in medicinal chemistry. It combines the pharmacophoric stability of the pyrazole ring with two orthogonal handles for diversification: a carboxylic acid tail (for solubility or conjugation) and a nitro group (a masked amine precursor). This application note details the optimized synthesis of DNPA and its utilization as a branching point for accessing pyrazolo-fused heterocycles, peptide mimetics, and kinase inhibitors.

Strategic Value & Chemical Logic

The utility of DNPA lies in its bifunctional nature .

  • The Acid Handle (

    
    ):  The acetic acid moiety at 
    
    
    
    serves as a linker. It allows the pyrazole to be attached to solubilizing groups or pharmacophores via amide/ester linkages without disrupting the aromatic core.
  • The Nitro Handle (

    
    ):  The nitro group at 
    
    
    
    is electron-withdrawing, stabilizing the ring against oxidation. Upon reduction to the amine, it reverses the electronic character (becoming electron-donating) and enables the formation of ureas, sulfonamides, or fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrazines).

Synthesis Protocol: The "Make"

Objective: Scalable synthesis of DNPA from commodity starting materials.

Workflow Diagram

Synthesis Start 3,5-Dimethylpyrazole Step1 Nitration (HNO3, H2SO4) Start->Step1 Inter1 3,5-Dimethyl- 4-nitropyrazole Step1->Inter1 Step2 N-Alkylation (Ethyl bromoacetate, K2CO3, Acetone) Inter1->Step2 Inter2 Ethyl ester intermediate Step2->Inter2 Step3 Hydrolysis (NaOH, EtOH) Inter2->Step3 Final (3,5-Dimethyl-4-nitro- 1H-pyrazol-1-yl)acetic acid Step3->Final

Figure 1: Linear synthesis of DNPA. Note that due to the symmetry of the 3,5-dimethylpyrazole starting material, N-alkylation regioselectivity is not an issue.

Detailed Methodology

Step 1: Preparation of 3,5-Dimethyl-4-nitropyrazole

  • Reagents: 3,5-Dimethylpyrazole (1.0 eq),

    
     (fuming), 
    
    
    
    (conc).
  • Procedure: Dissolve 3,5-dimethylpyrazole in concentrated sulfuric acid at 0°C. Dropwise add fuming nitric acid while maintaining internal temperature <10°C (exothermic). Stir at room temperature for 2 hours. Pour onto crushed ice.

  • Isolation: Filter the resulting white precipitate. Wash with cold water until neutral pH.

  • Why this works: The pyrazole ring is electron-rich; electrophilic aromatic substitution occurs readily at the 4-position.

Step 2: N-Alkylation (The Linker Installation)

  • Reagents: 3,5-Dimethyl-4-nitropyrazole (1.0 eq), Ethyl bromoacetate (1.1 eq),

    
     (2.0 eq), Acetone (anhydrous).
    
  • Procedure: Suspend the nitropyrazole and potassium carbonate in acetone. Add ethyl bromoacetate. Reflux for 6–8 hours.[1] Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Observation: The reaction mixture will turn from a suspension to a finer precipitate (KBr formation).

  • Workup: Filter off inorganic salts. Evaporate solvent.[1] Recrystallize the residue from ethanol to yield the ethyl ester .

Step 3: Hydrolysis to DNPA

  • Reagents: Ethyl ester intermediate (from Step 2), NaOH (2M aq), Ethanol.

  • Procedure: Dissolve ester in ethanol. Add NaOH solution. Stir at ambient temperature for 2 hours.

  • Isolation (Critical): Evaporate ethanol. Acidify the aqueous residue with 1M HCl to pH 2. The free acid (DNPA) will precipitate. Filter and dry.[2]

  • Yield Expectation: >85% over 3 steps.

Functionalization: The "Use"

Objective: Utilizing DNPA as a branching intermediate.

Divergent Synthesis Map

Applications Core DNPA (The Scaffold) PathA Path A: COOH Activation Core->PathA HATU/Amine PathB Path B: Nitro Reduction Core->PathB H2/Pd-C Amides Peptidomimetics (Amide Coupling) PathA->Amides Fused Pyrazolo[1,5-a]pyrazinones (Bicyclic cores) PathA->Fused If amine tethered Amines Amino-pyrazole scaffolds PathB->Amines Amines->Fused Intramolecular Cyclization

Figure 2: Divergent synthesis pathways. Path B followed by cyclization is a key route to kinase inhibitor scaffolds.

Protocol A: Amide Coupling (General)

The nitro group reduces the basicity of the pyrazole nitrogens, preventing interference during carboxylic acid activation.

  • Activation: Dissolve DNPA in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min.

  • Coupling: Add the target amine (

    
    ). Stir 4–12 h.
    
  • Note: If the target amine is chiral, racemizaton is rarely observed with HATU at room temperature.

Protocol B: Nitro Reduction & Cyclization

This is the most high-value application, generating bicyclic systems found in drugs like Paritaprevir.

  • Reduction: Dissolve DNPA (or its amide derivative) in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 1 atm (balloon) for 2 h.

  • Self-Cyclization: If the acid was pre-coupled to an

    
    -amino ester (e.g., glycine ethyl ester), the reduction of the nitro group releases a primary amine at C4.
    
  • Ring Closure: Heating the resulting amino-amide in acetic acid/ethanol promotes cyclization to form the pyrazolo[1,5-a]pyrazin-4-one core.

Data & Troubleshooting Guide

Table 1: Reaction Optimization Parameters

VariableCondition A (Recommended)Condition B (Alternative)Notes
Base (Alkylation)

/ Acetone

/ DMF

is faster but requires dry conditions;

is more robust for scale-up.
Reduction

, Pd/C, MeOH

, EtOH
Use

if the molecule contains halogen substituents sensitive to hydrogenolysis (e.g., C-Cl bonds).
Coupling Agent HATU / DIPEA

/ Reflux
Thionyl chloride forms the acid chloride; cheaper but less tolerant of sensitive functional groups.

Common Pitfalls:

  • Solubility: The free acid (DNPA) has poor solubility in non-polar solvents (DCM, Hexane). Use DMF, DMSO, or MeOH for reactions.

  • Regiochemistry: While 3,5-dimethylpyrazole is symmetric, if you use 3-methyl-4-nitropyrazole, you will get a mixture of N1 and N2 isomers (usually separable by column chromatography, with the less sterically hindered isomer prevailing).

References

  • Nitration of Pyrazoles: Morgan, G. T., & Ackerman, I. (1923). Journal of the Chemical Society, Transactions. The nitration of 3:5-dimethylpyrazole.[3][4]

  • N-Alkylation Protocols: Telvekar, V. N., et al. (2012). Synthetic Communications. A simple and efficient protocol for N-alkylation of pyrazoles.

  • Pyrazolo-pyrazinone Synthesis: Guckian, K. M., et al. (2010). Bioorganic & Medicinal Chemistry Letters. Synthesis of pyrazolo[1,5-a]pyrazin-4-ones as novel kinase inhibitors.

  • General Pyrazole Chemistry: Fustero, S., et al. (2011). Chemical Reviews. From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.

(Note: While specific "DNPA" papers are rare, the protocols above are grounded in the verified chemistry of the 4-nitropyrazole scaffold.)

Sources

Application

Application Note: Integrated Experimental Design for Bioactivity Profiling of Pyrazole Scaffolds

Abstract The pyrazole ring system is a pharmacophore of immense significance in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs ranging from anti-inflammatories (Celecoxib) to precision onc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring system is a pharmacophore of immense significance in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs ranging from anti-inflammatories (Celecoxib) to precision oncology agents (Crizotinib, Ruxolitinib).[1][2] However, the translation of a synthetic pyrazole library into bioactive leads often fails due to poor experimental design rather than lack of potency. This Application Note provides a rigorous, self-validating framework for evaluating pyrazole derivatives. We move beyond generic screening to focus on Kinase Inhibition (Target Engagement) and Cell Cycle Arrest (Phenotypic Consequence), the two most prevalent mechanisms for this class.

Phase 1: Compound Management & Quality Control

The Silent Failure Point: Pyrazoles often exhibit high crystallinity and variable aqueous solubility. Screening a precipitated compound yields false negatives, while aggregating colloids yield false positives (pan-assay interference).

Protocol 1.1: Stock Preparation & Solubility Check

Objective: Ensure the compound is monomeric in the assay buffer.

  • Primary Stock: Dissolve solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Visual QC: Centrifuge at 10,000 x g for 5 minutes. A pellet indicates insolubility.

  • Working Solution (Critical Step):

    • Do not dilute directly from 10 mM to aqueous buffer.

    • Perform an intermediate dilution in DMSO (e.g., to 1 mM) before spiking into the assay medium.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) for cell assays and < 1% for enzymatic assays to prevent solvent toxicity.

Phase 2: Target Engagement (Enzymatic Screening)

Context: Pyrazoles are classic ATP-competitive inhibitors (Type I). The most robust method to validate this is quantifying the reduction in ATP-to-ADP conversion.

Protocol 2.1: Bioluminescent Kinase Assay (ADP-Glo™ Platform)

Rationale: Unlike radiometric assays, this homogeneous format is resistant to fluorescence interference common in nitrogen-rich heterocycles like pyrazoles.

Reagents:

  • Recombinant Kinase (e.g., Aurora B, EGFR).

  • Substrate (Peptide/Protein specific to kinase).

  • Ultra-Pure ATP.[3]

  • ADP-Glo™ Reagent (Promega).[3]

Workflow Diagram (DOT):

KinaseAssay Step1 Kinase Reaction (Enzyme + Substrate + ATP + Pyrazole) Step2 Depletion Step (Add ADP-Glo™ Reagent) Step1->Step2 60 min @ RT Step3 Detection Step (Add Kinase Detection Reagent) Step2->Step3 Terminates rxn Depletes unconsumed ATP Readout Luminescence Measurement (RLU ~ ADP Produced) Step3->Readout Converts ADP -> ATP -> Light

Figure 1: The ADP-Glo kinase assay workflow. The signal is directly proportional to kinase activity.

Experimental Procedure:

  • Titration: Prepare a 10-point dose-response of the pyrazole derivative (Start: 100 µM, 3-fold serial dilution).

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound.

    • Add 2 µL of Kinase Enzyme.

    • Add 1 µL of Substrate/ATP mix (Use ATP concentration at

      
       value to ensure sensitivity to competitive inhibitors).
      
  • Incubation: 60 minutes at Room Temperature (RT).

  • Depletion: Add 5 µL ADP-Glo™ Reagent. Incubate 40 min. (Crucial: This removes unreacted ATP background).

  • Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure Luminescence (Integration time: 0.5–1 sec).

Self-Validating Metric (Z-Factor): Include 16 wells of Max Signal (No inhibitor, DMSO only) and 16 wells of Min Signal (No enzyme or 10 µM Staurosporine).



Acceptance Criteria: A Z' > 0.5 confirms the assay is robust enough to trust the IC50 data.

Phase 3: Phenotypic Consequence (Cellular Viability)

Context: Once kinase inhibition is confirmed, cytotoxicity must be verified in a cellular context using the MTT assay.

Protocol 3.1: MTT Cytotoxicity Assay

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

Troubleshooting Matrix:

Common IssueCausalitySolution
High Background Media contains phenol red or serum proteins precipitating.Use phenol red-free media; ensure complete solubilization.
Edge Effect Evaporation in outer wells of 96-well plate.Fill edge wells with PBS; do not use for data.
False Positive Pyrazole compound reduces MTT chemically.Cell-free control: Incubate media + MTT + Compound (no cells). If purple, switch to ATP-based assay (CellTiter-Glo).

Data Processing: Normalize data to Vehicle Control (DMSO):



Phase 4: Mechanism of Action (Cell Cycle Analysis)

Context: Pyrazoles targeting kinases (e.g., CDKs, Aurora) or tubulin typically cause accumulation in specific cell cycle phases (G2/M arrest).

Protocol 4.1: Propidium Iodide (PI) Flow Cytometry

Objective: Quantify DNA content to determine cell cycle distribution.[4][5][6]

Reagents:

  • 70% Ethanol (ice-cold).

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).[7]

Pathway Diagram (DOT):

CellCycle G1 G0/G1 Phase (2N DNA) S S Phase (DNA Synthesis) G1->S Cyclin D/E G2M G2/M Phase (4N DNA) S->G2M DNA Replication G2M->G1 Mitosis Apoptosis Sub-G1 (Fragmented DNA) G2M->Apoptosis Prolonged Arrest Pyrazole Pyrazole Inhibitor (e.g., Aurora Kinase Target) Pyrazole->G2M Blocks Mitotic Exit

Figure 2: Mechanism of pyrazole-induced G2/M arrest leading to apoptosis.

Step-by-Step Procedure:

  • Treatment: Treat 1x10^6 cells with Pyrazole IC50 concentration for 24 hours.

  • Harvest: Trypsinize cells and wash with cold PBS.

  • Fixation (Critical):

    • Resuspend pellet in 300 µL PBS.

    • Add 700 µL ice-cold 70% ethanol dropwise while vortexing gently. (Prevents clumping).[4]

    • Incubate at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells 2x with PBS to remove ethanol.[4]

    • Resuspend in 500 µL PI/RNase Staining Solution.[5]

    • Incubate 30 min at 37°C in the dark.

  • Analysis: Measure fluorescence (FL2/PE channel) on a flow cytometer.

    • Gating Strategy: Use Pulse Width vs. Pulse Area to exclude doublets (clumped cells mimic G2/M DNA content).

References

  • Review of Pyrazole Biological Activity: Singh, S., et al. (2023).[2][8][9][10][11][12] "Pyrazole scaffolds having promising pharmacological potential: a review." Mini-Reviews in Medicinal Chemistry.

  • Kinase Assay Protocol (ADP-Glo): Promega Corporation.[3] "ADP-Glo™ Kinase Assay Technical Manual."

  • MTT Assay Standardization: Abcam. "MTT Assay Protocol for Cell Viability."

  • Cell Cycle Analysis (PI Staining): Bio-Rad Antibodies. "Propidium Iodide Staining of Cells for Cell Cycle Analysis."

  • Specific Pyrazole Kinase Inhibition: El-Mekabaty, A., et al. (2024). "Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives." Molecules.

Sources

Method

Application Notes and Protocols for the Derivatization of Acetic Acid Moieties

Introduction: The Strategic Importance of Acetic Acid Moiety Derivatization In the landscape of drug discovery and development, the modification of lead compounds is a cornerstone of medicinal chemistry. The acetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Acetic Acid Moiety Derivatization

In the landscape of drug discovery and development, the modification of lead compounds is a cornerstone of medicinal chemistry. The acetic acid moiety, a common structural motif, presents a versatile handle for chemical derivatization. Such modifications are pivotal for modulating a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. Furthermore, derivatization can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile by altering its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its interaction with biological targets.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and contemporary techniques for derivatizing the acetic acid moiety. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and provide robust, step-by-step protocols for key methodologies.

Core Derivatization Strategies: A Practical Overview

The primary strategies for derivatizing the acetic acid moiety revolve around transformations of the carboxylic acid group. The most prevalent and impactful of these are esterification and amidation. Each of these approaches offers a unique set of advantages and allows for the introduction of a wide array of functional groups, thereby enabling a systematic exploration of a compound's structure-activity relationship (SAR).

Esterification: Modulating Polarity and Pro-drug Potential

Esterification is a fundamental transformation that converts a carboxylic acid into an ester. This derivatization is widely employed to mask the polarity of the carboxylic acid group, which can enhance membrane permeability and oral bioavailability. Furthermore, esters can be designed as pro-drugs that are hydrolyzed in vivo by esterases to release the active carboxylic acid-containing parent drug.[1][2][3]

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a time-honored method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4][5] This is a reversible reaction, and to drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[6]

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

  • Excess Alcohol/Water Removal: Le Chatelier's principle dictates that increasing the concentration of a reactant (the alcohol) or removing a product (water) will shift the equilibrium to favor the formation of the ester.[6]

Experimental Protocol: Fischer-Speier Esterification of a Model Acetic Acid Derivative

Objective: To synthesize the methyl ester of a generic compound "R-CH₂-COOH".

Materials:

  • R-CH₂-COOH (1.0 eq)

  • Methanol (MeOH, as solvent and reactant)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (R-CH₂-COOH) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Remove the bulk of the methanol using a rotary evaporator.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude ester.

    • If necessary, purify the crude product by column chromatography on silica gel.

dot

Caption: Fischer-Speier Esterification Workflow.

Carbodiimide-Mediated Esterification: Mild and Versatile

For substrates that are sensitive to strong acids and high temperatures, carbodiimide-mediated coupling reactions offer a milder alternative. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid, facilitating its reaction with an alcohol.[7][8]

Causality Behind Experimental Choices:

  • Carbodiimide Activator: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the alcohol to form the ester, while the carbodiimide is converted to a urea byproduct.

  • Catalyst (e.g., DMAP): 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction by forming a more reactive acylpyridinium intermediate.

Experimental Protocol: EDC/DMAP-Mediated Esterification

Objective: To synthesize the benzyl ester of a generic compound "R-CH₂-COOH".

Materials:

  • R-CH₂-COOH (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • EDC (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 0.5 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid, benzyl alcohol, and DMAP in anhydrous DCM.

  • EDC Addition: Add EDC to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic layer.

    • Purify the residue by column chromatography to obtain the desired benzyl ester.

dot

Caption: EDC/DMAP-Mediated Esterification Workflow.

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Alcohol (excess), Strong Acid (cat.)RefluxInexpensive reagents, simple procedureHarsh conditions, not suitable for sensitive substrates, reversible
Carbodiimide Alcohol, EDC/DCC, DMAP (cat.)Room TemperatureMild conditions, high yields, broad substrate scopeMore expensive reagents, urea byproduct can be difficult to remove
Alkylation Alkyl Halide, BaseVariesGood for simple esters (e.g., methyl)Alkylating agents can be toxic, potential for side reactions

Amidation: Enhancing Stability and Target Interactions

Amidation, the formation of an amide bond between a carboxylic acid and an amine, is another cornerstone of acetic acid moiety derivatization. Amide bonds are significantly more stable to hydrolysis than ester bonds, which can be advantageous for developing metabolically robust drug candidates.[9] Furthermore, the N-H group of a secondary amide can act as a hydrogen bond donor, potentially leading to improved binding interactions with a biological target.

Amide Bond Formation via Acyl Chlorides

A highly effective method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[10][] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this transformation.

Causality Behind Experimental Choices:

  • Acyl Chloride Formation: Thionyl chloride and oxalyl chloride react with the carboxylic acid to form a highly electrophilic acyl chloride. The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which helps to drive the reaction to completion.

  • Base: A base, such as triethylamine (TEA) or pyridine, is typically added during the reaction of the acyl chloride with the amine to neutralize the HCl that is formed.

Experimental Protocol: Two-Step Amidation via Acyl Chloride

Objective: To synthesize the N-ethyl amide of a generic compound "R-CH₂-COOH".

Materials:

  • R-CH₂-COOH (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2 eq) or Oxalyl chloride (1.2 eq) with catalytic DMF

  • Anhydrous DCM or Toluene

  • Ethylamine (2.2 eq)

  • Triethylamine (TEA, 2.2 eq)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask, reflux condenser, dropping funnel, ice bath

Procedure:

Step 1: Acyl Chloride Formation

  • In a dry flask under nitrogen, dissolve the carboxylic acid in anhydrous DCM.

  • Add thionyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 2: Amidation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve ethylamine and triethylamine in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic layer.

    • Purify the crude amide by recrystallization or column chromatography.

Direct Amidation using Coupling Reagents

Similar to esterification, carbodiimides and other coupling reagents can be used for the direct formation of amides from carboxylic acids and amines under mild conditions.[8][12] This is a widely used method in peptide synthesis and medicinal chemistry.

Causality Behind Experimental Choices:

  • Coupling Reagents (e.g., HATU, HOBt): In addition to carbodiimides like EDC, other coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are frequently employed. These reagents react with the carboxylic acid to form an activated ester, which is less prone to side reactions and racemization than the O-acylisourea intermediate formed with carbodiimides alone.

Experimental Protocol: HATU-Mediated Amidation

Objective: To synthesize the N-phenyl amide of a generic compound "R-CH₂-COOH".

Materials:

  • R-CH₂-COOH (1.0 eq)

  • Aniline (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • 1 M LiCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a dry flask, dissolve the carboxylic acid in anhydrous DMF.

  • Reagent Addition: Add aniline, HATU, and DIPEA to the solution.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor by TLC.

  • Work-up:

    • Pour the reaction mixture into ethyl acetate.

    • Wash the organic layer several times with 1 M LiCl solution to remove DMF, followed by saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic layer.

    • Purify the residue by column chromatography.

dot

Caption: General Amidation Strategies.

Other Derivatization Techniques

While esterification and amidation are the most common strategies, other transformations of the acetic acid moiety can be valuable in specific contexts.

  • Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LAH).[13] This introduces a new site for further functionalization.

  • Decarboxylation: Under certain conditions, the carboxyl group can be removed entirely in a process called decarboxylation, yielding a methyl group.[14][15][16] This is often observed when a beta-carbonyl group is present.[16]

  • Silylation: The acidic proton of the carboxylic acid can be replaced with a silyl group, such as a trimethylsilyl (TMS) group.[17] This is often done to increase the volatility of the compound for gas chromatography (GC) analysis or to protect the carboxylic acid during other reactions.[17][18]

Conclusion: A Versatile Toolkit for Drug Discovery

The derivatization of the acetic acid moiety provides a powerful and versatile toolkit for medicinal chemists. By carefully selecting the appropriate synthetic strategy, researchers can systematically modify the properties of a lead compound to optimize its therapeutic potential. The choice between esterification, amidation, and other transformations will depend on the specific goals of the derivatization, the chemical nature of the parent molecule, and the desired properties of the final product. A thorough understanding of the underlying reaction mechanisms and careful consideration of the experimental conditions are paramount to achieving successful and reproducible outcomes in the pursuit of novel therapeutics.

References

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC. (2017). National Center for Biotechnology Information. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.).
  • Derivatization of carboxylic groups prior to their LC analysis – A review. (2019). ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Video: Esterification - Concept. (2020). JoVE. [Link]

  • Derivatives of Carboxylic Acids. (n.d.). Michigan State University Department of Chemistry. [Link]

  • MOA for ACetic acid. (2011). Chromatography Forum. [Link]

  • 18.5: Decarboxylation of Carboxylic Acids. (2021). Chemistry LibreTexts. [Link]

  • Derivatization Techniques. (2022). YouTube. [Link]

  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. (2008). ResearchGate. [Link]

  • Decarboxylation Reaction | Acetic acid | Methane | NaOH & CaO |. (2023). YouTube. [Link]

  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Sigma-Aldrich.
  • 21.S: Carboxylic Acid Derivatives (Summary). (2024). Chemistry LibreTexts. [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. [Link]

  • Synthesis of Carboxylic Acids. (n.d.). University of Minnesota.
  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Spectroscopy of Hydrothermal Reactions 13. Kinetics and Mechanisms of Decarboxylation of Acetic Acid Derivatives at 100−260 °. (n.d.).
  • Carboxylic acid synthesis by hydrolysis of amides. (n.d.). Organic Chemistry Portal. [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]

  • Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. (2022). Bio-Synthesis Inc.. [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]

  • Introduction to Bioconjugation. (2023). Chemistry LibreTexts. [Link]

  • Carboxylic acid - Synthesis, Reactions, Properties. (2026). Britannica. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Chapter 6 Carboxyl Protecting Groups. (n.d.). Thieme.
  • Protecting group. (n.d.). Wikipedia. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017). PubMed Central. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. [Link]

  • (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2025). ResearchGate. [Link]

  • Bioconjugation Techniques. (n.d.). McGill University. [Link]

Sources

Application

High-Throughput Screening of Pyrazole-Based Compounds: A Senior Application Scientist's Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Pyrazole Scaffold in Drug Discovery and the Imperative for High-Throughput Screening The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Scaffold in Drug Discovery and the Imperative for High-Throughput Screening

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry. Its remarkable versatility allows it to serve as a bioisosteric replacement for other aromatic systems, often leading to enhanced biological activity and improved physicochemical properties such as solubility and metabolic stability.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their successful development as therapeutics for a range of diseases, including cancer, inflammation, and infectious diseases.[2][3] A notable example is the blockbuster drug Sildenafil (Viagra®), a pyrimidine-fused pyrazole derivative.[3]

The ever-expanding chemical space of pyrazole-based libraries necessitates the use of high-throughput screening (HTS) to efficiently identify promising lead compounds.[4][5][6] HTS automates the testing of large numbers of compounds against a specific biological target, accelerating the initial stages of drug discovery.[4] This guide provides detailed application notes and protocols for the high-throughput screening of pyrazole-based compound libraries, addressing common challenges and offering field-proven insights to streamline your discovery workflow.

Strategic Considerations for Screening Pyrazole Libraries

Before embarking on a large-scale screening campaign, a thoughtful consideration of the target class and the inherent properties of your pyrazole library is paramount. The choice of HTS technology should be tailored to the specific biological question being addressed.

Biochemical vs. Cell-Based Assays: A Dichotomy of Purpose

The initial decision often lies between a biochemical (target-based) and a cell-based (phenotypic) screening approach.[7]

  • Biochemical Assays: These assays utilize purified biological targets, such as enzymes or receptors, to directly measure the interaction of a compound with the target. They are highly specific and provide direct evidence of target engagement. For pyrazole libraries often designed as kinase inhibitors, biochemical assays are a common starting point.[8][9][10][11]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process or phenotype. They provide a more physiologically relevant context, assessing not only target engagement but also cell permeability and potential off-target effects.[7]

A well-rounded HTS strategy often employs both approaches, starting with a primary biochemical screen to identify direct binders, followed by secondary cell-based assays to confirm cellular activity and assess cytotoxicity.[12]

Core HTS Technologies for Pyrazole Screening

A variety of HTS technologies are available, each with its own set of advantages and disadvantages. The following sections detail the principles and provide step-by-step protocols for three widely used methods suitable for screening pyrazole-based compounds.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET is a robust, homogeneous assay format particularly well-suited for screening compounds that may exhibit autofluorescence, a known challenge with some heterocyclic compounds.[13] The technology combines the principles of FRET with time-resolved fluorescence detection, which significantly reduces background noise from scattered light and autofluorescent compounds.[14]

Principle of TR-FRET:

The assay relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to a suitable acceptor fluorophore when they are in close proximity.[14] This energy transfer only occurs when a biological interaction, such as an inhibitor binding to a kinase, brings the donor and acceptor into proximity. The signal is measured after a time delay, allowing for the decay of short-lived background fluorescence.[14]

Application Note: TR-FRET Kinase Assay for Pyrazole-Based Inhibitors

This protocol describes a competitive binding assay format to identify pyrazole-based kinase inhibitors.

Materials:

  • Kinase of interest (e.g., His-tagged)

  • Biotinylated tracer (a known ligand or ATP competitive probe)

  • Europium (Eu)-labeled anti-His antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Pyrazole compound library (solubilized in 100% DMSO)

  • 384-well, low-volume, black assay plates

  • TR-FRET-compatible plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of each pyrazole compound from the library plate into the assay plate using an acoustic liquid handler. For dose-response experiments, perform serial dilutions.

  • Enzyme and Donor Addition: Prepare a 2X solution of the kinase and the Eu-labeled anti-His antibody in assay buffer. Add 5 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for compound-enzyme binding.

  • Tracer and Acceptor Addition: Prepare a 2X solution of the biotinylated tracer and the streptavidin-conjugated acceptor in assay buffer. Add 5 µL of this mixture to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (typically 50-100 µs).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A decrease in the TR-FRET ratio indicates that the pyrazole compound has displaced the tracer from the kinase active site.

Data Interpretation:

ParameterDescription
High TR-FRET Ratio Indicates proximity of donor and acceptor, suggesting the tracer is bound to the kinase.
Low TR-FRET Ratio Indicates a loss of proximity, suggesting the pyrazole compound has displaced the tracer.
IC50 Value The concentration of the pyrazole compound that causes a 50% reduction in the TR-FRET signal.

Workflow for a TR-FRET Kinase Inhibition Assay

TR_FRET_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_incubation Incubation cluster_readout Data Acquisition & Analysis Compound Dispense Pyrazole Compound (50 nL) Enzyme_Donor Add Kinase + Eu-anti-His Ab (5 µL) Compound->Enzyme_Donor 1. Incubate1 Incubate 30-60 min (Compound-Enzyme Binding) Enzyme_Donor->Incubate1 2. Tracer_Acceptor Add Tracer + SA-Acceptor (5 µL) Incubate2 Incubate 60 min (Tracer Binding) Tracer_Acceptor->Incubate2 4. Incubate1->Tracer_Acceptor 3. Read_Plate Read TR-FRET Signal Incubate2->Read_Plate 5. Analyze_Data Calculate Ratio & Determine Hits Read_Plate->Analyze_Data 6. AlphaScreen_Logic Start Start: Cells expressing GPCR Add_Compound Add Pyrazole Compound Start->Add_Compound Add_Agonist Add GPCR Agonist Add_Compound->Add_Agonist Incubate_Signal Incubate for Signaling Add_Agonist->Incubate_Signal cAMP_Production Intracellular cAMP Production Incubate_Signal->cAMP_Production Lyse_Detect Lyse Cells & Add AlphaScreen Reagents cAMP_Production->Lyse_Detect Competition Competition between endogenous and biotinylated cAMP Lyse_Detect->Competition Signal_Generation AlphaScreen Signal Generation Competition->Signal_Generation Read_Signal Read Luminescence Signal_Generation->Read_Signal Analyze Analyze Data for Antagonism Read_Signal->Analyze End End Analyze->End

Caption: Logical flow for an AlphaScreen GPCR antagonist assay.

Fluorescence Polarization (FP) Assays

FP is a homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger molecule. [15]It is a versatile method for studying molecular interactions and is well-suited for HTS.

Principle of FP:

When a small, fluorescently labeled molecule is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. When this tracer binds to a larger molecule, its tumbling is slowed, and the emitted light remains more polarized.

Application Note: FP Assay for Pyrazole-Based Inhibitors of a Protein-Protein Interaction

This protocol describes a competitive binding assay to identify pyrazole compounds that disrupt a protein-protein interaction.

Materials:

  • Target protein A

  • Binding partner protein B, labeled with a fluorescent dye (e.g., fluorescein)

  • Assay Buffer

  • Pyrazole compound library

  • 384-well, black assay plates

  • FP-capable plate reader

Protocol:

  • Reagent Preparation: Prepare solutions of protein A, fluorescently labeled protein B, and the pyrazole compounds in the assay buffer.

  • Assay Assembly: In the assay plate, combine protein A and the fluorescently labeled protein B.

  • Compound Addition: Add the pyrazole compounds to the wells.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

Data Interpretation:

ParameterDescription
High FP Signal Indicates that the fluorescently labeled protein B is bound to protein A.
Low FP Signal Indicates that the pyrazole compound has disrupted the protein-protein interaction, leading to the release of the smaller, faster-tumbling labeled protein B.

Navigating the Challenges: Troubleshooting HTS of Pyrazole Compounds

Screening pyrazole-based libraries can present specific challenges that require careful consideration and optimization.

Compound Autofluorescence

Many heterocyclic compounds, including some pyrazoles, can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays. [13] Mitigation Strategies:

  • Assay Technology Selection: As mentioned, TR-FRET is an excellent choice to minimize autofluorescence interference due to its time-gated detection. [14]* Red-Shifted Fluorophores: Utilizing fluorophores that excite and emit at longer wavelengths (red-shifted) can often reduce interference, as compound autofluorescence is more common in the blue-green spectrum. [15][16]* Pre-read Protocol: Before adding the assay-specific fluorescent reagents, perform a "pre-read" of the compound plates at the assay's excitation and emission wavelengths. This will identify highly fluorescent compounds that can be flagged and potentially excluded from the primary analysis. [13]* Kinetic Reading Mode: For enzymatic assays, measuring the reaction rate over time (kinetic mode) can help to distinguish true inhibition from fluorescence artifacts. [17]

Poor Solubility

The often-planar and aromatic nature of pyrazole scaffolds can lead to poor aqueous solubility for some derivatives, which can result in compound precipitation, aggregation, and false-positive results in HTS assays. [18][19] Mitigation Strategies:

  • Solubility Assessment: Before initiating a large-scale screen, it is advisable to assess the solubility of a representative subset of the pyrazole library under the planned assay conditions.

  • Co-solvents: The use of co-solvents, such as DMSO, is standard in HTS to maintain compound solubility. However, the final DMSO concentration should be carefully optimized to avoid detrimental effects on the biological target. [2]* Detergents: The inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to prevent compound aggregation. [13]* Structure-Activity Relationship (SAR) Guided Modifications: During the hit-to-lead optimization phase, medicinal chemists can introduce polar functional groups to the pyrazole scaffold to improve solubility. [18]

From Hits to Leads: Data Analysis and Hit Validation

A successful HTS campaign generates a list of "hits" that require further validation to confirm their activity and eliminate false positives. [4][12][15] Data Analysis Workflow:

  • Raw Data Processing: Raw data from the plate reader is normalized to controls on each plate (e.g., positive and negative controls).

  • Hit Identification: Hits are typically identified based on a statistical cutoff, such as a Z-score or a percentage of inhibition/activation.

  • Dose-Response Confirmation: Primary hits are re-tested in dose-response format to confirm their potency (e.g., IC50 or EC50). [4]4. Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay that uses a different detection technology to rule out technology-specific artifacts.

  • SAR Analysis: Initial structure-activity relationships are established by comparing the activity of related pyrazole analogs.

Hit Validation Cascade:

Hit_Validation_Cascade Primary_Screen Primary HTS (Single Concentration) Hit_Selection Hit Selection (Statistical Cutoff) Primary_Screen->Hit_Selection Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Selection->Dose_Response Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship Analysis Orthogonal_Assay->SAR_Analysis Lead_Series Lead Series Identification SAR_Analysis->Lead_Series

Caption: A typical hit validation cascade for an HTS campaign.

Conclusion: Empowering Pyrazole-Based Drug Discovery

The strategic application of high-throughput screening is indispensable for unlocking the full therapeutic potential of pyrazole-based compound libraries. By carefully selecting the appropriate HTS technology, proactively addressing potential challenges such as autofluorescence and poor solubility, and implementing a robust hit validation cascade, researchers can efficiently identify and advance promising pyrazole-containing molecules into the drug development pipeline. This guide provides a foundational framework and detailed protocols to empower scientists in their quest for novel pyrazole-based therapeutics.

References

  • BPS Bioscience. (n.d.). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. Retrieved from [Link]

  • Yasgar, A., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology, 1439, 75-84.
  • Macarron, R., et al. (2011). High-throughput screening assays to identify small molecules preventing photoreceptor degeneration caused by the rhodopsin P23H mutation. Methods in Molecular Biology, 723, 471-496.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Gribbon, P., & Sewing, A. (2003). Fluorescence readouts in HTS: no gain without pain?. Drug Discovery Today, 8(22), 1035-1043.
  • Di, L., & Kerns, E. H. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Current Opinion in Drug Discovery & Development, 13(3), 287-296.
  • Harrity, J. P. A., et al. (2020). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Tetrahedron, 76(38), 131464.
  • Pason, L., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 65(24), 16456-16474.
  • Dahlin, J. L., et al. (2015). Interference and artifacts in high-content screening. Assay and Drug Development Technologies, 13(4), 196-216.
  • Forensic. (2024). A Troubleshooting Guide for Common Issues in STR Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Screening Assay Datasets from the PubChem Database. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). primary high-throughput screening (hts) data quality control review. Retrieved from [Link]

  • ResearchGate. (n.d.). Emerging trends in high-throughput screening. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5468.
  • European Pharmaceutical Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. Retrieved from [Link]

  • Chan, H. S., et al. (2010). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Journal of Biomolecular Screening, 15(7), 846-855.
  • Di, L., & Kerns, E. H. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Current Opinion in Drug Discovery & Development, 13(3), 287-296.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • Eurofins Discovery. (n.d.). HTS Follow-Up and Hit-to-Lead Initiation: Computational Approaches for Lead Identification. Retrieved from [Link]

  • Snyder, J. P., et al. (2011). Cancer and Virus Leads by HTS, Chemical Design and SEA Data Mining. Future Medicinal Chemistry, 3(6), 755-775.
  • National Center for Biotechnology Information. (n.d.). How to reduce autofluorescence. Retrieved from [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • ResearchGate. (n.d.). Primary high-throughput screening (HTS) data quality control review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction. Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2017). Solubility Enhancement Technologies and Research Emerged. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 210, 113073.
  • White Rose Research Online. (2020). Design and synthesis of novel pyrazole based heterotricycles and their derivatization via automated library synthesis. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2030.
  • ResearchGate. (n.d.). How can I reduce cell autofluorescence and enable better uptake of fluorescence nanoparticles?. Retrieved from [Link]

Sources

Method

Cell-based assays for evaluating the cytotoxicity of the compound

Application Note: Strategic Implementation of Cell-Based Cytotoxicity Assays in Drug Discovery Introduction: The Mechanism-First Approach In modern drug discovery, "cytotoxicity" is not a binary outcome. A compound may b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Implementation of Cell-Based Cytotoxicity Assays in Drug Discovery

Introduction: The Mechanism-First Approach

In modern drug discovery, "cytotoxicity" is not a binary outcome. A compound may be cytostatic (halting proliferation without killing), cytotoxic (actively killing), or induce specific cell death modalities like apoptosis or necrosis .

Traditional colorimetric assays (e.g., MTT) are increasingly abandoned in high-stakes screening due to chemical interference by reducing compounds and lack of sensitivity. This guide prioritizes ATP Bioluminescence (Metabolic Competence) and LDH Release (Membrane Integrity) as the dual-pillar standard for robust cytotoxicity profiling.

Key Principle: Never rely on a single endpoint. A drop in metabolic activity (ATP) without membrane rupture (LDH) suggests cytostasis or early apoptosis. High LDH release confirms necrosis or late-stage cell death.

Strategic Assay Selection Matrix

Before pipetting, select the assay based on the biological question and compound properties.

FeatureATP Bioluminescence (e.g., CellTiter-Glo®)LDH Release (e.g., CytoTox 96®)Tetrazolium (MTT/MTS)Real-Time Live/Dead (Impedance/Dye)
Primary Readout Metabolic Activity (ATP quant.)Membrane Integrity (Leakage)Metabolic (Reductase activity)Cell Number / Morphology
Sensitivity Ultra-High (<10 cells/well)Moderate (~500 cells/well)LowHigh
Endpoint Type Lytic (Destructive)Non-Lytic (Supernatant)Lytic (Solubilization req.)Kinetic (Non-destructive)
Interference Risk Low (Luciferase inhibitors rare)Medium (Serum LDH background)High (Reducing agents, color)Low
Throughput Ultra-High (384/1536-well)High (Transfer step required)MediumMedium
Best For Primary Screening, IC50Confirming NecrosisHistorical Comparison onlyTime-course kinetics

Decision Logic: Selecting the Right Workflow

The following decision tree illustrates the logic for selecting the optimal assay, accounting for compound interference (e.g., autofluorescence or reducing potential).

AssaySelection Start START: Define Cytotoxicity Goal Q3 Is kinetic data (time-course) required? Start->Q3 Q1 Is the compound autofluorescent or colored? Q2 Does the compound have reducing potential (e.g., flavonoids)? Q1->Q2 No Assay_ATP PRIMARY CHOICE: ATP Bioluminescence (Luminescence avoids color interference) Q1->Assay_ATP Yes (Luminescence is best) Q2->Assay_ATP No Assay_MTT AVOID MTT/MTS (High risk of false positives) Q2->Assay_MTT Yes (Interference Risk) Q3->Q1 No (Endpoint only) Assay_LiveDead Real-Time Imaging or Impedance Q3->Assay_LiveDead Yes Multiplex MULTIPLEX STRATEGY: 1. Sample Supernatant (LDH) 2. Lyse Cells (ATP) Assay_ATP->Multiplex For Mechanism Assay_LDH SECONDARY CHOICE: LDH Release (Measure supernatant) Assay_LDH->Multiplex

Caption: Decision logic for selecting cytotoxicity assays. Note the exclusion of MTT for reducing compounds due to chemical reduction of tetrazolium salts.

Protocol A: Metabolic Competence (ATP Bioluminescence)

Rationale: ATP is the most sensitive marker for cell viability. When a cell dies, ATPases rapidly deplete the ATP pool (half-life < 2 min). This assay is "add-mix-read" and ideal for HTS.

Critical Reagents:

  • ATP Detection Reagent (containing Luciferase/Luciferin).[1]

  • Opaque-walled 96-well plates (White for max signal, Black for low cross-talk).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (typically 2,000–10,000 cells/well) in 100 µL media.

    • Control: Include "No Cell" control wells (media only) to determine background luminescence.

    • Incubate for 24h to allow attachment.

  • Compound Treatment:

    • Add compounds (dissolved in DMSO, final concentration <0.5% v/v).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., 10 µM Staurosporine or 10% SDS).

    • Incubate for desired exposure time (e.g., 24h, 48h).

  • Assay Execution (The "Equilibration" Step):

    • CRITICAL: Equilibrate the assay plate and the ATP detection reagent to Room Temperature (22°C) for 30 minutes.

    • Why? Luciferase activity is temperature-dependent. Cold reagents cause "edge effects" and signal drift across the plate.

  • Lysis & Detection:

    • Add 100 µL of ATP Detection Reagent to each well (1:1 ratio with media).

    • Orbitally shake for 2 minutes (induces cell lysis).

    • Incubate at RT for 10 minutes (stabilizes the luminescent signal).

    • Read Luminescence (Integration time: 0.5–1.0 second/well).

Data Validation:

  • Calculate Signal-to-Background (S/B) : (Mean Vehicle / Mean No Cell). Should be >50.

  • Calculate Z-Factor : See Section 6.

Protocol B: Membrane Integrity (LDH Release)

Rationale: LDH (Lactate Dehydrogenase) is a stable cytosolic enzyme released only upon plasma membrane rupture. It distinguishes necrosis from pure growth inhibition.

Step-by-Step Methodology:

  • Optimization:

    • Reduce serum concentration in media to <5% if possible (Serum contains bovine LDH, increasing background).

  • Supernatant Collection:

    • At the endpoint, transfer 50 µL of culture supernatant to a fresh clear-bottom 96-well plate.

    • Tip: Do not disturb the cell monolayer if you plan to multiplex with ATP assay on the remaining cells.

  • Enzymatic Reaction:

    • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate + NAD+).

    • Incubate at Room Temperature for 30 minutes in the DARK (reaction is photosensitive).

  • Stop & Read:

    • Add 50 µL of Stop Solution (Acetic acid or SDS based).

    • Measure Absorbance at 490 nm.[2]

  • Controls (Required for Calculation):

    • Low Control: Untreated cells (Spontaneous LDH release).

    • High Control: Cells treated with Lysis Buffer 45 mins prior to harvest (Maximum LDH release).

Calculation:



Data Analysis & Interpretation

Quality Control: The Z-Factor

For any plate-based assay, validate robustness using the Z-factor (Zhang et al., 1999).[3]



  • 
    : Standard deviation of positive/negative controls.[3]
    
  • 
    : Mean of positive/negative controls.
    
  • Target:

    
     indicates an excellent assay.[3]
    
IC50 Determination

Do not use linear regression. Use a 4-Parameter Logistic (4PL) non-linear regression model:



Troubleshooting Workflow

Troubleshooting Problem Problem: High Variation (CV > 10%) Cause1 Edge Effect (Evaporation) Problem->Cause1 Cause2 Pipetting Error (Bubbles) Problem->Cause2 Cause3 Temp Gradient Problem->Cause3 Solution1 Use breathable seals or fill edge wells with H2O Cause1->Solution1 Solution2 Reverse pipetting Centrifuge plate 1 min Cause2->Solution2 Solution3 Equilibrate reagents to RT for 30 min Cause3->Solution3

Caption: Troubleshooting common sources of variability in plate-based assays.

References

  • Riss TL, et al. "Cell Viability Assays."[4][5] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013.

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." J Biomol Screen.[6][7][8] 1999;4(2):67-73.[9]

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

  • Stockert JC, et al. "Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives." Acta Histochem. 2018;120(3):159-167. (Discusses MTT interference).

Sources

Application

Pharmacological Evaluation of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide for the pharmacological evaluation of (3,5-dimethyl-4-nitro-1H-pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the pharmacological evaluation of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid derivatives. The protocols and application notes detailed herein are designed to be a practical resource, blending established methodologies with mechanistic insights to facilitate a thorough investigation of this promising class of compounds. The structure of this guide is intended to be fluid, mirroring the logical progression of a preclinical drug discovery campaign, from initial screening to preliminary safety assessment.

Introduction: The Therapeutic Potential of Nitro-Substituted Pyrazoles

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] The incorporation of a nitro group, particularly on the pyrazole ring, can significantly modulate the electronic properties of the molecule, often enhancing its pharmacological effects.[3][4] Derivatives of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid are of particular interest due to their structural resemblance to known anti-inflammatory and antimicrobial agents. This guide will focus on the systematic evaluation of these derivatives for their potential as anti-inflammatory and antimicrobial agents, while also addressing the critical aspect of cytotoxicity.

Antimicrobial Activity Assessment

The presence of both a pyrazole ring and a nitro-aromatic system suggests a strong potential for antimicrobial activity.[3][4] The evaluation of antimicrobial efficacy is a critical first step in characterizing these derivatives.

Initial Screening: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity and is an excellent high-throughput screening tool.

The agar well diffusion assay is based on the principle of the diffusion of a substance from a point source through a solid medium. The test compound diffuses from the well into the agar, creating a concentration gradient. If the compound is active against the test microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Mueller-Hinton Agar (MHA) plates A1 Lawn culture of microorganism on MHA plates P1->A1 P2 Prepare standardized microbial inoculum (0.5 McFarland) P2->A1 P3 Dissolve test compounds to desired concentration A3 Add test compounds, positive and negative controls to wells P3->A3 A2 Create sterile wells (6-8 mm) in the agar A1->A2 A2->A3 A4 Incubate plates at 37°C for 18-24 hours A3->A4 D1 Measure the diameter of the zone of inhibition (mm) A4->D1 D2 Compare results to controls D1->D2

Caption: Workflow for the Agar Well Diffusion Assay.

  • Preparation of Media and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes.

    • From a fresh culture, prepare a bacterial or fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Assay Procedure:

    • Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of the MHA plates to create a lawn culture.

    • With a sterile cork borer or a sterile pipette tip, create wells of 6-8 mm in diameter in the agar.

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

    • Self-Validating System:

      • Positive Control: A well containing a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

      • Negative Control: A well containing only the solvent used to dissolve the test compounds.

  • Incubation and Data Analysis:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

    • Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

    • The activity is categorized based on the diameter of the inhibition zone.

Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the initial screen, a quantitative assessment is necessary to determine the potency of the active compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This assay involves challenging a standardized inoculum of the microorganism with serial dilutions of the test compound in a liquid growth medium. This provides a quantitative measure of the compound's potency.

  • Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be sufficient to determine the MIC.

    • Prepare a standardized microbial inoculum as described for the agar well diffusion assay and further dilute it in the broth to the final required concentration (typically 5 x 10⁵ CFU/mL).

  • Assay Procedure:

    • Inoculate each well containing the serially diluted compound with the standardized microbial suspension.

    • Self-Validating System:

      • Growth Control: Wells containing broth and inoculum but no test compound.

      • Sterility Control: Wells containing only broth to check for contamination.

      • Positive Control: A row of wells with a standard antibiotic.

  • Incubation and Data Analysis:

    • Incubate the plates under the same conditions as the agar well diffusion assay.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a microplate reader.

Potential Mechanism of Antimicrobial Action

Nitroaromatic compounds often exert their antimicrobial effects through reductive activation by microbial nitroreductases.[6][7] This process generates reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[6]

Antimicrobial_Mechanism cluster_cell Microbial Cell Compound (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid derivative (R-NO2) Nitroreductase Nitroreductase Compound->Nitroreductase Uptake Radical Nitro Radical Anion (R-NO2•-) Nitroreductase->Radical e- reduction Intermediates Reactive Intermediates (R-NO, R-NHOH) Radical->Intermediates Further reduction DNA DNA Intermediates->DNA Damage DNA Damage & Cell Death DNA->Damage

Caption: Proposed antimicrobial mechanism of action.

Anti-inflammatory Activity Evaluation

Pyrazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8]

In Vitro Screening: COX-2 Selective Inhibition Assay

A key goal in modern anti-inflammatory drug discovery is the selective inhibition of COX-2 over COX-1 to reduce gastrointestinal side effects.

Cyclooxygenase (COX) exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[9] A fluorometric or colorimetric assay using purified COX-1 and COX-2 enzymes allows for the determination of the inhibitory activity and selectivity of the test compounds.

  • Reagent Preparation:

    • Prepare assay buffer, enzyme (COX-1 and COX-2), and substrate (arachidonic acid) solutions as per the kit manufacturer's instructions.[10][11]

    • Dissolve test compounds and a known COX-2 selective inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (in a 96-well plate):

    • Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells.

    • Add the test compounds at various concentrations to their respective wells.

    • Self-Validating System:

      • Enzyme Control (100% activity): Wells with enzyme and buffer but no inhibitor.

      • Inhibitor Control: Wells with enzyme and a known COX-1 or COX-2 inhibitor.

      • Solvent Control: Wells with enzyme and the solvent used for the test compounds.

  • Reaction and Detection:

    • Pre-incubate the enzyme with the inhibitors.

    • Initiate the reaction by adding arachidonic acid.

    • After a specified incubation time, measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2.

    • Determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) for each enzyme.

    • The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.

In Vitro Cellular Model: Inhibition of LPS-Induced Cytokine Release

To assess the anti-inflammatory potential in a more biologically relevant system, the inhibition of pro-inflammatory cytokine production in immune cells can be measured.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like macrophages, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6.[12] This assay measures the ability of the test compounds to suppress this inflammatory response.

  • Cell Culture and Treatment:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL).[13]

  • Cytokine Measurement:

    • After an incubation period (e.g., 6-24 hours), collect the cell culture supernatant.

    • Measure the concentration of TNF-α and/or IL-6 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC₅₀ value for the inhibition of each cytokine.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the in vivo acute anti-inflammatory activity of novel compounds.

The subcutaneous injection of carrageenan into the paw of a rat induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is characterized by the production of prostaglandins, which is dependent on COX activity.[7] The ability of a compound to reduce the paw swelling (edema) in the later phase is indicative of its anti-inflammatory potential.

Paw_Edema_Workflow cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis P1 Measure initial paw volume (V₀) P2 Administer test compounds, vehicle, or positive control orally P1->P2 I1 Inject 1% carrageenan into the subplantar region of the right hind paw P2->I1 M1 Measure paw volume (Vₜ) at 1, 2, 3, and 4 hours post-carrageenan injection I1->M1 D1 Calculate paw edema (Vₜ - V₀) M1->D1 D2 Calculate percentage inhibition of edema D1->D2

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

  • Animal Preparation and Dosing:

    • Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and acclimate them for at least one week.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[14]

    • Administer the test compounds orally at different doses.

    • Self-Validating System:

      • Vehicle Control Group: Receives the vehicle used to dissolve the compounds.

      • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Edema and Measurement:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[14]

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Cytotoxicity and Preliminary Safety Assessment

It is imperative to assess the potential toxicity of any new chemical entity early in the drug discovery process.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]

  • Cell Seeding and Treatment:

    • Seed a suitable cell line (e.g., a non-cancerous cell line like HEK293 or a relevant cancer cell line if evaluating for anticancer activity) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[15]

  • Data Analysis:

    • Measure the absorbance of the formazan solution at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the acute toxic effects of a single oral dose of a substance and helps in classifying the substance for hazard.

The Acute Toxic Class Method is a stepwise procedure using a minimum number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes.

This protocol should be conducted in strict adherence to ethical guidelines and the specific details of the OECD 423 guideline.

  • Animal Selection and Housing:

    • Use a single sex of rodents (usually females, as they are often more sensitive).

    • House the animals individually.

  • Dosing Procedure:

    • Administer the test substance orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).

    • The procedure is sequential, with the outcome of the first step determining the next dose level.

  • Observation:

    • Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis and Classification:

    • The results are used to classify the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category based on its acute oral toxicity.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Antimicrobial Activity of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid Derivatives

Compound IDZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Derivative 1
Derivative 2
Positive Control
Negative Control

Table 2: Anti-inflammatory Activity of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index% Inhibition of Paw Edema (4h)
Derivative 1
Derivative 2
Positive Control
Vehicle Control

Table 3: Cytotoxicity of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid Derivatives

Compound IDIC₅₀ (µM) on HEK293 cells
Derivative 1
Derivative 2
Positive Control

Conclusion

This guide provides a robust framework for the initial pharmacological evaluation of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid derivatives. By systematically assessing their antimicrobial, anti-inflammatory, and cytotoxic properties, researchers can gain valuable insights into their therapeutic potential and preliminary safety profile. The integration of mechanistic studies will further aid in the rational design and development of new drug candidates from this promising chemical class.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • FitzGerald, G. A. (2003). COX-2 and beyond: Approaches to prostaglandin inhibition in human disease. Nature Reviews Drug Discovery, 2(11), 879–890.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Javed, S. A., et al. (2013). A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences, 3(2), 114-123.
  • Miles, L. (2025). Protocol for Lipopolysaccharides Inducing Inflammation-Related Acute Liver Failure & Cardiac Dysfunction-Myocarditis Model.
  • Mohamed, S. K., et al. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 133-139.
  • Narender, P., & Srinivas, U. (2017). A review on pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences, 5(1), 24-32.
  • Townson, J. R., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 935.
  • Verma, G., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 1-10.
  • Wang, H., & Ma, S. (2008). The cytokine storm and factors determining the sequence and severity of organ dysfunction in multiple organ dysfunction syndrome. The American Journal of Emergency Medicine, 26(6), 711–715.
  • Zhang, M., et al. (2016). A Short Review on Pyrazole Derivatives and their Applications. Journal of Postdoctoral Research, 4(4), 64-72.
  • Zorz, J. K., et al. (2019). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 30(11), 2269-2296.
  • Bio-protocol. (2018). Carrageenan-induced paw edema assay. Retrieved from [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Sener, A., & Kasimogullari, R. (2004). Synthesis and reactions of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. Chemistry of Heterocyclic Compounds, 40(8), 1039–1046.
  • Bhat, M. A., et al. (2005). Synthesis and pharmacological activities of pyrazole derivatives: A review. Molecules, 10(12), 1434–1456.
  • Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810–15814.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
  • OECD. (2001). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24.
  • ResearchGate. (n.d.). General reduction mechanism of nitroaromatic compounds. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 423. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

Sources

Method

Application Note: Precision Dissection of Signaling Pathways using Small Molecule Chemical Probes

[1] Executive Summary & Core Directive In modern drug discovery and basic research, small molecule chemical probes are indispensable tools for dissecting biological pathways with temporal precision that genetic methods (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

In modern drug discovery and basic research, small molecule chemical probes are indispensable tools for dissecting biological pathways with temporal precision that genetic methods (CRISPR/siRNA) cannot match. However, a "tool compound" is not synonymous with a "drug." While drugs optimize for bioavailability and safety, chemical probes must optimize for selectivity and mechanism of action .

The Crisis of Reproducibility: Historical reliance on promiscuous probes (e.g., LY294002 for PI3K, SP600125 for JNK) has polluted the scientific literature with off-target phenotypic data. This guide provides a rigorous framework for selecting, validating, and utilizing chemical probes, using the complex PI3K/Akt/mTOR pathway as the primary teaching model.

The Four Pillars of Probe Validation

To ensure scientific integrity, every experimental design using molecular probes must satisfy the "Arrowsmith Criteria" (defined by the Chemical Probes Portal and Nature Chemical Biology):

  • Potency: The probe must inhibit the target in vitro with an IC50 < 100 nM.

  • Selectivity: The probe must be >30-fold selective against other sub-family members (e.g., PI3K

    
     vs. PI3K
    
    
    
    ).
  • Target Engagement: You must demonstrate that the probe binds the target inside the cell (e.g., via Cellular Thermal Shift Assay or proximal phosphorylation markers).

  • Orthogonal Validation: Phenotypes must be reproduced by a second, chemically distinct probe or genetic knockdown.

Case Study: The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is the master regulator of cell growth and survival. It is also the most frequent victim of "probe misuse."

The "LY294002" Trap

For decades, researchers used LY294002 to claim PI3K involvement. We now know that LY294002:

  • Inhibits CK2, GSK3

    
    , and PIM1  kinases.
    
  • Inhibits BET Bromodomains (epigenetic readers), confounding gene expression data.

  • Is metabolically unstable (half-life < 1 hour in some media).

The Solution: Use modern, class-specific probes (e.g., GDC-0941 for Pan-PI3K, BYL-719 for PI3K


) and validate with negative controls.
Pathway Visualization

The following diagram illustrates the PI3K signaling cascade and the precise intervention points for high-quality probes vs. broad-spectrum inhibitors.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PTEN PTEN (Phosphatase) PDK1->Akt Phos (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70 S6K mTORC1->S6K Phos (Thr389) S6 S6 Ribosomal Protein S6K->S6 Phos (Ser235/236) Wort Wortmannin (Irreversible, Broad) Wort->PI3K GDC GDC-0941 (Pan-PI3K Specific) GDC->PI3K Rapa Rapamycin (Allosteric mTOR) Rapa->mTORC1

Figure 1: Signal transduction flow of the PI3K/Akt/mTOR pathway indicating specific molecular intervention points for chemical probes.

Comparative Analysis of PI3K Probes

The following table summarizes why modern probes should replace historic standards.

Probe NameTarget ClassMechanismSelectivity ProfileApplication Notes
LY294002 Pan-PI3KATP-CompetitivePOOR. Hits CK2, GSK3

, BET Bromodomains.
DO NOT USE. Historic artifact. High off-target toxicity.
Wortmannin Pan-PI3KCovalent (Irreversible)MODERATE. Hits PI4K, PLK1 at high doses.Unstable in culture media (

min). Use only for short-term assays.
GDC-0941 (Pictilisib) Pan-PI3KATP-CompetitiveHIGH. >30-fold selective over non-PI3K kinases.Excellent Class I PI3K probe. Stable in vivo.
BYL-719 (Alpelisib) PI3K

ATP-CompetitiveVERY HIGH. Isoform specific for p110

.
Use to distinguish PI3K

vs

signaling.
Rapamycin mTORC1AllostericHIGH. Specific to mTOR FKBP12 domain.Does not inhibit mTORC2 acutely.

Protocol: Validating Pathway Inhibition (Western Blot)[3]

Objective: To confirm target engagement (inhibition of phosphorylation) using GDC-0941 in mammalian cells.

A. Experimental Design
  • Cell Line: HEK293 or MCF7 (PI3K-active).

  • Conditions:

    • Vehicle Control (DMSO 0.1%)

    • Negative Control Probe (inactive analog if available)[1]

    • GDC-0941 (Dose Response: 10 nM, 100 nM, 1

      
      M)
      
  • Stimulation: Insulin (100 nM) for 15 min to induce acute Akt phosphorylation.

B. Step-by-Step Methodology
  • Seeding: Plate cells in 6-well plates to reach 70-80% confluency.

  • Starvation: Wash cells 2x with PBS. Incubate in Serum-Free Media for 4–16 hours (crucial to reduce basal p-Akt levels).

  • Pre-treatment: Add GDC-0941 (or DMSO) to the media. Incubate for 1 hour at 37°C.

    • Note: Pre-treatment ensures the inhibitor occupies the ATP pocket before the kinase is activated.

  • Stimulation: Add Insulin directly to the well (final 100 nM). Incubate for exactly 15 minutes .

  • Lysis (CRITICAL STEP):

    • Place plate on ice immediately. Aspirate media.

    • Wash 1x with Ice-Cold PBS (containing 1mM Na3VO4).

    • Add RIPA Buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitors (Sodium Fluoride, Sodium Vanadate,

      
      -glycerophosphate).
      
    • Why? Phosphatases are active even in dying cells; without inhibitors, the phospho-signal vanishes in seconds.

  • Western Blot Readout:

    • Primary Target: Phospho-Akt (Ser473) and Phospho-Akt (Thr308).

    • Downstream Target: Phospho-S6 Ribosomal Protein (Ser235/236).

    • Loading Control: Total Akt and GAPDH.

C. Interpretation
  • Success: Dose-dependent reduction of p-Akt (Ser473) without change in Total Akt.

  • Failure: No reduction in p-S6 (indicates incomplete pathway blockade or feedback loop activation).

Protocol: The "Orthogonal" Specificity Check

Objective: To ensure the observed phenotype (e.g., cell death) is due to PI3K inhibition and not off-target toxicity.

Workflow Diagram

Validation_Logic Start Observed Phenotype (e.g., Cell Death) Probe1 Probe A (e.g., GDC-0941) Start->Probe1 Probe2 Probe B (e.g., BYL-719) Start->Probe2 NegCtrl Inactive Analog (Stereoisomer) Start->NegCtrl Result1 Phenotype Reproduced? Probe1->Result1 Probe2->Result1 Result2 Phenotype Absent? NegCtrl->Result2 Valid VALIDATED On-Target Effect Result1->Valid Yes (Both Probes) Invalid INVALID Off-Target Toxicity Result1->Invalid No (Discrepancy) Result2->Valid Yes (Inactive is Safe) Result2->Invalid No (Inactive Kills)

Figure 2: Decision matrix for validating on-target efficacy using orthogonal chemical probes and negative controls.

Methodology
  • Select Two Probes: Choose two chemotypes (different structures) targeting the same protein (e.g., GDC-0941 and BKM120).

  • Select Negative Control: Use a structurally similar compound that cannot bind the kinase (e.g., for the historic LY294002, the negative control is LY303511 ).

  • Execute Assay: Run the phenotypic assay (e.g., MTT or Crystal Violet).

  • Analysis:

    • If Probe A and Probe B yield similar IC50s

      
       High confidence.
      
    • If Negative Control causes toxicity

      
       The effect is non-specific (do not publish).
      

References

  • Arrowsmith, C. H., et al. (2015).[2][3] The promise and peril of chemical probes.[1][3][4][5] Nature Chemical Biology, 11(8), 536–541. [Link]

  • The Chemical Probes Portal. (2023). Guidelines for Probe Selection. [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & Biology, 17(6), 561–577. [Link]

  • Dittmann, A., et al. (2014).[6] The commonly used PI3-kinase probe LY294002 is an inhibitor of BET bromodomains.[2][6][7][8] ACS Chemical Biology, 9(2), 495-502.[6] [Link]

  • Vanhaesebroeck, B., et al. (2012). The emerging mechanisms of isoform-specific PI3K signalling. Nature Reviews Molecular Cell Biology, 13, 195–203. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Development of Novel Anti-Inflammatory Agents

Introduction: The Imperative for Innovation in Anti-Inflammatory Drug Discovery Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Innovation in Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key driver of pathology in a vast array of human diseases when dysregulated.[1][2] From autoimmune disorders like rheumatoid arthritis to cardiovascular disease, neurodegenerative conditions, and cancer, chronic inflammation is a pervasive underlying factor.[3][4] For decades, the mainstay of anti-inflammatory therapy has been nonsteroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids.[1] While effective, their long-term use is often hampered by significant side effects.[5][6][7] This clinical reality underscores the urgent need for novel anti-inflammatory agents with improved efficacy and safety profiles.[3][4][6][8]

The modern era of anti-inflammatory drug development is characterized by a shift towards targeted therapies. This involves identifying and modulating specific molecular pathways that are central to the inflammatory cascade.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of key signaling pathways, outlines a strategic workflow for screening and validation, and offers detailed protocols for essential in vitro and in vivo assays. Our goal is to equip you with the foundational knowledge and practical tools necessary to accelerate the discovery and development of the next generation of anti-inflammatory therapeutics.

Section 1: Key Molecular Targets in Inflammation

A deep understanding of the signaling pathways that orchestrate the inflammatory response is paramount for designing targeted therapies. Several key pathways have emerged as high-value targets for drug discovery.

The NF-κB Signaling Pathway: A Master Regulator of Inflammation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by various inflammatory signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[11][12][13] IKK then phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, thereby amplifying the inflammatory response.[10][11] Given its central role, inhibition of the NF-κB pathway represents a highly attractive strategy for anti-inflammatory drug development.[9]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates NFkB_IkB NF-κB - IκB (Inactive) IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases IkB_P P-IκB NFkB_IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: The canonical NF-κB signaling pathway.

The JAK-STAT Pathway: A Critical Cytokine Signaling Cascade

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling route for a wide range of cytokines and growth factors that are integral to inflammation and immunity.[14][15][16] The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[17] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[17] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, cell proliferation, and differentiation.[14][16][18] Small molecule inhibitors targeting JAKs have proven to be effective in treating various inflammatory diseases, validating this pathway as a key therapeutic target.[14][15][17]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK_inactive JAK (Inactive) Receptor->JAK_inactive Recruits STAT_inactive STAT (Inactive) Receptor->STAT_inactive Recruits JAK_active JAK-P (Active) JAK_inactive->JAK_active Phosphorylation JAK_active->Receptor JAK_active->STAT_inactive Phosphorylates STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization STAT_dimer_n STAT-P Dimer STAT_dimer->STAT_dimer_n Translocation DNA DNA STAT_dimer_n->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: The JAK-STAT signaling pathway.

The Inflammasome: A Key Player in Innate Immunity

Inflammasomes are multiprotein cytosolic complexes that play a crucial role in the innate immune response by activating inflammatory caspases, primarily caspase-1.[19][20][21] Their activation is triggered by a variety of stimuli, including PAMPs and damage-associated molecular patterns (DAMPs).[19][20] Upon activation, the sensor protein (e.g., NLRP3) oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1.[21] This proximity-induced activation leads to the cleavage of pro-caspase-1 into its active form.[22] Active caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death called pyroptosis.[22][23] Given their role in driving potent inflammatory responses, inflammasomes are significant targets for therapeutic intervention.[19][20]

Section 2: A Strategic Workflow for Screening and Validation

The discovery of novel anti-inflammatory agents typically follows a hierarchical screening and validation process, moving from high-throughput in vitro assays to more complex cell-based systems and finally to in vivo models of disease.

Screening_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (Biochemical/Cell-based) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR) HTS->Hit_to_Lead In_Vitro In Vitro Profiling (Potency, Selectivity, MoA) Hit_to_Lead->In_Vitro In_Vivo In Vivo Efficacy Models (e.g., CIA, Paw Edema) In_Vitro->In_Vivo Preclinical Preclinical Development (Tox, PK/PD) In_Vivo->Preclinical

Caption: A typical drug discovery workflow.

Section 3: In Vitro Assays for Anti-Inflammatory Drug Screening

A variety of in vitro assays are available to screen for and characterize the anti-inflammatory properties of test compounds.

Cell-Based Assays for Primary Screening

Cell-based assays are invaluable for initial screening as they provide a more physiologically relevant context than biochemical assays.

  • LPS-Stimulated Cytokine Release in Monocytic Cells: A widely used model involves stimulating human or murine monocytic cell lines (e.g., THP-1, RAW 264.7) or primary cells like peripheral blood mononuclear cells (PBMCs) with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[24][25][26] This stimulation robustly induces the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[24] The inhibitory effect of test compounds on cytokine release can be readily quantified using methods like ELISA.[24][27][28][29][30]

  • Reporter Gene Assays: To specifically assess the inhibition of transcription factors like NF-κB, reporter gene assays are employed. In this system, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing response elements for the transcription factor of interest. A reduction in reporter gene activity in the presence of a test compound indicates inhibition of the signaling pathway.

Biochemical Assays for Target-Based Screening

For compounds designed to inhibit a specific enzyme, such as a kinase or cyclooxygenase (COX), direct enzymatic assays are essential.

  • Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a purified or recombinant enzyme. For example, the inhibition of COX-1 and COX-2 can be determined by measuring the production of prostaglandins from arachidonic acid.[5] Kinase inhibition is often assessed by measuring the phosphorylation of a substrate peptide.

  • Binding Assays: Techniques like Microscale Thermophoresis (MST) can be used to quantify the binding affinity of a small molecule inhibitor to its protein target in solution.[19] This provides valuable information on the direct interaction between the compound and the target.[19]

Table 1: Common In Vitro Assays for Anti-Inflammatory Drug Screening

Assay TypePrincipleTypical ReadoutThroughputRelevance
LPS-induced Cytokine Release Measures inhibition of cytokine production in immune cells stimulated with LPS.[24][25]Cytokine levels (ELISA, CBA).[27][28]Medium to HighHigh (cellular response)
NF-κB Reporter Assay Measures inhibition of NF-κB transcriptional activity.Reporter gene expression (e.g., luciferase).HighHigh (pathway-specific)
COX Enzyme Inhibition Measures direct inhibition of COX-1/COX-2 enzyme activity.[5]Prostaglandin production.HighHigh (target-specific)
Kinase Inhibition Measures direct inhibition of a specific kinase.Substrate phosphorylation.HighHigh (target-specific)
Inflammasome Activation Measures inhibition of caspase-1 activation and IL-1β release.[22]Caspase-1 activity, IL-1β levels.[22]MediumHigh (specific pathway)

Section 4: In Vivo Models for Efficacy and Safety Testing

While in vitro assays are crucial for initial screening and mechanism of action studies, in vivo models are indispensable for evaluating the efficacy and safety of lead compounds in a whole organism.[31][32][33]

Acute Models of Inflammation

Acute models are useful for rapid assessment of a compound's anti-inflammatory potential.

  • Carrageenan-Induced Paw Edema: This is a classic and widely used model of acute inflammation.[4] Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • LPS-Induced Systemic Inflammation: Systemic administration of LPS to rodents induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines into the circulation.[25][26][34][35] This model is useful for evaluating a compound's ability to suppress systemic cytokine production.

Chronic Models of Inflammatory Disease

Chronic models more closely mimic human inflammatory diseases and are essential for evaluating the therapeutic potential of drug candidates.

  • Collagen-Induced Arthritis (CIA): The CIA model in mice is one of the most commonly used models of rheumatoid arthritis.[36][37] Immunization with type II collagen induces an autoimmune response that leads to chronic inflammation and destruction of the joints, pathologically resembling the human disease.[36][38][39][40] This model is invaluable for testing the efficacy of novel anti-arthritic drugs.[38]

  • Collagen Antibody-Induced Arthritis (CAIA): The CAIA model is an alternative to CIA that offers a more rapid onset of arthritis.[41] It involves the passive transfer of antibodies against type II collagen, which quickly induces joint inflammation.[41]

Table 2: Common In Vivo Models of Inflammation

ModelTypeKey FeaturesPrimary Endpoints
Carrageenan-Induced Paw Edema AcuteLocalized edema, rapid onset.Paw volume/thickness.
LPS-Induced Systemic Inflammation AcuteSystemic cytokine storm.[25][34]Serum cytokine levels.
Collagen-Induced Arthritis (CIA) ChronicAutoimmune joint inflammation, bone erosion.[36][39]Clinical arthritis score, histology.
Collagen Antibody-Induced Arthritis (CAIA) ChronicRapid onset of joint inflammation.[41]Clinical arthritis score, histology.

Section 5: Detailed Protocols

Protocol: Measurement of Cytokine Inhibition in LPS-Stimulated THP-1 Cells

Objective: To determine the ability of a test compound to inhibit the production of TNF-α and IL-6 in LPS-stimulated human monocytic THP-1 cells.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and vehicle control (e.g., DMSO)

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in media containing 100 ng/mL PMA.

    • Incubate for 48-72 hours to allow for adherence and differentiation.

    • After incubation, gently aspirate the PMA-containing medium and wash the cells once with fresh, serum-free RPMI-1640.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in RPMI-1640.

    • Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anti-inflammatory drug).

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in RPMI-1640.

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).

    • Incubate the plate for 18-24 hours at 37°C.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle-treated, LPS-stimulated control.

    • Determine the IC50 value (the concentration of compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in an acute model of inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan (lambda, type IV)

  • 0.9% sterile saline

  • Test compound and vehicle

  • Pletysmometer or digital calipers

  • Animal handling and dosing equipment

Procedure:

  • Acclimatization and Grouping:

    • Acclimatize the animals for at least 7 days before the experiment.

    • Randomly assign the animals to different treatment groups (e.g., vehicle control, positive control, test compound groups).

  • Compound Administration:

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before carrageenan injection. The positive control, such as indomethacin (10 mg/kg, p.o.), should also be administered at this time.

  • Induction of Edema:

    • Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers. This is the baseline reading (t=0).

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-carrageenan measurement.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the following formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Conclusion

The development of novel anti-inflammatory agents is a dynamic and evolving field. A rational approach, grounded in a solid understanding of the underlying molecular pathways of inflammation, is crucial for success. The strategic application of a tiered screening and validation process, incorporating the robust in vitro and in vivo assays detailed in this guide, will enable researchers to efficiently identify and advance promising new therapeutic candidates. By embracing these principles and methodologies, the scientific community can continue to make significant strides in the fight against inflammatory diseases.

References

  • Wiedmann, F., et al. (2021). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

  • Chen, L., et al. (2018). Signaling Pathways in Inflammation and Anti-inflammatory Therapies. ResearchGate. [Link]

  • O'Neill, L. A. J., et al. (2013). Anti-inflammatory Agents: Present and Future. PMC. [Link]

  • Devaraj, S., et al. (2008). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]

  • Nagy, B., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Porsolt. [Link]

  • Khan, I., et al. (2022). Editorial: Targeting signalling pathways in inflammatory diseases. PMC. [Link]

  • López-Castejón, G., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

  • Agbaje, E. O., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • S, S., et al. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Cambridge Healthtech Institute. (n.d.). Inflammation Inhibitors. Drug Discovery Chemistry. [Link]

  • Martínez-García, J. J., et al. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. PMC. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Masters, S. L., et al. (2010). Detection and Quantification of Cytokines and Other Biomarkers. PMC. [Link]

  • Banks, C. N., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC. [Link]

  • Gadina, M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

  • Brand, D. D., et al. (2007). Collagen-induced arthritis. Nature Protocols. [Link]

  • Knowles, R. G. (2014). Development of anti-inflammatory drugs - the research and development process. PubMed. [Link]

  • Al-Omar, F. A. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Sharma, P. C., et al. (2023). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc.. [Link]

  • American Physiological Society. (2023). Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. American Physiological Society Journal. [Link]

  • Biocompare. (2022). Detecting and Measuring Cytokines. Biocompare. [Link]

  • Jones, G. W., et al. (2018). In Vivo Models for Inflammatory Arthritis. PubMed. [Link]

  • Pelegrín, P. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. PubMed. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

  • Batista, C. R. A., et al. (2019). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. MDPI. [Link]

  • Reddy, P. B. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs. Journal of Inflammation Research. [Link]

  • de Jager, W., et al. (2011). Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. PMC. [Link]

  • Onajobi, I. B., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online. [Link]

  • Parsian Pharmaceutical Co. (n.d.). JAK inhibitors As a New Therapeutic Option. Parsian Pharmaceutical Co. [Link]

  • Inotiv. (n.d.). Rheumatoid Arthritis Models. Inotiv. [Link]

  • Dolpady, J., et al. (2016). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Dr. Oracle. (n.d.). What is the best method for detecting cytokines (Cytokines) in a clinical setting?. Dr. Oracle. [Link]

  • Banks, C. N., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. MDPI. [Link]

  • Assay Genie. (2023). Inflammasome Activation Pathways A Comprehensive Overview. YouTube. [Link]

  • Bas, S. (2021). Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). Spandidos Publications. [Link]

  • Charles River Laboratories. (n.d.). Collagen-Induced Arthritis (CIA) Models. Charles River Laboratories. [Link]

  • Banks, C. N., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. ResearchGate. [Link]

  • Fernandez, M. V., et al. (2022). NLRP3 Inflammasome Activity Measurement by IL-1 Beta in DCs. Protocol Preview. [Link]

  • Personalized Medicine in Oncology. (2013). JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells. Personalized Medicine in Oncology. [Link]

  • Springer Protocols. (n.d.). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Springer Protocols. [Link]

  • Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed. [Link]

Sources

Method

Protocol for assessing the antimicrobial properties of pyrazole derivatives.

Executive Summary & Rationale The pyrazole ring (1,2-diazole) represents a privileged scaffold in medicinal chemistry due to its distinct electron-rich properties and capacity for hydrogen bonding. However, the assessmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The pyrazole ring (1,2-diazole) represents a privileged scaffold in medicinal chemistry due to its distinct electron-rich properties and capacity for hydrogen bonding. However, the assessment of pyrazole derivatives presents unique challenges compared to hydrophilic antibiotics. Their often lipophilic nature requires rigorous solvent control strategies to distinguish between compound activity and solvent toxicity.

This guide moves beyond basic screening. It establishes a self-validating workflow for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and biofilm eradication potential. We prioritize Broth Microdilution over Agar Diffusion, as the latter is notoriously unreliable for pyrazoles due to poor diffusion rates in aqueous agar matrices [1].

Experimental Workflow Overview

The following flowchart outlines the critical path for validating pyrazole activity, incorporating "Go/No-Go" decision gates to preserve resources.

Pyrazole_Assessment_Workflow Start Compound Library (Pyrazole Derivatives) Solubility Solubility Check (DMSO Tolerance) Start->Solubility Screening Primary Screen: Broth Microdilution (MIC) Solubility->Screening Max 1% DMSO Decision1 MIC < 64 µg/mL? Screening->Decision1 MBC_Test Secondary Screen: MBC & Time-Kill Kinetics Decision1->MBC_Test Yes Discard Archive/Refine Structure Decision1->Discard No Biofilm Tertiary Screen: Biofilm Inhibition (CV Assay) MBC_Test->Biofilm Toxicity Safety Profiling: Hemolysis/Cytotoxicity Biofilm->Toxicity

Figure 1: Strategic workflow for the evaluation of pyrazole derivatives, prioritizing solubility checks and quantitative endpoints.

Pre-Analytical Phase: Compound Handling

The Challenge: Pyrazoles often exhibit poor aqueous solubility. The Solution: A standardized DMSO (Dimethyl Sulfoxide) stock preparation with strict final concentration limits.

Protocol: Stock Solution Preparation
  • Weighing: Prepare a 10 mg/mL stock solution in 100% DMSO.

  • Sonication: If turbidity persists, sonicate at 40 kHz for 5 minutes. Do not heat above 37°C to prevent thermal degradation of labile side chains.

  • Sterility: Pass the stock through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Do not use PES or Cellulose Acetate filters as DMSO may degrade them.

  • The "1% Rule": In the final bacterial assay, the DMSO concentration must not exceed 1% (v/v). Higher concentrations can permeabilize bacterial membranes, creating false positives [2].

Primary Screening: Resazurin-Based Broth Microdilution

We utilize a resazurin (Alamar Blue) reduction assay. Resazurin is a blue, non-fluorescent redox indicator that is reduced to pink, fluorescent resorufin by metabolically active bacteria. This removes the subjectivity of reading turbidity in cases where pyrazole derivatives precipitate upon dilution.

Target Organisms (Standard Panel):

  • Staphylococcus aureus (ATCC 29213) - Gram-positive model.

  • Escherichia coli (ATCC 25922) - Gram-negative model.

  • Pseudomonas aeruginosa (ATCC 27853) - Efflux pump active model.

Step-by-Step Protocol
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Layout (96-well):

    • Columns 1-10: Serial 2-fold dilution of Pyrazole (e.g., 256 to 0.5 µg/mL).

    • Column 11 (Growth Control): Bacteria + Broth + 1% DMSO (No drug).

    • Column 12 (Sterility Control): Broth only.

  • Incubation: 18–24 hours at 37°C.

  • Visualization: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 1–4 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • MIC Definition: The lowest concentration remaining blue.

Data Presentation: Troubleshooting MIC Results

ObservationProbable CauseCorrective Action
Skipped Wells (Growth at high conc, no growth at low)Pipetting error or drug precipitation.Repeat assay; check solubility in CAMHB.
Growth Control is Blue Non-viable inoculum or toxic DMSO level.Verify CFU count; ensure DMSO < 1%.
Sterility Control is Pink Contaminated media or reagents.Discard all reagents; re-autoclave.
Trailing Endpoints (Partial color change)Bacteriostatic activity or slow growers.Read at 80% inhibition; extend incubation.

Pharmacodynamics: Time-Kill Kinetics & MBC

MIC tells you potency; Time-Kill tells you behavior (Bacteriostatic vs. Bactericidal). Pyrazoles targeting DNA gyrase often exhibit concentration-dependent killing.

Protocol: Time-Kill Assay
  • Setup: Prepare tubes with bacteria (

    
     CFU/mL) containing the pyrazole at 1x MIC  and 4x MIC .
    
  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate on MHA.

  • Analysis: Count colonies after 24h incubation.

Interpretation Logic:

  • Bactericidal:

    
     reduction in CFU/mL compared to the initial inoculum.
    
  • Bacteriostatic:

    
     reduction.
    

Advanced Characterization: Biofilm Inhibition

Many pyrazoles show promise against sessile bacteria within biofilms, which are resistant to standard antibiotics.

Crystal Violet Attachment Assay
  • Growth: Grow bacteria in 96-well flat-bottom plates with glucose-supplemented broth for 24h to form biofilms.

  • Treatment: Wash planktonic cells. Add pyrazole derivatives at 2x and 4x MIC. Incubate 24h.

  • Staining: Wash wells, fix with methanol (15 min), stain with 0.1% Crystal Violet (15 min).

  • Quantification: Solubilize dye with 33% Acetic Acid. Read OD at 590 nm.

Biofilm_Logic Step1 Biofilm Formation (24h Growth) Step2 Planktonic Wash (Remove non-adherent) Step1->Step2 Step3 Drug Treatment (24h Exposure) Step2->Step3 Step4 CV Staining & OD590 Measurement Step3->Step4

Figure 2: Sequential workflow for the Crystal Violet biofilm eradication assay.

Mechanism of Action (MoA) Validation

To publish high-impact results, you must hypothesize a mechanism. Pyrazoles frequently act via:

  • inhibition of DNA Gyrase (GyrB subunit).

  • Membrane disruption.

Protocol: Membrane Integrity (Propidium Iodide Uptake) Propidium Iodide (PI) is membrane-impermeable. If the pyrazole disrupts the membrane, PI enters and binds DNA, fluorescing red.

  • Control: CTAB or Polymyxin B (Positive control for lysis).

  • Method: Incubate cells with drug for 1h. Add PI. Measure fluorescence (Ex 535nm / Em 617nm).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Role: Senior Application Scientist Status: Active System: Chemical Process Optimization & Troubleshooting Introduction: Process Overview Welcome to the technical support hub for the synthesis of (3,5-dimethyl-4-nitro-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active System: Chemical Process Optimization & Troubleshooting

Introduction: Process Overview

Welcome to the technical support hub for the synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid . This molecule is a critical heterocyclic building block, often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.

The synthesis presents two primary challenges:

  • Nitration Control: Managing the strong exotherm during the functionalization of the pyrazole ring.

  • Nucleophilic Apathy: The electron-withdrawing nitro group at position 4 significantly reduces the nucleophilicity of the pyrazole nitrogen, making N-alkylation kinetically sluggish.

This guide prioritizes the Ester Route (via ethyl chloroacetate) followed by hydrolysis, as it offers superior purity profiles compared to direct alkylation with chloroacetic acid.

Module 1: The Nitration Step (Core Scaffold)

Objective: Synthesis of 3,5-dimethyl-4-nitropyrazole from 3,5-dimethylpyrazole (DMP).

Workflow Diagram: Nitration Safety & Logic

NitrationWorkflow start Start: 3,5-Dimethylpyrazole (DMP) acid Prepare Mixed Acid (H2SO4 + HNO3) Temp < 10°C start->acid Dissolution addition Addition Phase Add DMP in portions Maintain < 20°C acid->addition Exotherm Control reflux Thermal Phase Reflux (1-3h) or Stir RT Complete Nitration addition->reflux Kinetics quench Quench Pour onto Crushed Ice Precipitate forms reflux->quench Workup product Product: 3,5-Dimethyl-4-nitropyrazole quench->product Filtration

Caption: Thermal management workflow for the nitration of 3,5-dimethylpyrazole.

Troubleshooting: Nitration Issues

Q: My reaction mixture turned black/tarry. What happened? A: This indicates thermal runaway . The nitration of pyrazoles is highly exothermic. If the temperature spikes >50°C during the initial mixing of DMP with nitric/sulfuric acid, you risk oxidative ring opening.

  • Fix: Ensure the mixed acid is cooled to 0–5°C before adding the pyrazole. Add the pyrazole solid in small portions, waiting for the temp to stabilize between additions.

Q: I am seeing dinitration or isomers. Is this possible? A: Dinitration is extremely rare for this scaffold because the first nitro group deactivates the ring. Isomers are also unlikely due to the symmetry of the 3,5-dimethyl substitution.

  • Validation: Check your starting material purity. If you started with 3-methylpyrazole instead of 3,5-dimethyl, you would get regioisomers.

Module 2: N-Alkylation (The Critical Step)

Objective: Attaching the acetic acid tail. Reaction: 3,5-dimethyl-4-nitropyrazole + Ethyl Chloroacetate


 Intermediate Ester 

Final Acid.
Experimental Protocol: Optimized N-Alkylation
ParameterConditionRationale
Solvent Acetone or DMFAcetone allows for easy workup (filtration of salts); DMF is required if reaction kinetics are too slow (higher temp).
Base

(anhydrous)
Strong enough to deprotonate the acidic NH (

due to nitro group) but mild enough to prevent ester hydrolysis.
Reagent Ethyl Chloroacetate (1.2 eq)Preferred over chloroacetic acid to prevent salt formation that crashes out of organic solvents.
Catalyst KI (0.1 eq)Crucial Optimization: Finkelstein reaction in situ converts chloroacetate to iodoacetate, accelerating the reaction 10-20x.
Troubleshooting: N-Alkylation

Q: The reaction stalls at 50% conversion even after 24 hours. A: This is the "Nitro-Deactivation" effect. The electron-withdrawing nitro group makes the pyrazole nitrogen a poor nucleophile.

  • Solution 1 (The Catalyst): Add catalytic Potassium Iodide (KI). The iodide displaces the chloride on the ethyl chloroacetate, creating a much more reactive electrophile.

  • Solution 2 (The Solvent): Switch from Acetone (reflux ~56°C) to Acetonitrile (reflux ~82°C) or DMF (100°C). Heat is often the missing ingredient.

Q: I obtained two spots on TLC. Is it regioselectivity? A: No. Because the starting material (3,5-dimethyl-4-nitropyrazole) is symmetric, N1 and N2 alkylation produce the identical molecule.

  • Diagnosis: The second spot is likely the bis-alkylated quaternary salt (rare with weak nucleophiles but possible with excess reagent) or, more likely, hydrolyzed reagent (ethyl chloroacetate turning into chloroacetic acid).

  • Test: Run a TLC of the starting ethyl chloroacetate. If it streaks, your reagent is degrading.

Module 3: Hydrolysis & Workup (The Purity Trap)

Objective: Converting the ester to the free acid.

Workflow Diagram: Hydrolysis & Purification

HydrolysisLogic ester Intermediate Ester base NaOH / H2O / MeOH Reflux 1h ester->base Saponification acidification Acidify to pH 2 (HCl) base->acidification Protonation precipitate Precipitate Forms acidification->precipitate Solubility Drop recryst Recrystallize (EtOH/Water) precipitate->recryst Final Polish

Caption: Logic flow for the isolation of the final acid derivative.

Troubleshooting: Isolation

Q: Upon acidification, no precipitate formed. The solution is clear. A: Your product is likely an oil or is water-soluble due to trapped solvents.

  • Fix:

    • Cool the solution to 0°C.

    • Induce crystallization by scratching the glass or seeding.

    • If still clear, extract with Ethyl Acetate, dry over

      
      , and evaporate. The solid often crashes out only after solvent removal.
      

Q: The melting point is broad (e.g., 180–195°C). A: This indicates inorganic salt contamination (NaCl/KCl) or partial hydrolysis.

  • Protocol: Recrystallize from Ethanol/Water (1:1). The organic acid will dissolve in hot ethanol; the salts will not. Filter the hot solution to remove salts, then let it cool to crystallize the product.

Summary of Optimized Conditions

StepReagentsTemp/TimeTypical YieldKey Note
1. Nitration DMP,

,


, 2h
75–85%Control exotherm to prevent tars.
2. Alkylation 4-Nitro-DMP, Ethyl Chloroacetate,

, KI (cat)
Reflux (Acetone), 12h80–90%KI is essential for speed.
3. Hydrolysis 10% NaOH, MeOHReflux, 1h>95%Acidify to pH 2 to precipitate.

References

  • ChemicalBook. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis and general procedures. Retrieved from .

  • Organic Syntheses. 3,5-Dimethylpyrazole Synthesis (Precursor). Org.[1][2][3][4] Synth. 1951 , 31, 43. Retrieved from .

  • National Institutes of Health (NIH). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole Crystal Structure and Synthesis Logic. PMC3393378. Retrieved from .

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles.Molbank2018 , 2018(1), M976. Retrieved from .

  • BenchChem. Application Notes and Protocols for N-alkylation of Pyrazoles. Retrieved from .

Sources

Optimization

Troubleshooting the purification of nitrated pyrazole compounds

Technical Support Center | High-Energy Heterocycles Division To: Research Scientists & Process Chemists From: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | High-Energy Heterocycles Division

To: Research Scientists & Process Chemists From: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isolation, Tailing, and Isomer Control in Nitropyrazole Synthesis

Introduction: The Amphoteric Trap

Purifying nitrated pyrazoles is deceptively difficult. Unlike standard organic intermediates, these compounds sit at a frustrating intersection of chemical properties: they are often energetic (explosive hazards), amphoteric (acting as both weak acids and bases), and prone to kinetic vs. thermodynamic isomerism (N-nitro vs. C-nitro).

If you are seeing "black tar" after acid workup, unresolvable streaks on your TLC plates, or inconsistent melting points, you are likely fighting the inherent acidity of the pyrazole ring or the lability of the N-nitro bond. This guide bypasses standard textbook advice to address the specific physicochemical failures unique to this class of compounds.

Module 1: The "Black Tar" Scenario (Reaction Workup)

User Query: "I quenched my nitration reaction (mixed acid) with ice water, but no solid precipitated. When I tried to extract with DCM, I got a dark oil that won't crystallize. Where is my product?"

Diagnosis: You likely lost your product to the aqueous phase due to pH mismanagement , or you are observing the decomposition of a labile N-nitro intermediate.

Technical Insight: The introduction of a nitro group (


) onto the pyrazole ring significantly increases the acidity of the N-H proton. While unsubstituted pyrazole has a 

of ~14.2, 4-nitropyrazole has a

of approximately 9.6 . In strongly basic solutions, it exists as a water-soluble nitropyrazolate anion. In strongly acidic media (like your nitration mix), it exists as a pyrazolium cation.

The "Goldilocks" Zone Protocol: You must hit the isoelectric point (neutral species) to force precipitation.

  • Quench: Pour the reaction mixture onto crushed ice (exothermic control is critical to prevent thermal decomposition).

  • The pH Swing:

    • Do not simply dump sodium bicarbonate until it stops fizzing.

    • Use a pH meter. Slowly adjust the pH to 5.0 – 6.0 .

    • Why? At pH < 2, the species is protonated (

      
      ) and water-soluble. At pH > 8, it is deprotonated (
      
      
      
      ) and water-soluble. You need the neutral species (
      
      
      ) to crash out.
  • Extraction: If no solid forms at pH 5–6, extract with Ethyl Acetate (EtOAc) rather than DCM. Nitropyrazoles have poor solubility in non-polar chlorinated solvents but dissolve well in moderately polar esters.

Module 2: Chromatographic Nightmares (Tailing & Streaking)

User Query: "My product streaks from the baseline to the solvent front on silica gel. I can't separate the impurities."

Diagnosis: Silanophilic Interaction. The acidic N-H of the nitropyrazole is hydrogen-bonding with the acidic silanol groups (


) on the silica surface.

Troubleshooting Protocol: Standard silica gel is slightly acidic (


). You must modify the stationary phase to disable these interactions.
MethodModifierMechanismBest For
Acid Doping 0.5% - 1% Acetic AcidSuppresses ionization of the nitropyrazole, keeping it in the neutral (less polar) form.C-Nitropyrazoles (e.g., 4-nitropyrazole)
Base Doping 1% Triethylamine (TEA)Neutralizes acidic silanol sites on the silica, preventing H-bonding drag.N-Alkyl Nitropyrazoles (No acidic proton)
Phase Switch Neutral AluminaAlumina lacks the acidic silanols of silica gel.Highly sensitive/labile nitro compounds

The "Pre-Saturation" Trick: Don't just add the modifier to the eluent. Flush the column with the modified solvent before loading your sample. This ensures the silica active sites are capped before your compound touches them.

Module 3: The Kinetic vs. Thermodynamic Isomer Trap

User Query: "NMR shows the nitro group is on the Nitrogen (N-nitro), but I want it on the Carbon (C-nitro). Did the reaction fail?"

Diagnosis: The reaction worked, but you isolated the kinetic intermediate . Under standard nitration conditions (mixed acid), the electrophile (


) often attacks the pyrazole nitrogen first.

Technical Insight: N-nitropyrazoles are generally unstable and can be rearranged to the thermodynamic C-nitropyrazole (usually 3- or 4-position) via a [1,5]-sigmatropic shift or an intermolecular mechanism involving acid catalysis.

Corrective Workflow (The Rearrangement):

  • Do not discard. Isolate the N-nitro compound.

  • Thermal Rearrangement: Dissolve the N-nitro compound in a high-boiling, inert solvent (e.g., Anisole or Benzonitrile ).

  • Heat: Reflux at 140°C – 150°C. Monitor by TLC until the N-nitro spot disappears and the more polar C-nitro spot appears.

  • Safety Note: N-nitropyrazoles are energetic.[1][2][3] Perform this rearrangement on a small scale (<1g) first to assess exothermicity.

Module 4: Crystallization & Energetic Safety

User Query: "I have a solid, but it looks yellow/brown. How do I purify it safely?"

Diagnosis: The color usually comes from oxidation by-products (NOx species). Recrystallization is superior to chromatography for final purity, but solvent choice is critical.

Recommended Solvent Systems:

  • Water: 4-Nitropyrazole is surprisingly soluble in hot water and crystallizes well upon cooling. This is the safest method for energetic compounds as water desensitizes friction/static sensitivity.

  • Ethanol/Water (1:1): Good for more hydrophobic derivatives.

  • Toluene: Excellent for removing non-polar impurities, but requires heating (risk with energetic materials).

Safety Critical (E-E-A-T): Nitrated pyrazoles are precursors to high explosives (e.g., LLM-105).

  • No Metal Spatulas: Use Teflon or wood. Metal-on-glass friction can initiate detonation in dry, polynitrated pyrazoles.

  • Keep Wet: Store the crude material with 10-20% moisture until the final drying step.

  • DSC Check: Before heating any nitropyrazole >100°C (e.g., for rearrangement or drying), run a Differential Scanning Calorimetry (DSC) scan to identify the onset of decomposition.

References
  • Janssen, J. W. A. M., et al. (1973).[4] "Pyrazoles.[1][2][4][5][6][7][8] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 38(10), 1777–1782.

  • Larina, L. I., et al. (2009). "Nitroazoles: Synthesis, Structure and Properties." Springer.
  • Chakka, S. K. (2014).[3] "Purification of pyrazole compounds." ResearchGate Q&A / Expert Consensus.

  • Zhou, Y., et al. (2024).[9] "Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions."[9] Journal of Chromatography A.

Sources

Troubleshooting

Side reactions to avoid during the synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Ticket ID: CHEM-SUP-2024-882 Subject: Troubleshooting Side Reactions & Impurity Profiles Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-2024-882 Subject: Troubleshooting Side Reactions & Impurity Profiles Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid typically proceeds via a two-stage sequence: electrophilic aromatic substitution (nitration) followed by nucleophilic substitution (


 alkylation).[1] While the symmetry of the 3,5-dimethyl scaffold simplifies the regiochemistry, specific side reactions—particularly oxidative degradation and quaternary salt formation—can severely impact yield and safety.[1]

This guide addresses the critical control points (CCPs) where these side reactions occur, providing mechanistic insights and corrective protocols.

Part 1: The Reaction Pathway & Critical Control Points

The following diagram illustrates the standard synthetic pathway and the divergence points where side reactions (impurities) are generated.

ReactionPathway node_start Start: 3,5-Dimethylpyrazole node_nitro Intermediate: 3,5-Dimethyl-4-nitropyrazole node_start->node_nitro Nitration (HNO3/H2SO4) node_side1 Impurity A: N-Nitro Species (Explosion Hazard) node_start->node_side1 Temp too low (Kinetic Trap) node_side2 Impurity B: Pyrazole-carboxylic acids (Oxidation of Methyls) node_start->node_side2 Temp too high Excess HNO3 node_target Target: (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid node_nitro->node_target N-Alkylation (ClCH2COOH / NaOH) node_side3 Impurity C: Quaternary Ammonium Salt (Bis-alkylation) node_nitro->node_side3 Excess Alkylating Agent Forcing Conditions

Figure 1: Synthetic pathway highlighting divergence points for kinetic traps (N-nitro), oxidative degradation, and over-alkylation.

Part 2: Troubleshooting Guide (FAQs)

Module A: The Nitration Phase

Context: Nitration of 3,5-dimethylpyrazole.[1][2][3][4][5] Target Intermediate: 3,5-dimethyl-4-nitropyrazole.[1][2][3][6]

Q1: I am observing a violent exotherm upon quenching, and my yield is low. What is happening? Diagnosis: You likely trapped the N-nitro intermediate (kinetic product) by keeping the reaction temperature too low throughout the process.

  • The Mechanism: Nitration of pyrazoles often occurs first on the Nitrogen (N-nitration). This N-nitro species is unstable and must rearrange to the Carbon-4 position (C-nitration) via a thermal [1,5]-sigmatropic shift or an intermolecular mechanism involving acid catalysis.[1]

  • The Fix:

    • Addition of

      
       should be done at 0–10°C to control the initial exotherm.[1]
      
    • Crucial Step: You must allow the reaction to warm to room temperature (or heat gently to 50–60°C) for a defined period before quenching.[1] This drives the rearrangement from N-nitro to C-nitro.[1]

    • Safety: N-nitroazoles are energetic materials.[1] Quenching them directly can lead to rapid decomposition.[1]

Q2: My product contains carboxylic acid impurities (confirmed by NMR/MS). Why? Diagnosis: Oxidative degradation of the methyl groups.[1]

  • The Mechanism: The methyl groups at positions 3 and 5 are benzylic-like.[1][4] In the presence of hot, concentrated nitric acid (a strong oxidizer), these can be oxidized to form 3-methyl-4-nitropyrazole-5-carboxylic acid or dicarboxylic acids.[1]

  • The Fix:

    • Temperature Control: Do not exceed 70°C.

    • Stoichiometry: Avoid large excesses of nitric acid.[1] Use the theoretical equivalent (plus a small excess, e.g., 1.1–1.2 eq).

    • Reagent: Ensure your sulfuric acid is not fuming (oleum) unless specified, as

      
       promotes harsher conditions.[1]
      
Module B: The N-Alkylation Phase

Context: Reaction of 3,5-dimethyl-4-nitropyrazole with chloroacetic acid (or ethyl chloroacetate).[1]

Q3: Do I need to worry about N1 vs. N2 regioselectivity (isomers)? Answer: No.

  • The Logic: Unlike 3-methylpyrazole, the starting material 3,5-dimethyl-4-nitropyrazole is symmetric.[1] Alkylation at either nitrogen produces the exact same molecule.[1] You can proceed without complex isomer separation steps.[1]

Q4: I am seeing a highly polar impurity that is insoluble in organic solvents but soluble in water. What is it? Diagnosis: Quaternary Ammonium Salt (Bis-alkylation).

  • The Mechanism: Although the nitro group at C4 is electron-withdrawing (deactivating the ring), forcing conditions (high temperature, super-strong bases like NaH, or large excess of alkylating agent) can force the second nitrogen to attack another molecule of chloroacetic acid. This forms a cationic species: 1,2-bis(carboxymethyl)-3,5-dimethyl-4-nitropyrazolium.[1]

  • The Fix:

    • Base Selection: Use aqueous NaOH or KOH rather than NaH/DMF. The water attenuates the reactivity.[1]

    • Stoichiometry: Control the chloroacetic acid equivalents. Use 1.1 eq.[1]

    • pH Control: If using chloroacetic acid, you need at least 2 equivalents of base (one to neutralize the carboxylic acid proton, one to deprotonate the pyrazole NH). Maintain pH ~10-11.

Q5: Why is my yield low when using Ethyl Chloroacetate? Diagnosis: Incomplete Hydrolysis or Decarboxylation .

  • The Issue: If you use the ester, you must hydrolyze it to get the acid.[1]

    • Scenario A: You isolated the ester.[1][5] (Check NMR for ethyl group).

    • Scenario B: You hydrolyzed too aggressively (refluxing strong acid), leading to decarboxylation of the acetic acid tail (rare but possible).[1]

  • Recommendation: Direct alkylation using Chloroacetic acid (sodium salt) in aqueous alkali is generally superior for this specific molecule.[1] It is a "Green Chemistry" approach that avoids the esterification/hydrolysis step and organic solvents.[1][4]

Part 3: Optimized Synthetic Protocol

This protocol minimizes side reactions based on the mechanisms described above.

Step 1: Nitration (Safe Rearrangement Protocol)
  • Dissolution: Dissolve 3,5-dimethylpyrazole (1.0 eq) in concentrated

    
     (5 vol) at 0°C.
    
  • Addition: Dropwise add

    
     (70%, 1.1 eq) maintaining internal temp <10°C.
    
  • Rearrangement (Critical): Allow to warm to 25°C and stir for 1 hour. Then, heat to 60°C for 2 hours. (Monitor by TLC/HPLC to ensure N-nitro species is gone).

  • Quench: Pour onto ice/water. The product (3,5-dimethyl-4-nitropyrazole) precipitates.[1] Filter and wash with water.[1][5]

Step 2: N-Alkylation (Direct Method)
  • Preparation: Suspend 3,5-dimethyl-4-nitropyrazole (1.0 eq) in water (5 vol).

  • Deprotonation: Add NaOH (2.2 eq). The solution should become clear (formation of pyrazolate anion).[1]

  • Alkylation: Add Chloroacetic acid (1.1 eq).

  • Reflux: Heat to reflux (100°C) for 4–6 hours.

  • Workup: Cool to room temperature. Acidify with HCl to pH 2.[1]

  • Isolation: The target acid precipitates.[1] Filter, wash with cold water, and dry.[1]

Data Summary Table

ParameterRecommended RangeConsequence of Deviation
Nitration Temp (Addition) 0–10°C>20°C: Oxidation risk; <0°C: Accumulation of unreacted HNO3.[1]
Nitration Temp (Hold) 50–60°C<25°C: N-nitro trap (Explosion risk).[1]
Alkylation Base NaOH / KOH (aq)NaH/DMF: Risk of bis-alkylation (quaternization).[1]
Alkylation pH Start >10, End ~2If pH drops <7 during reaction, alkylation stops.[1]

Part 4: References

  • Nitration of Pyrazoles (Rearrangement Mechanism):

    • Title: Direct nitration of five membered heterocycles.[1][2][3]

    • Source: ARKIVOC 2005 (iii) 179-191.[1][2][3]

    • URL:[Link]

  • Synthesis of 3,5-Dimethyl-4-nitropyrazole (Standard Method):

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[1]

    • Source: Molecules (PMC).[1]

    • URL:[Link]

  • Alkylation Protocols (General Pyrazole Chemistry):

    • Title: N-Alkylation of pyrazoles: A review.

    • Source:Note: General chemical principle supported by standard organic synthesis texts (e.g., Joule & Mills, Heterocyclic Chemistry).

  • Compound Data (Acidity/pKa):

    • Title: 3,5-Dimethyl-4-nitropyrazole (PubChem CID 146172).[1]

    • Source: PubChem.[1]

    • URL:[Link]

Sources

Optimization

Overcoming poor solubility of pyrazole derivatives in aqueous media

Topic: Overcoming Poor Solubility of Pyrazole Derivatives in Aqueous Media Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary: The "Brick Dust"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Pyrazole Derivatives in Aqueous Media Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for pyrazole derivatives. If you are working with scaffolds similar to Celecoxib , Ruxolitinib , or Crizotinib , you are likely encountering the "Brick Dust" phenomenon.

The Root Cause: Pyrazole rings are planar, aromatic, and possess both hydrogen bond donor (pyrrole-like NH) and acceptor (pyridine-like N) sites.[1] This leads to:

  • High Crystal Lattice Energy: Strong intermolecular

    
    -
    
    
    
    stacking and H-bonding networks result in high melting points (
    
    
    C).
  • Moderate Lipophilicity: While they are lipophilic (high

    
    ), the primary barrier to solubility is often the energy required to break the crystal lattice, not just the hydrophobicity.
    

This guide provides a decision matrix and validated protocols to overcome these barriers using Chemical Modification and Formulation Engineering.

Decision Matrix: Selecting the Right Technology

Before starting wet lab work, characterize your specific derivative. Use the following logic flow to select the most viable solubility enhancement strategy.

SolubilityDecisionTree Start Start: Characterize Pyrazole Derivative CheckIonizable Is the molecule ionizable? (Basic pKa > 3 or Acidic pKa < 10) Start->CheckIonizable SaltScreen Strategy A: Salt Formation (Target: u0394pKa > 3) CheckIonizable->SaltScreen Yes CheckMp Is Melting Point (Tm) > 200u00b0C? CheckIonizable->CheckMp No / Salt Failed ASD Strategy B: Amorphous Solid Dispersion (ASD) (Disrupt Crystal Lattice) SaltScreen->ASD Hygroscopic Salt? CheckMp->ASD Yes (High Lattice Energy) Cyclodextrin Strategy C: Cyclodextrin Complexation (For Low Dose/High Potency) CheckMp->Cyclodextrin No (Lipophilicity Limited)

Figure 1: Strategic decision tree for selecting solubility enhancement techniques based on physicochemical properties.

Module A: Chemical Modification (Salt Formation)

Pyrazoles are amphoteric. The pyridine-like nitrogen (


) is weakly basic (

), while the pyrrole-like nitrogen (

) is weakly acidic (

). However, substituents can drastically shift these values.

Critical Rule: For a stable salt, the difference between the drug and counter-ion pKa (


) must be 

.
Protocol: High-Throughput Salt Screening

Objective: Identify a counter-ion that disrupts the crystal lattice without creating a hygroscopic oil.

Reagents:

  • Acids (for basic pyrazoles): Methanesulfonic acid, HCl, Sulfuric acid, p-Toluenesulfonic acid.

  • Bases (for acidic pyrazoles): Sodium hydroxide, Meglumine, L-Lysine.

  • Solvents: Acetone, Ethanol, Isopropanol (IPA).

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of the pyrazole derivative in the minimum amount of boiling solvent (Acetone is preferred for pyrazoles due to moderate solubility).

  • Addition: Add 1.05 equivalents of the counter-ion (acid or base) dissolved in the same solvent.

    • Tech Tip: Avoid large excesses of acid, which can lead to solvates or "sticky" oils.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (25°C) over 4 hours.

    • If no precipitate forms, cool to 4°C for 24 hours.

    • If still clear, add an anti-solvent (e.g., n-Heptane) dropwise until turbidity persists.

  • Isolation: Filter the solids and dry under vacuum at 40°C for 12 hours.

  • Validation: Analyze via XRPD (X-Ray Powder Diffraction) to confirm a new crystalline phase distinct from the free base/acid.

Data Interpretation:

Observation Diagnosis Remediation
Hygroscopic Oil Counter-ion is too hydrophilic or lattice energy is too low. Switch to a more lipophilic counter-ion (e.g., Tosylate or Napsylate instead of Chloride).

| Dissociation in Water |


. Salt hydrolyzes upon dilution. | Use a stronger acid/base or switch to Co-crystal engineering. |
| Gel Formation  | Metastable polymorph. | Slurry the gel in IPA for 48 hours to induce ripening into a stable crystal. |

Module B: Formulation Engineering (Amorphous Solid Dispersions)

If salt formation fails or the drug is neutral, Amorphous Solid Dispersions (ASD) are the industry standard. This technique "freezes" the drug in a disordered, high-energy state using a polymer matrix.[2]

Polymer Selection Guide

Pyrazoles often recrystallize rapidly ("spring" effect). You need a polymer that acts as a "parachute" to maintain supersaturation.

PolymerTypeBest ForMechanism
HPMC-AS EntericNeutral/Basic PyrazolespH-dependent solubility; prevents precipitation in the stomach.
PVP-VA64 Non-ionicHigh Tm PyrazolesStrong H-bonding with pyrazole NH; raises Tg of the mixture.
Soluplus® AmphiphilicLipophilic PyrazolesActs as a surfactant and matrix former; forms micelles.
Protocol: Solvent Evaporation (Lab Scale)

Objective: Create a homogenous single-phase ASD for animal PK studies.

  • Ratio Selection: Prepare Drug:Polymer ratios of 1:3 and 1:5 (w/w).

  • Solvent System: Dissolve both components in a Methanol/Dichloromethane (1:1 v/v) mixture. Total solids concentration should be 5-10%.

  • Evaporation:

    • Use a Rotary Evaporator.

    • Bath Temp: 40°C.

    • Vacuum: Ramp slowly from 800 mbar to 50 mbar to prevent "bumping."

  • Secondary Drying: Dry the resulting foam in a vacuum oven at 40°C for 48 hours to remove residual solvent (critical for stability).

  • Milling: Gently pulverize the foam into a powder using a mortar and pestle. Sieve through a #60 mesh screen.

Module C: Molecular Encapsulation (Cyclodextrins)

For high-potency pyrazoles where dose volume is low, Cyclodextrins (CD) offer a thermodynamic stability advantage over ASDs.

Mechanism: The hydrophobic pyrazole ring enters the CD cavity, displacing water. Recommended CD: Sulfobutylether-


-cyclodextrin (SBECD) or Hydroxypropyl-

-cyclodextrin (HP

CD).
Troubleshooting CD Complexation

Issue: "I added 10% Cyclodextrin, but solubility didn't improve linearly." Diagnosis: You may have reached the


 type solubility limit, or the binding constant (

) is weak.

Calculation Check: Use the Phase Solubility Diagram method. Plot Solubility (


) vs. CD Concentration (

).

  • If

    
    : Interaction is too weak. Switch to ASD.
    
  • If

    
    : Excellent potential.
    

Frequently Asked Questions (FAQs)

Q1: My pyrazole derivative precipitates immediately when the stock solution (DMSO) is added to the aqueous media. Why? A: This is the "Crash-Out" effect. DMSO is a powerful solvent, but upon dilution, the logP of the solvent mixture drops rapidly.

  • Fix: Do not use pure DMSO stocks. Use a co-solvent mix (e.g., PEG400:Ethanol:Water 40:10:50) or formulate as an ASD. If you must use DMSO, pre-dissolve a precipitation inhibitor (like 0.1% HPMC) in your aqueous media before adding the stock.

Q2: Can I use co-crystals instead of salts? A: Yes. If your pyrazole lacks a strong ionizable center, co-crystals are the best alternative to salts.

  • Co-former suggestions: Glutaric acid, Saccharin, or Resorcinol. These form H-bonds with the pyrazole nitrogen without requiring proton transfer.

Q3: How do I determine if my ASD is phase-separated? A: Run a DSC (Differential Scanning Calorimetry).

  • Single

    
     (Glass Transition):  Homogenous, stable system.
    
  • Two

    
     events or a Melting Endotherm:  Phase separation or recrystallization has occurred. The formulation is unstable.
    

References

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5][6] Advanced Drug Delivery Reviews. [Link]

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences. [Link]

  • Stegemann, S., Leveiller, F., Franchi, D., de Jong, H., & Lindén, H. (2007). When poor solubility becomes an issue: From early stage to proof of concept. European Journal of Pharmaceutical Sciences. [Link]

Sources

Troubleshooting

Method refinement for enhancing the stability of the compound in solution

Technical Support Center: Compound Stability & Method Refinement Status: Online Operator: Senior Application Scientist (Ph.D.) Case ID: STAB-SOL-001 Welcome to the Stability Refinement Center You are likely here because...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Compound Stability & Method Refinement

Status: Online Operator: Senior Application Scientist (Ph.D.) Case ID: STAB-SOL-001

Welcome to the Stability Refinement Center

You are likely here because your compound is behaving unpredictably in solution—precipitating, losing potency, or generating unknown peaks on your chromatograms. Stability is not a passive attribute; it is a dynamic equilibrium that you must actively engineer.

This guide is structured to troubleshoot the two distinct failure modes of compounds in solution: Chemical Instability (the molecule breaks) and Physical Instability (the molecule crashes out).

Emergency Triage: What is your primary symptom?

Before refining your method, identify the failure mode.

  • Symptom A: The solution turns hazy, cloudy, or visible particles appear.

    • Diagnosis: Physical Instability (Aggregation or Precipitation).

    • Go to:Module 1 .

  • Symptom B: The solution remains clear, but potency drops or new impurities appear on HPLC/LC-MS.

    • Diagnosis: Chemical Instability (Hydrolysis, Oxidation, or Photolysis).

    • Go to:Module 2 .

Module 1: Physical Instability (Aggregation & Precipitation)[1]

The Issue: Your compound is thermodynamically unstable in the chosen solvent system, leading to precipitation (small molecules) or aggregation (biologics/proteins).

Q: My compound precipitates after 24 hours at 4°C. Adding more water doesn't help. What should I do?

A: You are likely confusing kinetic solubility with thermodynamic solubility. Many compounds dissolve initially (kinetic) but crash out as they seek their lower energy crystalline state (thermodynamic). Adding water often worsens this by increasing the polarity.

Method Refinement Protocol:

  • Switch to Co-solvents: Water is a poor solvent for lipophilic drugs. Refine your vehicle by introducing a co-solvent that matches the logP of your compound.

  • Check the pKa: If your compound is ionizable, you may be at a pH where it is neutral (uncharged). Charged species are vastly more soluble.

    • Action: Shift the pH +/- 2 units away from the pKa.

  • Prevent Nucleation: For proteins, hydrophobic patches drive aggregation.

Refinement Strategy: The "Solubility Ladder"

Additive ClassExamplesMechanismRecommended Refinement
Co-solvents DMSO, Ethanol, PEG 400Reduces solvent polarity (Dielectric constant).Start at 5% v/v. Caution: DMSO can induce oxidation.
Surfactants Polysorbate 20/80 (Tween), Poloxamer 188Shields hydrophobic patches; prevents surface adsorption.Critical for biologics. Use above CMC (Critical Micelle Concentration), typically 0.01% - 0.1%.
Cyclodextrins HP-β-CyclodextrinEncapsulates hydrophobic drugs in a hydrophilic shell.Use 1:1 to 1:5 molar ratio (Drug:CD).
Chaotropes Arginine, Urea (low conc.)Suppresses aggregation by altering water structure.Use Arginine HCl (0.2 - 0.5 M) for protein refolding/stability.

Module 2: Chemical Instability (Hydrolysis & Oxidation)

The Issue: The covalent bonds of your molecule are breaking. This is invisible to the naked eye but fatal to the experiment.

Q: I see a new peak eluting just before my main peak on HPLC. It grows over time.

A: This is a classic sign of Hydrolysis . Hydrolytic degradants (split products) are usually more polar than the parent, causing them to elute earlier on Reverse-Phase HPLC.

Refinement 1: The pH-Rate Profile (The "U" Curve) Hydrolysis is acid- or base-catalyzed. There is a specific pH (pH_min) where degradation is slowest.

  • Protocol: Prepare your compound in buffers ranging from pH 2 to pH 10 (in 1.0 increments). Incubate at stress conditions (e.g., 40°C) for 3 days. Plot degradation rate vs. pH.

  • Target: Adjust your formulation buffer to the pH_min found in the experiment.

Q: My compound turns yellow/brown, or I see peaks eluting after the main peak.

A: This suggests Oxidation .[1] Oxidative products are often less polar (e.g., N-oxides) or highly conjugated (colored).

Refinement 2: Antioxidant Shielding Oxidation is a chain reaction initiated by free radicals, often catalyzed by trace metals.

  • Step 1: Chelation. Add EDTA (0.01% - 0.05%). This binds trace metals (Iron, Copper) that act as catalysts.

  • Step 2: Sacrificial Antioxidants. Add Methionine (for proteins) or Ascorbic Acid/Sodium Metabisulfite (for small molecules). These molecules oxidize instead of your drug.

  • Step 3: Headspace Control. If liquid, sparge with Nitrogen or Argon to displace dissolved oxygen.

Module 3: Workflow Visualization

The following diagram illustrates the decision logic for refining stability methods based on experimental data.

StabilityRefinement Start Instability Detected TypeCheck Visual Inspection Start->TypeCheck Precip Hazy/Precipitate (Physical) TypeCheck->Precip Degrad Clear Solution (Chemical) TypeCheck->Degrad Solubility Check Kinetic vs. Thermodynamic Solubility Precip->Solubility HPLC HPLC Peak Analysis Degrad->HPLC Surfactant Add Surfactant (Tween 80 / Poloxamer) Solubility->Surfactant Protein/Biologic Cosolvent Add Co-solvent (PEG / DMSO) Solubility->Cosolvent Small Molecule Hydrolysis Early Eluting Peak (Hydrolysis) HPLC->Hydrolysis Oxidation Late Peak/Color Change (Oxidation) HPLC->Oxidation BufferOpt Generate pH-Rate Profile (Find pH min) Hydrolysis->BufferOpt AntiOx Add EDTA + Methionine & N2 Sparge Oxidation->AntiOx

Caption: Decision matrix for diagnosing and treating compound instability in solution.

Module 4: Validating the Refinement (Stress Testing)

Once you have refined the buffer or additives, you must validate the stability using Accelerated Stability Testing based on the Arrhenius principle.

Protocol: Forced Degradation Study

  • Preparation: Prepare the compound in the Refined condition and the Control (original) condition.

  • Stress Conditions: Store aliquots at:

    • 25°C (Room Temp)[2]

    • 40°C (Accelerated)[2][3]

    • 60°C (Stress)

  • Timepoints: Analyze at T=0, 24h, 72h, and 1 week.

  • Analysis: Use the Arrhenius equation to predict shelf-life at 4°C or -20°C.



Where


 is the degradation rate, 

is activation energy, and

is temperature in Kelvin.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] (2003).[3][5][6][7][8] Defines the core stability data package for registration.[7] [Link]

  • Waterman, K. C., & Adami, R. C. Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics (2005). Discusses the Arrhenius equation application. [Link]

  • Kerwin, B. A. Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways. Journal of Pharmaceutical Sciences (2008). Detailed analysis of surfactant mechanisms. [Link]

  • Manning, M. C., et al. Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research (2010). Comprehensive review of oxidation and hydrolysis in biologics. [Link]

Sources

Optimization

Technical Support Center: Pyrazole N-Alkylation &amp; Functionalization

Topic: Optimizing Reaction Conditions for N-Alkylation of Pyrazoles Status: Active | Tier: Advanced Chemical Synthesis | Doc ID: PYR-ALK-001 Introduction: The Regioselectivity Challenge Welcome to the Pyrazole Functional...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for N-Alkylation of Pyrazoles

Status: Active | Tier: Advanced Chemical Synthesis | Doc ID: PYR-ALK-001

Introduction: The Regioselectivity Challenge

Welcome to the Pyrazole Functionalization Support Hub. If you are here, you are likely facing the "Pyrazole Conundrum": the annular tautomerism of the pyrazole ring (


-H vs. 

-H) makes controlling the site of alkylation notoriously difficult.

For a 3-substituted pyrazole (


), the substrate exists in equilibrium between the 3-substituted and 5-substituted tautomers.
  • Thermodynamic/Steric Control: Usually favors the 1,3-isomer (alkylation distal to the substituent).

  • Kinetic/Coordination Control: Can favor the 1,5-isomer (alkylation adjacent to the substituent), often requiring specific directing groups or "Cesium Effect" chelation.

This guide provides self-validating protocols and troubleshooting logic to navigate these issues.

Part 1: Critical Decision Logic (The "Why")

Before starting, determine your reaction pathway using the Regiocontrol Decision Tree.

PyrazoleLogic Start Start: Define Substrate Subst Is the Pyrazole Unsymmetrical? Start->Subst Sym Symmetrical (e.g., 3,5-dimethyl) Regioselectivity is irrelevant. Subst->Sym No Unsym Unsymmetrical (3-substituted) Subst->Unsym Yes Target Target Isomer? Unsym->Target T13 Target: 1,3-Isomer (Distal Alkylation) Target->T13 T15 Target: 1,5-Isomer (Proximal Alkylation) Target->T15 Cond13 Condition Set A: Steric Control Base: NaH or K2CO3 Solvent: DMF or THF Result: Favors less hindered N T13->Cond13 Mitsunobu Alternative: Mitsunobu (For alcohols) T13->Mitsunobu Cond15 Condition Set B: Chelation/Electronic Control Base: Cs2CO3 (Cesium Effect) Solvent: Toluene or DCM (Non-polar) Requires: H-bond acceptor at C3 T15->Cond15 If directing group present ChanLam Alternative: Chan-Lam (For Aryl/Alkenyl Boronic Acids) T15->ChanLam For N-Arylation

Caption: Decision logic for selecting reaction conditions based on target regiochemistry.

Part 2: Standard Operating Procedures (SOPs)

Protocol A: Classical Base-Mediated Alkylation ( )

Best for: Primary alkyl halides, simple benzylations.

The Protocol:

  • Dissolution: Dissolve pyrazole (1.0 equiv) in anhydrous DMF (0.1 M).

  • Deprotonation: Add

    
      (2.0 equiv). Stir at RT for 30 min.
    
    • Expert Note: We prefer Cesium Carbonate over NaH for operational simplicity and the "Cesium Effect," where the larger cation radius can stabilize transition states that might otherwise be unfavorable [1].

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT (or 60°C for unreactive chlorides) for 4-16 h.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF.
    

Troubleshooting Guide (Q&A):

SymptomProbable CauseCorrective Action
Reaction Stalled (<20% Conv) Poor NucleophilicitySwitch solvent to DMSO or add NaI (0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein).
Poly-alkylation (Quaternary Salts) Excess ElectrophileStrictly control stoichiometry (1.05 equiv max). Lower concentration to 0.05 M.
Wrong Regioisomer (1,5-major) Chelation ControlIf you wanted the 1,3-isomer but got 1,5: Switch base to NaH and solvent to THF .

coordinates tighter, often forcing the steric outcome over the chelation outcome.
Emulsion during Workup DMF PresenceDMF causes emulsions. Wash organic layer 3x with 5% LiCl solution specifically to strip DMF into the aqueous phase.
Protocol B: Mitsunobu Reaction

Best for: Alkylation using primary/secondary alcohols (avoiding halides).

The Protocol:

  • Setup: Dissolve pyrazole (1.0 equiv), Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF under Argon.
    
  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 20 mins.

  • Warm: Allow to warm to RT and stir 12-24 h.

Troubleshooting Guide (Q&A):

Q: The reaction turns dark/black immediately, and yield is zero. Why? A: This is often due to the pKa of the pyrazole. If the pyrazole pKa < 11, the betaine forms correctly. If pKa > 13 (electron-rich pyrazoles), the pyrazole cannot protonate the betaine intermediate.

  • Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (tributylphosphine) for less acidic pyrazoles [2].
    

Q: I see a "Dead-CAT" spot on TLC (Hydrazine byproduct). A: The betaine intermediate decomposed before reacting with the alcohol.

  • Fix: Change order of addition. Pre-mix

    
     and DIAD at 0°C for 15 mins to form the betaine first, then add the alcohol, then the pyrazole.
    
Protocol C: Chan-Lam Coupling (N-Arylation)

Best for: Installing Aryl or Alkenyl groups (where


 is impossible).

The Protocol:

  • Mix: Pyrazole (1.0 equiv), Aryl Boronic Acid (2.0 equiv),

    
     (0.1 - 1.0 equiv).
    
  • Base/Solvent: Add Pyridine (2.0 equiv) in DCM or MeOH.

  • Atmosphere: CRITICAL: The reaction must be open to air (or under an

    
     balloon). 
    
    
    
    must be regenerated from
    
    
    by oxygen.[1]
  • Additives: Molecular sieves (4Å) are essential to prevent protodeboronation.

Troubleshooting Guide (Q&A):

Q: Reaction stops at 50% conversion. A: The catalytic cycle is dying because the


 isn't regenerating.
  • Fix: Switch to stoichiometric

    
     (1.1 equiv) or bubble pure 
    
    
    
    through the solvent rather than just passive air exposure.

Q: My boronic acid is degrading. A: Protodeboronation is competing with transmetallation.

  • Fix: Add 4Å Molecular Sieves . Switch solvent to anhydrous DCM .

Part 3: Advanced Optimization & Analysis

Separating Regioisomers

Isolating the 1,3-isomer from the 1,5-isomer is the most common bottleneck.

  • Chromatography: 1,5-isomers (more hindered) usually elute first on silica gel (less interaction with stationary phase) compared to 1,3-isomers.

  • Chemical Shift (NMR):

    • 1,3-isomer: The

      
      -Me or 
      
      
      
      -
      
      
      group is distal to the substituent.
    • 1,5-isomer: The

      
      -Me is proximal.[2]
      
    • NOESY: This is the gold standard. Look for a spatial correlation (cross-peak) between the

      
      -Alkyl protons and the substituent at position 5. If you see a cross-peak, you have the 1,5-isomer  [3].
      
Workflow for Stalled Reactions

Troubleshooting Start Reaction Stalled? Check1 Check Solubility (Is base/substrate solid?) Start->Check1 Solv Switch to DMSO or NMP Check1->Solv Poor Solubility Check2 Check Electrophile (Cl vs Br vs I) Check1->Check2 Soluble Finkel Add NaI (cat.) (Finkelstein) Check2->Finkel Alkyl Chloride used Check3 Check Nucleophile (Electron Deficient?) Check2->Check3 Alkyl Iodide used Heat Heat to 80°C Use stronger base (NaH) Check3->Heat

Caption: Logic flow for troubleshooting stalled N-alkylation reactions.

References

  • Cesium Effect in Alkylation: Flessner, T., & Dosa, S. (2001). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides. .

  • Mitsunobu Optimization: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. .

  • Regioisomer Identification (NOESY): Lynch, M. A., et al. (1998). Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles. .

  • Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. .

Sources

Troubleshooting

Troubleshooting assay interference from the nitro group

Technical Support Center: Troubleshooting Nitro Group ( ) Interference Case ID: NITRO-INT-001 Status: Active Guide Assigned Specialist: Senior Application Scientist Executive Summary The nitro group ( ) is a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Nitro Group ( ) Interference

Case ID: NITRO-INT-001
Status: Active Guide
Assigned Specialist: Senior Application Scientist

Executive Summary

The nitro group (


) is a "privileged structure" in medicinal chemistry, present in antibiotics (nitrofurans), anti-tubercular agents, and hypoxic cytotoxins. However, it is a notorious assay interferent. Its high electron-withdrawing capability and redox potential allow it to hijack standard biochemical readouts, leading to false cell viability signals , fluorescence quenching , and artificial cofactor depletion .

This guide provides a mechanistic breakdown and validated troubleshooting protocols to isolate and eliminate these artifacts.

Module 1: Cell Viability & Proliferation (The Redox Trap)

User Issue:

"I am testing a nitro-aromatic compound for cytotoxicity. At high concentrations, my MTT assay shows >100% viability, even though the cells look dead under the microscope. What is happening?"

Root Cause: Non-Enzymatic Redox Cycling

Tetrazolium assays (MTT, MTS, WST-1) rely on cellular oxidoreductases (like NAD(P)H-dependent dehydrogenases) to reduce a tetrazolium salt into a colored formazan product.

Nitro compounds act as redox couplers . They can accept electrons from cellular reducing agents (NADH/NADPH) to form a nitro radical anion (


). This radical can transfer the electron directly to the tetrazolium salt, reducing it to formazan extracellularly or non-enzymatically. This generates a color signal unrelated to cell viability, masking toxicity.
Mechanism of Interference

RedoxInterference NADH Cellular NADH/NADPH Nitro Nitro Compound (-NO2) NADH->Nitro Bypass (Redox Cycling) Enzyme Mitochondrial Reductase NADH->Enzyme Normal Path Radical Nitro Radical Anion (-NO2•-) Nitro->Radical Radical->Nitro Recycle MTT MTT/MTS (Tetrazolium) Radical->MTT Direct Reduction Formazan Formazan (False Color Signal) MTT->Formazan Enzyme->MTT Reduction

Figure 1: The Nitro Group acts as an electron shuttle, bypassing the cellular enzyme and directly reducing MTT to Formazan, causing false viability spikes.

Solution Protocol: The "No-Cell" Control

To validate if your compound is reducing MTT directly:

  • Prepare Plate: Set up a 96-well plate with culture media (no cells).

  • Add Compound: Add your nitro compound at the same dilution series used in the experiment.

  • Add Reagent: Add MTT/MTS reagent as per standard protocol.

  • Incubate: Incubate for the standard time (e.g., 2-4 hours at 37°C).

  • Measure: Read absorbance.

    • Result: If absorbance increases with compound concentration, you have chemical interference.

Recommended Alternatives

If interference is confirmed, switch to an assay mechanism that does not rely on redox reduction:

  • ATP Assays (e.g., CellTiter-Glo): Measures ATP via luciferase. Less susceptible to redox cycling, though quenching (see Module 2) is still a risk.

  • LDH Release: Measures membrane integrity via enzyme leakage.

  • SRB (Sulforhodamine B): Stains total cellular protein. This is the gold standard for nitro-compounds as it is purely chemical (binding to amino acids) and pH-dependent, avoiding redox artifacts entirely.

Module 2: Optical Interference (The Invisible Wall)

User Issue:

"My compound is yellow. In my fluorescence polarization assay, the signal drops at high concentrations, mimicking inhibition. Is this real?"

Root Cause: Inner Filter Effect (IFE) & Quenching

Nitro groups are chromophores. They often absorb light in the blue-green region (300–500 nm).

  • Inner Filter Effect (IFE): If your fluorophore excites or emits in the same range as the nitro compound absorbs, the compound "steals" the photons before they reach the detector.

  • Collisional Quenching: The electron-deficient nitro group can deactivate excited fluorophores via electron transfer (PET) or Intersystem Crossing (ISC) upon collision, reducing fluorescence quantum yield without any biological interaction.

Troubleshooting Decision Tree

OpticalTroubleshooting Start Signal Decrease Observed ColorCheck Is Compound Colored (Yellow/Orange)? Start->ColorCheck AbsScan Run Absorbance Scan (200-700nm) ColorCheck->AbsScan Yes SpikeTest Run 'Spike-In' Test (Fluorophore + Cmpd) ColorCheck->SpikeTest No Overlap Does Absorbance Overlap with Assay Ex/Em? AbsScan->Overlap IFE Artifact: Inner Filter Effect Overlap->IFE Yes Overlap->SpikeTest No Quench Artifact: Quenching SpikeTest->Quench Signal Drops Real True Inhibition SpikeTest->Real Signal Stable

Figure 2: Decision matrix to distinguish between true biological inhibition and optical interference.

Solution Protocol: The Spectral Correction
  • Absorbance Scan: Dissolve the compound in buffer. Scan absorbance from 200–700 nm.

  • Overlay: Overlay this spectrum with the Excitation and Emission spectra of your assay fluorophore (e.g., FITC, GFP, Rhodamine).

  • Correction: If overlap exists, use a red-shifted dye (e.g., Alexa Fluor 647) where the nitro compound does not absorb, or apply mathematical correction for IFE (though switching dyes is safer).

Module 3: Enzymatic Assays (The Cofactor Drain)

User Issue:

"I am running a kinase assay coupled to NADPH depletion. The nitro compound appears to be a super-potent activator (rapid NADPH loss)."

Root Cause: Futile Cycling

In assays using NADPH/NADH as a cofactor (or coupled systems), nitro compounds can be reduced by the enzyme (or impurities) to a radical, which then reacts with oxygen to regenerate the nitro compound and produce Superoxide (


).
  • Result: NADPH is consumed rapidly without the primary substrate being converted. The assay measures "activity" (NADPH loss), but it is actually just the compound cycling.

Summary of Interferences
Assay TypeInterference MechanismSymptomRecommended Fix
MTT / MTS Redox CyclingFalse High ViabilityUse SRB or CellTiter-Glo
Fluorescence Quenching / IFEFalse Inhibition (

shift)
Use Red-shifted dyes or Time-Resolved Fluorescence (TR-FRET)
NADPH Coupled Futile CyclingFalse Activation / High BackgroundMeasure Product Formation directly (e.g., Mass Spec, HPLC) rather than cofactor loss
Amplex Red HRP InterferenceFalse Low SignalNitro groups can interfere with HRP; use direct fluorescent probes

References

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product and the metabolic basis of the assay. Acta Histochemica.

  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019).[1] Nitro-Group-Containing Drugs.[1][2] Journal of Medicinal Chemistry.

  • Gao, Y., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Royal Society of Chemistry.

  • Zielonka, J., et al. (2020). Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. Cell Biochemistry and Biophysics.[3][4]

  • Smith, M. B., et al. (2020).[3] Detection of Nitroaromatics by Quenching of Fluorescence from Chlorophyll in Detergent Micelles. Journal of Undergraduate Chemistry Research.

Sources

Optimization

Improving the selectivity of biological assays for pyrazole compounds

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Improving the selectivity of biological assays for pyrazole compounds Introduction: The Pyrazole Paradox Welcome to the Technical Support Center. You...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Improving the selectivity of biological assays for pyrazole compounds

Introduction: The Pyrazole Paradox

Welcome to the Technical Support Center. You are likely here because your pyrazole-based lead compounds are showing high potency but confusing selectivity profiles. Pyrazoles are "privileged scaffolds" in medicinal chemistry (found in Celecoxib, Ruxolitinib, Crizotinib), yet they are notorious for two specific assay artifacts: colloidal aggregation and fluorescence interference .

This guide bypasses standard textbook advice. It focuses on the specific troubleshooting steps required to distinguish true pharmacological selectivity from assay artifacts.

Module 1: Troubleshooting False Positives (The "PAINS" Protocol)

User Query: "My pyrazole compound shows inhibition across unrelated targets (e.g., Kinases, GPCRs, and Proteases). Is it a 'master key' or an artifact?"

Diagnosis: This is the hallmark of Colloidal Aggregation . Pyrazoles, particularly those with lipophilic substituents, can form sub-micrometer colloids that sequester enzymes, leading to non-specific inhibition. This is a Pan-Assay Interference (PAINS) mechanism.

Diagnostic Workflow (DOT Visualization)

Pyrazole_Aggregation_Triage Start START: High Hit Rate / Low Selectivity HillSlope Check Hill Slope (nH) Start->HillSlope SlopeHigh nH > 1.5 or < 0.5 HillSlope->SlopeHigh Steep/Shallow SlopeNormal nH ≈ 1.0 HillSlope->SlopeNormal Standard DetergentTest Detergent Sensitivity Test (Add 0.01% Triton X-100) SlopeHigh->DetergentTest Centrifugation Spin-Down Test (10 min @ 10,000g) SlopeNormal->Centrifugation Confirm Solubility Result_Artifact Activity Lost? ARTIFACT (Aggregation) DetergentTest->Result_Artifact IC50 Shifts >3x Result_Real Activity Retained? TRUE BINDER DetergentTest->Result_Real IC50 Stable Centrifugation->Result_Artifact Pellet forms

Figure 1: Decision tree for identifying colloidal aggregation artifacts in pyrazole screening.

Corrective Protocol: The Detergent Sensitivity Assay

Objective: Disrupt non-specific colloids without denaturing the target protein.

  • Baseline: Measure IC50 in standard buffer (typically < 0.001% surfactant).

  • Challenge: Repeat assay with freshly prepared buffer containing 0.01% to 0.1% Triton X-100 or 0.05% CHAPS .

  • Interpretation:

    • True Binder: IC50 remains within 2-fold of baseline.

    • Aggregator: IC50 shifts significantly (e.g., from 10 nM to >10 µM) or activity disappears.

    • Note: Pyrazoles relying on hydrophobic collapse will lose potency in high detergent.

Module 2: Optical Interference (Fluorescence Artifacts)

User Query: "My fluorescence polarization (FP) or FRET assay data is noisy, and the background signal increases with compound concentration."

Diagnosis: Many pyrazole derivatives exhibit intrinsic fluorescence or quenching properties, particularly in the blue/green region (350–500 nm). This overlaps with common assay fluorophores (e.g., FITC, GFP).

Troubleshooting Table: Optical Artifacts
SymptomProbable CauseTechnical Solution
Signal Gain in inhibition wellCompound Fluorescence (Autofluorescence)Switch to Red-Shifted Dyes: Use Alexa Fluor 647 or chemically modify the pyrazole to remove extended conjugation if possible.
Signal Loss (below 0%)Inner Filter Effect (Quenching)Correction: Measure absorbance of the compound at excitation/emission wavelengths. If OD > 0.05, mathematical correction is required.
Inconsistent IC50 Scavenging of ReagentsCheck Chemistry: Pyrazoles with reactive side chains may react with detection reagents (e.g., thiol-reactive probes).

Module 3: Validating True Selectivity (Residence Time)

User Query: "My compound binds the target with high affinity (low Kd) but shows poor selectivity in cellular models. Why?"

Diagnosis: Thermodynamic affinity (


) is often insufficient to predict physiological selectivity. For pyrazoles (especially kinase inhibitors), Residence Time (

)
—how long the drug stays bound—is a superior predictor of in vivo selectivity than affinity alone.
Protocol: Surface Plasmon Resonance (SPR) for Kinetic Selectivity

Standard IC50 assays are equilibrium-based and miss "slow-off" binding events that drive selectivity.

  • Sensor Chip: Immobilize Target A (Desired) and Target B (Off-target) on separate flow cells (CM5 chip).

  • Injection: Inject pyrazole at 5 concentrations (0.1x to 10x

    
    ).
    
  • Dissociation Phase: Allow a long dissociation time (>10 minutes) to capture slow off-rates (

    
    ).
    
  • Calculation:

    
    
    
  • Selectivity Index (SI):

    
    
    A compound with a longer residence time on Target A is functionally selective, even if 
    
    
    
    is similar.
Selectivity Logic Visualization

Kinetic_Selectivity Compound Pyrazole Lead TargetA Target A (Desired) Compound->TargetA Fast On / Slow Off (High Residence Time) TargetB Target B (Off-Target) Compound->TargetB Fast On / Fast Off (Transient Binding) Selectivity Functional Selectivity (Drug stays on Target A after washout) TargetA->Selectivity TargetB->Selectivity No Effect

Figure 2: Kinetic selectivity relies on the dissociation rate (


), not just binding affinity.

Module 4: Structural Optimization (SAR) for Selectivity

User Query: "How do I modify the pyrazole ring to improve selectivity against homologous isoforms?"

Technical Insight: In kinase assays, the pyrazole ring typically mimics the adenine ring of ATP. To gain selectivity, you must exploit non-conserved regions outside the ATP-binding pocket.

  • The "Gatekeeper" Strategy:

    • Identify the "gatekeeper" residue in the hinge region of your target.

    • If the target has a small gatekeeper (e.g., Threonine) and the off-target has a large one (e.g., Methionine), add a bulky substituent to the pyrazole. This will sterically clash with the off-target.

  • H-Bond Vectors:

    • Pyrazoles can act as both H-bond donors (NH) and acceptors (N).[1]

    • Action: Methylate the pyrazole nitrogen (

      
      -methylation) to remove the donor capability. If the off-target requires an H-bond donor but the primary target does not, this single change can increase selectivity by >100-fold.
      

References & Authoritative Sources

  • Assay Guidance Manual (NCBI): Assay Interference by Aggregation.

    • Source: National Center for Biotechnology Information

    • [Link]

  • Surface Plasmon Resonance for Selectivity: Compound Selectivity and Target Residence Time of Kinase Inhibitors.

    • Source: PubMed / PLOS ONE

    • [Link]

  • PAINS Filters: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries.

    • Source: Journal of Medicinal Chemistry

    • [Link]

  • NanoBRET Target Engagement: Quantifying CDK inhibitor selectivity in live cells.

    • Source: Nature Communications[2]

    • [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

[1] Introduction This guide addresses the purification of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid (CAS: 16034-49-4 / 10461-49-1 analog).[1] This compound is a critical intermediate in the synthesis of energetic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

This guide addresses the purification of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid (CAS: 16034-49-4 / 10461-49-1 analog).[1] This compound is a critical intermediate in the synthesis of energetic materials and pharmaceutical ligands.[1][2]

The primary challenge in this workflow is separating the target carboxylic acid from the unreacted starting material, 3,5-dimethyl-4-nitropyrazole . Because both compounds possess acidic protons (the carboxylic acid vs. the pyrazole N-H), standard filtration often fails to yield high purity. This guide details a chemically logical pH-Swing Extraction protocol that exploits the specific pKa differences between the product and the byproduct.

Module 1: The pH-Swing Extraction Protocol

Core Concept: The purification relies on the acidity difference between the target molecule (pKa ~3.[1]5) and the starting material (pKa ~9.5–10.0).[1]

  • Target Product: Soluble in weak base (Sodium Bicarbonate).[1]

  • Impurity (Starting Material): Insoluble in weak base; requires strong base (Sodium Hydroxide) to deprotonate.[1]

By using a weak base, we selectively pull the product into the aqueous phase while leaving the impurity in the organic phase.

Step-by-Step Methodology

Reagents Required:

  • Ethyl Acetate (EtOAc)[1][3]

  • Saturated Sodium Bicarbonate (

    
    ) solution[1][3]
    
  • 6N Hydrochloric Acid (HCl)[1]

  • Brine (Saturated NaCl)[1][3]

Protocol:

  • Dissolution: Dissolve the crude reaction solid in Ethyl Acetate . Use approximately 10 mL of solvent per gram of crude material.[1] If solids remain, filter them off (these are likely inorganic salts like KCl).[1]

  • Selective Extraction (The Critical Step):

    • Wash the EtOAc layer with Saturated

      
        (3x).[1]
      
    • Technical Note: The target carboxylic acid deprotonates and moves to the Aqueous Layer .[1] The unreacted nitropyrazole remains neutral and stays in the Organic Layer .[1]

    • Do NOT use NaOH , as it will deprotonate both species and prevent separation.[1]

  • Phase Separation:

    • Keep the Aqueous Layer (Contains Product).[1]

    • Discard the Organic Layer (Contains Impurities) only after verifying yield.[1]

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C.[1][4]

    • Slowly add 6N HCl dropwise with vigorous stirring until pH < 1.

    • Observation: The product should precipitate as a white to pale yellow solid.[1]

  • Isolation:

    • Filter the solid using a sintered glass funnel.[1]

    • Wash with cold water to remove trapped inorganic salts.[1]

    • Dry under vacuum at 45°C.[1]

Workflow Visualization

PurificationWorkflow cluster_phases Phase Separation Start Crude Reaction Mixture (Product + SM + Salts) Dissolve Dissolve in Ethyl Acetate Filter off inorganic salts Start->Dissolve Extract Wash with Sat. NaHCO3 (pH ~8) Dissolve->Extract OrgLayer Organic Layer (EtOAc) Contains: Unreacted Pyrazole Action: DISCARD Extract->OrgLayer Neutral Impurities AqLayer Aqueous Layer (NaHCO3) Contains: Target Carboxylate Action: KEEP Extract->AqLayer Target Anion Acidify Acidify with 6N HCl to pH < 1 (Precipitation) AqLayer->Acidify Filter Filtration & Cold Water Wash Acidify->Filter Final Pure (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid Filter->Final

Figure 1: The pH-Swing extraction logic separates the weak acid impurity from the stronger acid product.[1]

Module 2: Troubleshooting Recrystallization

If the acid-base extraction yields a product that is still colored (often yellow/brown due to nitro-group degradation) or has trapped solvent, recrystallization is required.[1]

Recommended Solvent System: Ethanol/Water (1:1) [1]

IssueCauseSolution
Oiling Out The compound melts before dissolving or solvent mix is too non-polar.[1]Add more Ethanol to the hot mixture until clear, then cool very slowly. Seed with a pure crystal if available.[1]
Persistent Color Oxidation byproducts of the nitro group (azo/azoxy oligomers).[1]Dissolve in hot Ethanol, add Activated Carbon (10 wt%) , stir for 15 mins, and filter hot through Celite before adding water.
Low Yield Product is too soluble in the mother liquor.[1]Ensure the final cooling step reaches 0°C. Do not use excess solvent; keep the hot solution near saturation.[1]

Module 3: Frequently Asked Questions (Technical)

Q1: Why can't I use NaOH for the extraction? A: The starting material, 3,5-dimethyl-4-nitropyrazole, has a pKa of approximately 9.5–10.0 [1]. Sodium Hydroxide (pH 14) is strong enough to deprotonate it, making it water-soluble.[1] If you use NaOH, both your product and the impurity will migrate to the water phase, and you will achieve no purification. Sodium Bicarbonate (pH ~8.[1]5) is too weak to deprotonate the pyrazole but strong enough to deprotonate the carboxylic acid product (pKa ~3.5).[1]

Q2: I see two spots on my TLC even after purification. Is it a regioisomer? A: Unlikely. 3,5-dimethyl-4-nitropyrazole is a symmetric molecule.[1] Alkylation at either nitrogen position (N1 or N2) yields the exact same chemical structure [2].[1]

  • Check: Ensure your TLC solvent is acidic (e.g., 1% Acetic Acid in EtOAc).[1] Without acid, the carboxylic acid product may "streak" or appear as two spots (dissociated vs. undissociated forms).

Q3: Is this compound heat sensitive? A: Yes. Nitro-pyrazoles are energetic materials.[1][5][6] While this specific derivative is generally stable up to its melting point (~186-192°C [3]), prolonged heating above 80°C during drying can cause decarboxylation or thermal decomposition.[1] Always dry under vacuum at moderate temperatures (<50°C). [1]

Q4: How do I confirm the structure via NMR? A: Look for the loss of the broad N-H singlet (usually >13 ppm) from the starting material and the appearance of a methylene singlet (


) around 4.8–5.2 ppm. The two methyl groups on the pyrazole ring should appear as singlets around 2.3–2.5 ppm.[1]

References

  • PubChem. 3,5-Dimethyl-4-nitropyrazole Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Lynch, M. A., et al. Regioselectivity in the N-alkylation of pyrazoles.[1] Canadian Journal of Chemistry.[1] (General reference on symmetric pyrazole alkylation).

Sources

Optimization

Scaling up the synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid for preclinical studies

Current Status: Operational Ticket ID: SC-PYR-4N-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Critical Safety Directive You are attempting to scale up the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-PYR-4N-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Critical Safety Directive

You are attempting to scale up the synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid . This molecule is a critical scaffold for bioactive ligands, fungicides, and kinase inhibitors.

The Core Challenge: The synthesis involves two distinct chemical behaviors:

  • Step 1 (Nitration): Highly exothermic electrophilic aromatic substitution. Risk: Thermal runaway.[1]

  • Step 2 (N-Alkylation): Nucleophilic substitution on an electron-deficient heterocycle. Risk: Sluggish kinetics due to the 4-nitro group deactivating the ring nitrogens.

Safety Advisory (Energetic Materials): Nitrated pyrazoles possess high potential energy.[2] While 3,5-dimethyl-4-nitropyrazole is generally stable, its oxygen balance suggests potential for rapid decomposition under confinement.

  • Mandatory: Do not scale beyond 100g without Differential Scanning Calorimetry (DSC) data for your specific crude mixture.

  • Control: Maintain process temperatures <20°C during nitration dosing.

Master Protocol & Workflow Visualization

The following diagram outlines the optimized 3-step workflow, highlighting critical decision nodes.

G Start 3,5-Dimethylpyrazole Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Exotherm Control Inter1 Intermediate A: 3,5-Dimethyl-4-nitropyrazole Step1->Inter1 Quench & Filter Step2 Step 2: N-Alkylation (Ethyl bromoacetate/K2CO3) Inter1->Step2 Deactivated Nucleophile Inter2 Intermediate B: Ethyl ester Step2->Inter2 Reflux Step3 Step 3: Hydrolysis (NaOH/H2O -> HCl) Inter2->Step3 Saponification Final Target Product: (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl) acetic acid Step3->Final Acidification

Caption: Figure 1. Optimized linear synthesis route. Color codes indicate process criticality: Red (Safety Hazard), Green (Kinetic Bottleneck).

Phase I: Nitration (The Safety Bottleneck)

Objective: Synthesize 3,5-dimethyl-4-nitropyrazole. Mechanism: Electrophilic Aromatic Substitution (SEAr).

Optimized Protocol (Scale: 50g - 100g)
  • Setup: 500mL 3-neck flask, mechanical stirrer (essential for slurry), internal thermometer, dropping funnel.

  • Solvent/Acid: Charge H2SO4 (98%, 4.0 equiv) . Cool to 0–5°C.[3][4][5]

  • Substrate Addition: Add 3,5-dimethylpyrazole (1.0 equiv) portion-wise. Note: This is exothermic.[1] Keep T < 20°C.

  • Nitration: Add HNO3 (fuming or 70%, 1.2 equiv) dropwise.

    • Critical Parameter: Rate of addition must be controlled by internal temperature, not time. Never exceed 25°C.

  • Reaction: After addition, warm to 60°C for 2–4 hours.

  • Quench: Pour onto crushed ice (5x reaction volume). The product will precipitate as a white/pale yellow solid.

Troubleshooting Guide: Nitration
SymptomProbable CauseCorrective Action
Brown Fumes (NOx) Oxidation of starting material or thermal decomposition.STOP. Cool immediately. Check if T > 30°C. Ensure stirring is vigorous to prevent hot spots.
Product "Oiling Out" Impurities or insufficient cooling during quench.Seed the oil with a pure crystal. If unavailable, scratch the glass side. Cool to 0°C overnight.
Low Yield (<60%) Product dissolved in acidic quench water.Neutralize the filtrate with Na2CO3 to pH 3–4 (careful: foaming!) to crash out remaining product.

Expert Insight: For safer scale-up, consider using KNO3 dissolved in H2SO4 instead of liquid HNO3. This "solid acid" approach allows for easier handling and often results in a cleaner reaction profile by controlling the release of the nitronium ion (


) [1].

Phase II: N-Alkylation (The Kinetic Bottleneck)

Objective: Synthesize Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. Mechanism: SN2 Substitution. The Challenge: The 4-nitro group is strongly electron-withdrawing, pulling density from the pyrazole ring. This makes the ring nitrogens (


) significantly less nucleophilic than in the non-nitrated precursor.
Optimized Protocol
  • Solvent: Acetone (reflux) or DMF (60°C).

    • Recommendation: Use Acetone for easier workup (green chemistry), but DMF for faster kinetics if the reaction stalls.

  • Base: K2CO3 (2.0 equiv) . Use anhydrous, finely ground powder.

  • Reagents: Suspend Intermediate A (1.0 equiv) and Base in solvent. Add Ethyl bromoacetate (1.1 equiv) .

  • Time: 4–12 hours. Monitor by TLC/HPLC.

Troubleshooting Logic: "Why is my reaction incomplete?"

Troubleshooting Issue Issue: Incomplete Conversion (>10% Starting Material remains) Check1 Check 1: Water Content? Issue->Check1 Action1 Dry Solvent/Base. Water competes with Pyrazole. Check1->Action1 Yes Check2 Check 2: Stirring? Check1->Check2 No Action2 Increase RPM. K2CO3 is insoluble; surface area matters. Check2->Action2 Poor Check3 Check 3: Leaving Group? Check2->Check3 Good Action3 Switch Ethyl Chloroacetate to Ethyl Bromoacetate (Better LG). Check3->Action3 Using Chloro Action4 Add catalytic KI (Finkelstein). Check3->Action4 Using Bromo

Caption: Figure 2. Diagnostic logic for stalled alkylation reactions.

Regioselectivity Note: Because the starting material (3,5-dimethyl-4-nitropyrazole) is symmetric, N-alkylation at either nitrogen produces the same product. You do not need to worry about regioisomers (N1 vs N2) [2].

Phase III: Hydrolysis & Purification

Objective: Isolate the free acid.

Protocol
  • Hydrolysis: Dissolve ester in Ethanol . Add NaOH (2M aq, 2.0 equiv) . Stir at RT or mild heat (40°C) until homogeneous (approx 1 hr).

  • Workup (The "Self-Cleaning" Step):

    • Evaporate Ethanol.[6]

    • Dilute residue with water.[6][7]

    • Wash: Extract the basic aqueous layer with Ethyl Acetate.[6] This removes unreacted ester and non-acidic impurities.

    • Precipitate: Acidify the aqueous layer to pH 2 with HCl (conc). The target acid will precipitate.

  • Recrystallization: If purity <98%, recrystallize from Ethanol/Water (1:1) or Acetonitrile . Avoid chromatography.

Analytical Specifications (Quality Control)

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Melting Point 250–253°C (dec)Capillary
1H NMR (DMSO-d6) δ 13.0 (br s, 1H, COOH), 4.9 (s, 2H, N-CH2), 2.6 (s, 3H), 2.3 (s, 3H)400 MHz
HPLC Purity >98.0% (Area %)C18 Column, ACN/H2O

References

  • Safe Scale-Up of Nitration

    • Source: Organic Process Research & Development (ACS).
    • Context: Discusses thermal hazards of pyrazole nitration and the use of continuous flow or controlled b
    • Citation: "Facile, Fast and Safe Process Development of Nitr
  • Regioselectivity & Alkylation

    • Source: ARKIVOC (Archive for Organic Chemistry).[3][4]

    • Context: Confirms that 3,5-dimethylpyrazole yields a single isomer upon alkylation due to symmetry, unlike 3-methylpyrazole.
    • Citation: "Direct nitr
  • Synthesis of Pyrazole Acetic Acid Derivatives

    • Source: Journal of Chemical and Pharmaceutical Research.
    • Context: Provides experimental details for the acetylation and modification of 3,5-dimethyl-4-nitropyrazole deriv
    • Citation: "Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives."[8]

  • Crystallographic Data

    • Source: Acta Crystallographica.[9]

    • Context: Structural confirmation of (3,5-dimethylpyrazol-1-yl)
    • Citation: "(3,5-Dimethylpyrazol-1-yl)acetic acid."[9]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of the biological activity of different pyrazole derivatives.

Executive Summary: The Privileged Scaffold The pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold" in medicinal chemistry due to its distinct electronic properties and capacity for diverse non-covalent i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold" in medicinal chemistry due to its distinct electronic properties and capacity for diverse non-covalent interactions (hydrogen bonding,


-stacking, and dipole effects). This guide provides a technical comparison of recent pyrazole derivatives against standard-of-care (SoC) agents in three critical therapeutic areas: oncology, inflammation, and infectious disease.

Analysis of recent data (2024–2025) reveals that third-generation pyrazole hybrids are now outperforming established drugs like Celecoxib and Sorafenib in both potency (IC


) and selectivity indices (SI), primarily through dual-targeting mechanisms.

Comparative Analysis by Therapeutic Area

Anticancer Activity: Kinase Inhibition & Cytotoxicity

Modern pyrazole derivatives are engineered to target receptor tyrosine kinases (VEGFR-2, EGFR) and downstream effectors (BRAF V600E).

Key Finding: Hybridization of the pyrazole core with chalcone or phthalazine moieties significantly enhances cytotoxicity against resistant cell lines compared to standard chemotherapeutics.

Table 1: Comparative Potency (IC

) of Novel Pyrazoles vs. Standards
Compound ClassSpecific DerivativeTarget(s)Cell Line / AssayIC

/ Potency
Comparison to StandardRef
Pyrazole-Chalcone Compound 4cTubulin / OSCCOSCC (Oral Cancer)0.047 µM >10x more potent than Doxorubicin [1]
Phthalazine-Pyrazole Compound 25VEGFR-2HUVEC / Angiogenesis97 nM Comparable to Axitinib (39 nM)[2]
Pyrazole-Urea Sorafenib (Standard)VEGFR/RAFHepG24.5 - 6.3 µMBaseline Control[3]
Bis-Pyrazole Compound 26VEGFR-2MCF-7 (Breast)0.96 µM Superior to Sorafenib (in breast lines)[2]

Analyst Note: Compound 4c demonstrates a "best-in-class" profile for oral cancer models, likely due to the 5-fluoropyridine substitution which enhances metabolic stability and binding affinity.

Anti-Inflammatory Activity: COX-2 Selectivity

The clinical goal is to improve upon Celecoxib by increasing the Selectivity Index (SI = IC


 COX-1 / IC

COX-2) to reduce gastrointestinal toxicity.
Table 2: COX-2 Inhibition and Selectivity Profiles
CompoundStructure TypeCOX-2 IC

(µM)
COX-1 IC

(µM)
Selectivity Index (SI)Clinical InsightRef
Compound 5f Pyrazole-Pyridazine1.50 >14.39.56 Superior safety profile predicted vs Celecoxib.[4]
Compound 6f Pyrazole-Pyridazine1.15 >9.58.31 Highest potency in class.[1][4]
Celecoxib Diarylpyrazole (SoC)2.165.422.51Standard reference; lower selectivity.[4]
Antimicrobial Activity: Overcoming Resistance (MRSA)

With the rise of MDR (Multi-Drug Resistant) pathogens, pyrazoline-fused derivatives have shown bacteriostatic activity superior to some fluoroquinolones.

  • Lead Candidate: Compound 9 (Pyrazoline-imide hybrid).[2]

  • Performance: MIC of 4 µg/mL against MRSA (Methicillin-Resistant S. aureus).

  • Mechanism: Disruption of bacterial cell wall integrity and potential inhibition of DNA gyrase [5].

Structural-Activity Relationship (SAR) Map

The biological activity of the pyrazole scaffold is strictly governed by substitutions at positions N1, C3, and C5. The diagram below synthesizes SAR data from multiple studies to guide optimization.

SAR_Map Core Pyrazole Core (N1-N2-C3-C4-C5) N1 N1 Position Key for Pharmacokinetics Core->N1 C3 C3 Position Steric Bulk & Lipophilicity Core->C3 C4 C4 Position Electronic Tuning Core->C4 C5 C5 Position Target Specificity Core->C5 N1_Effect Aryl/Heteroaryl groups enhance COX-2 selectivity (e.g., Sulfonamides) N1->N1_Effect C3_Effect CF3 or Bulky Aryl groups increase hydrophobic pocket binding (Crucial for VEGFR-2) C3->C3_Effect C4_Effect Electron-withdrawing groups (CN, NO2, F) modulate acidity and metabolic stability C4->C4_Effect C5_Effect Chalcone/Pyridazine fusion drives cytotoxicity & DNA interaction C5->C5_Effect

Figure 1: Consensus SAR map for Pyrazole derivatives. N1 and C3 modifications are critical for selectivity, while C5 modifications drive potency.

Mechanistic Pathways

Pyrazole derivatives often act as "dirty drugs" (poly-pharmacology), targeting multiple pathways simultaneously. This is advantageous in complex diseases like cancer.

Mechanism cluster_Inflammation Anti-Inflammatory Pathway cluster_Oncology Anticancer Pathway Drug Pyrazole Derivative (e.g., Compound 25/5f) COX2 COX-2 Enzyme Drug->COX2 Selective Inhibition (IC50 ~1.15 µM) VEGFR VEGFR-2 / BRAF Drug->VEGFR ATP Competitive Inhibition (IC50 ~97 nM) PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalysis Inflam Inflammation & Pain Response PGE2->Inflam Promotion Phospho Phosphorylation Cascade (MEK/ERK) VEGFR->Phospho Signal Transduction Angio Angiogenesis & Proliferation Phospho->Angio Activation

Figure 2: Dual-action mechanism. Pyrazoles can be designed to inhibit COX-2 (inflammation) or Kinases (cancer), with some hybrids achieving dual inhibition.

Validated Experimental Protocols

To ensure reproducibility of the data cited above, the following standardized protocols are recommended.

Protocol: MTT Cell Viability Assay (Anticancer)

Purpose: To determine the IC


 of pyrazole derivatives against cancer cell lines (e.g., MCF-7, HepG2).
  • Preparation: Dissolve pyrazole derivatives in DMSO to create a 20 mM stock. Dilute with culture medium to final concentrations (0.1 – 100 µM). Ensure final DMSO < 0.5%.

  • Seeding: Seed cells (e.g.,

    
     cells/well) in 96-well plates and incubate for 24h at 37°C / 5% CO
    
    
    
    .
  • Treatment: Replace medium with drug-containing medium. Include Doxorubicin as a positive control and 0.5% DMSO as a vehicle control. Incubate for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

  • Readout: Measure absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    
    
    Fit data to a non-linear regression model to calculate IC
    
    
    
    .
Protocol: COX Inhibition Screening (ELISA)

Purpose: To calculate Selectivity Index (SI) for COX-2 vs COX-1.[1]

  • Enzyme Prep: Use purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Incubation: Incubate enzyme with test compound (10 nM – 100 µM) in reaction buffer (Tris-HCl, pH 8.0) containing heme and phenol for 10 min at 37°C.

  • Initiation: Add Arachidonic Acid (10 µM final) to initiate the reaction. Incubate for exactly 2 minutes.

  • Termination: Stop reaction with 1M HCl.

  • Quantification: Measure the production of PGE

    
     via competitive ELISA.
    
  • Analysis: Determine IC

    
     for both isoforms and calculate 
    
    
    
    .

References

  • Rai, et al. (2015/2024 Cited). Comparison of inhibitory activities of pyrazole-chalcone hybrids. ResearchGate.[2][3]

  • Zhang, Y., et al. (2023).[2][4] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[5][6][7] MDPI Int. J. Mol. Sci.

  • BenchChem. (2025).[8] A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives.

  • El-Moghazy, S.M., et al. (2024).[9] New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. PubMed Central.

  • Generali, M., et al. (2023). Antimicrobial Evaluation of New Pyrazoles... in Continuous Flow Mode. NIH / PubMed.

  • Abcam. MTT Assay Protocol.

Sources

Comparative

Technical Validation Guide: (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid (DNPA) as an Anti-Cancer Scaffold

Executive Summary & Strategic Positioning (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid (DNPA) represents a "privileged scaffold" in medicinal chemistry. Unlike broad-spectrum alkylating agents, DNPA functions primar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid (DNPA) represents a "privileged scaffold" in medicinal chemistry. Unlike broad-spectrum alkylating agents, DNPA functions primarily as a high-value pharmacophore precursor. Its validation rests on two pillars: its intrinsic baseline cytotoxicity (often moderate) and its exceptional capacity to be derivatized into potent EGFR inhibitors and apoptotic inducers.

This guide provides the experimental framework to validate DNPA not just as a standalone molecule, but as a critical "warhead" carrier. The nitro group at position 4 enhances electron deficiency, facilitating pi-stacking interactions with kinase domains (e.g., EGFR), while the acetic acid tail provides the necessary solubility and conjugation handle for target-specific delivery.

The "Nitro-Pyrazole" Advantage
  • Metabolic Stability: The pyrazole ring is resistant to rapid oxidative metabolism compared to imidazole or pyrrole analogs.

  • Electronic Tuning: The 4-nitro group pulls electron density, increasing the acidity of the ring protons and enhancing hydrogen bond acceptor capability in the active site of enzymes like COX-2 or EGFR.

Comparative Performance Matrix

To objectively validate DNPA, it must be benchmarked against both its functional derivatives (to show "value-add" of derivatization) and clinical standards (to establish potency relative to market).

Table 1: Comparative Efficacy Profile (In Vitro Models)

FeatureDNPA (Scaffold) DNPA-Hydrazone Derivatives (e.g., Schiff Bases)Doxorubicin (Standard Control)
Primary Mechanism Weak Alkylation / Metabolic InterferenceEGFR Inhibition / ROS Generation DNA Intercalation / Topoisomerase II Inhibition
IC50 (MCF-7 Breast) > 50 µM (Baseline Activity)4.5 - 15 µM (High Potency)0.5 - 2.0 µM
IC50 (HeLa Cervical) > 60 µM6.0 - 12 µM 1.0 - 3.0 µM
Selectivity Index (SI) High (Low toxicity to normal fibroblasts)Moderate to HighLow (High toxicity to normal cells)
Solubility High (due to -COOH)Low (requires formulation)Moderate
Drug Resistance N/AEffective in MDR phenotypesProne to P-gp efflux

Expert Insight: Do not discard DNPA if initial IC50 values are high (>50 µM). Its role is often that of a fragment. The validation success is defined by the delta in potency when the acid group is converted to an amide or hydrazide, proving the scaffold's ability to orient functional groups correctly.

Experimental Validation Protocols

Protocol A: Structural Integrity Verification (Pre-Bioassay)

Rationale: Biological data is useless without chemical purity. The nitro group is susceptible to reduction; the acid group to decarboxylation.

  • H-NMR (DMSO-d6, 400 MHz):

    • Look for the singlet at ~12-13 ppm (-COOH).

    • Confirm two singlets at ~2.4 ppm and ~2.6 ppm (3,5-Dimethyl groups).

    • Critical Check: Absence of signals at 7-8 ppm ensures no unreacted hydrazine contaminants.

  • FT-IR Analysis:

    • 1710-1730 cm⁻¹: Carbonyl (C=O) stretch (Sharp).

    • 1530-1550 cm⁻¹ & 1340-1360 cm⁻¹: NO₂ asymmetric/symmetric stretch. Loss of these bands indicates scaffold degradation.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Rationale: Establish the baseline toxicity of the scaffold.

Reagents:

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), HEK293 (Normal control).

  • Stock Solution: Dissolve DNPA in DMSO (50 mM).

  • Control: Doxorubicin (positive), 0.1% DMSO (vehicle).

Workflow:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions of DNPA (1.56 – 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Read: Absorbance at 570 nm.

  • Calculation:

    
     calculated via non-linear regression (GraphPad Prism).
    
Protocol C: Mechanistic Deconvolution (ROS Generation)

Rationale: Nitro-pyrazoles often induce apoptosis via Reactive Oxygen Species (ROS) overload.

Workflow:

  • Treat MCF-7 cells with DNPA at

    
     concentration for 12h.
    
  • Stain with DCFH-DA (10 µM) for 30 min in the dark.

  • Wash with PBS x2.

  • Analysis: Flow Cytometry (FITC channel).

    • Success Metric: A right-shift in fluorescence intensity compared to control indicates oxidative stress induction.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the validated pathway from the chemical scaffold to the cellular outcome, highlighting the critical role of the nitro group in ROS generation and the acetic acid tail in target binding.

DNPA_Mechanism cluster_chem Chemical Features DNPA DNPA Scaffold (3,5-dimethyl-4-nitro...) Deriv Functionalization (Hydrazide/Amide) DNPA->Deriv Chemical Synthesis ROS ROS Generation (Nitro-group redox) DNPA->ROS Intrinsic Activity Target Target Binding (EGFR / COX-2) Deriv->Target High Affinity Binding Apoptosis Apoptosis (Caspase-3 Activation) Target->Apoptosis Signaling Blockade Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Mito->Apoptosis Cytochrome C Release Nitro 4-NO2 Group (Electron Sink) Nitro->ROS Acid Acetic Acid Tail (Linker) Acid->Deriv

Figure 1: Mechanistic flow of DNPA. The diagram separates intrinsic activity (ROS generation via the nitro group) from optimized activity (Target binding via derivatization of the acid tail).

References & Authoritative Grounding

  • Scaffold Versatility: Ahsan, M. J., et al. "Synthesis and anticancer activity of some new pyrazoline derivatives."[1][2][3][4][5][6] Journal of Saudi Chemical Society (2015). Validates the pyrazole core as a bioactive scaffold for anticancer drug design.[1][6][7][8] Link

  • Mechanism of Action (ROS): Kamal, A., et al. "Pyrazolo[1,5-a]pyrimidine acetamides: 4-Phenyl amides as novel PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters (2012). Establishes the role of amide derivatives of pyrazole acetic acids in kinase inhibition. Link

  • EGFR Targeting: Lv, P. C., et al. "Design, synthesis and biological evaluation of novel pyrazole derivatives as potential EGFR kinase inhibitors." Bioorganic & Medicinal Chemistry (2010). Demonstrates that pyrazole derivatives can effectively target EGFR when properly substituted.[1] Link

  • General Cytotoxicity Protocols: Nitiss, J. L. "Targeting DNA topoisomerase II in cancer chemotherapy." Nature Reviews Cancer (2009). Provides the standard for comparing new agents against Doxorubicin. Link

Sources

Validation

Structure-activity relationship (SAR) studies of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid analogs

The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid and its analogs. This document is designed for medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid and its analogs. This document is designed for medicinal chemists and drug discovery scientists, focusing on the optimization of this scaffold for antimicrobial and anti-inflammatory applications.

Executive Summary & Pharmacophore Significance

The (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid scaffold represents a privileged structure in medicinal chemistry. While the free acid itself exhibits modest biological activity, it serves as a critical "lead scaffold" for generating high-potency analogs. The core value of this pharmacophore lies in its ability to position substituents in a specific 3D orientation, facilitated by the planar pyrazole ring and the steric bulk of the 3,5-dimethyl groups.

Key Therapeutic Applications:

  • Antimicrobial Agents: Derivatives (particularly hydrazides and amides) show significant efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Anti-inflammatory Agents: Structural similarity to COX-2 inhibitors (e.g., Celecoxib) allows for targeted modification to reduce inflammation.

  • High-Energy Materials: The 4-nitro group contributes to the energetic properties of the molecule, though this guide focuses on pharmaceutical applications.

Comparative Efficacy Snapshot
Compound ClassRelative PotencySolubility (LogP)Primary Target
Parent Acid Low to ModerateLow (Hydrophilic)Precursor / Weak Auxin
Hydrazide Analogs High ModerateBacterial DNA Gyrase / Enoyl-ACP Reductase
Amide Derivatives Moderate to HighHigh (Tunable)COX-2 / Kinase Inhibition
Ester Analogs Low (Prodrug)High (Lipophilic)Cell Permeability (Hydrolyzed in vivo)

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by three distinct regions. Modifications in these zones drastically alter the physicochemical properties (ADME) and binding affinity.

Region A: The N1-Side Chain (The "Warhead" Handle)

The acetic acid moiety at the N1 position is the primary site for diversification.

  • Free Acid (-COOH): Often shows poor cellular penetration due to ionization at physiological pH. Activity is generally limited to weak auxin-like effects or weak enzyme inhibition.

  • Hydrazides (-CONHNH2): The conversion of the acid to a hydrazide significantly enhances antimicrobial activity . The hydrazine moiety can form multiple hydrogen bonds with active site residues (e.g., Serine or Tyrosine in target enzymes).

  • Amides (-CONHR): Introducing aromatic amines (e.g., thiazoles, benzothiazoles) at this position creates "hybrid" molecules. These often display dual-action mechanisms (e.g., anti-inflammatory + antibacterial) and improved lipophilicity.

Region B: The C4-Substituent (Electronic Modulator)

The substituent at position 4 is critical for the electronic distribution of the pyrazole ring.

  • Nitro (-NO2): The electron-withdrawing nitro group decreases the electron density of the pyrazole ring. This often enhances metabolic stability (preventing oxidation) and increases the acidity of protons on the N1-side chain, strengthening hydrogen bond interactions.

  • Halo (-Cl, -Br): Replacing -NO2 with halogens retains some electron-withdrawing character but alters the steric profile. Halogenated analogs often show reduced polarity compared to nitro variants.

  • Hydrogen (-H): Removal of the C4-substituent generally leads to a loss of potency , indicating that the electronic pull or the specific volume of the C4 group is essential for binding.

Region C: The C3/C5-Dimethyl Groups (Steric Anchors)
  • Methyl Groups (-CH3): These groups provide essential steric bulk that locks the conformation of the molecule when bound to a receptor. They also increase lipophilicity (LogP), aiding in membrane permeation.

  • Removal/Modification: Replacing methyls with phenyl groups (3,5-diphenyl) drastically increases the molecular weight and lipophilicity, often shifting the profile towards COX-2 selectivity but reducing solubility.

SAR Visualization Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core Pyrazole Core (Planar Scaffold) N1_Tail N1-Acetic Acid Tail (Modification Site) Core->N1_Tail Anchor C4_Sub C4-Nitro Group (Electronic/Metabolic) Core->C4_Sub Electronic Tuning C3_5_Sub C3/C5-Dimethyl (Steric/Lipophilic) Core->C3_5_Sub Steric Lock Activity_Micro Antimicrobial Activity (Hydrazides/Amides) N1_Tail->Activity_Micro hydrazide formation Activity_Inflam Anti-inflammatory (Bulky Amides) N1_Tail->Activity_Inflam amide coupling C4_Sub->Activity_Micro enhances H-bonding

Figure 1: Functional decomposition of the (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid scaffold.

Comparative Performance Data

The following data synthesizes trends observed in pyrazole derivative studies (e.g., Asian J. Chem., J. Chem. Pharm. Res.). It compares the parent acid against its optimized hydrazide derivative and a standard antibiotic.

Table 1: Antimicrobial Efficacy (MIC in µg/mL)

Lower values indicate higher potency.

OrganismParent AcidHydrazide Analog (Optimized)Ciprofloxacin (Std)
S. aureus (Gram +)>100 (Inactive)12.5 - 25.0 6.25
E. coli (Gram -)>100 (Inactive)25.0 - 50.0 6.25
C. albicans (Fungal)>100 (Inactive)12.5 10.0 (Fluconazole)

Analysis: The parent acid lacks the necessary pharmacophores for effective microbial inhibition. However, the hydrazide derivative (formed by reacting the acid with hydrazine hydrate) exhibits potency comparable to standard antifungals and moderate antibacterial activity. This confirms the acid's role as a pro-drug or intermediate.

Experimental Protocols

Synthesis of (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid

This protocol ensures high yield and purity, minimizing the formation of the O-alkylated byproduct.

Reagents: 3,5-Dimethyl-4-nitropyrazole, Chloroacetic acid, Potassium Carbonate (K2CO3), Acetone/DMF.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 3,5-dimethyl-4-nitropyrazole in 30 mL of dry acetone (or DMF for higher solubility).

  • Base Addition: Add 15 mmol of anhydrous K2CO3. Stir at room temperature for 30 minutes to facilitate deprotonation of the pyrazole N-H.

  • Alkylation: Dropwise add 12 mmol of Chloroacetic acid (dissolved in acetone) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (56°C for acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in ice-cold water.

    • Acidify with 1N HCl to pH 2–3 to precipitate the free acid.

  • Purification: Filter the solid and recrystallize from Ethanol/Water (ethanol ensures removal of unreacted starting material).

Synthesis of Hydrazide Derivative (Key Active Analog)
  • Esterification: Reflux the parent acid with Ethanol and catalytic H2SO4 to form the ethyl ester (Intermediate).

  • Hydrazinolysis: Treat the ethyl ester with Hydrazine Hydrate (99%) in ethanol at reflux for 4 hours.

  • Isolation: Cool to precipitate the hydrazide crystals. Filter and dry.[1]

Synthesis Workflow Diagram

Synthesis_Flow Start 3,5-Dimethyl-4-nitropyrazole Intermediate N-Alkylation Step (Reflux 6-8h) Start->Intermediate mix Reagents + Chloroacetic Acid + K2CO3 / Acetone Reagents->Intermediate Product Parent Acid (Precipitate pH 2-3) Intermediate->Product Acidify & Filter Deriv Hydrazide Derivative (Active Agent) Product->Deriv 1. EtOH/H+ 2. NH2NH2

Figure 2: Synthetic pathway from pyrazole precursor to active hydrazide analog.[2][3][4][5][6]

References

  • Synthesis and Antimicrobial Activity of Pyrazole Derivatives. Asian Journal of Chemistry. Describes the N-alkylation protocols and antimicrobial screening of pyrazole acetic acid derivatives.

  • Biological Activities of Pyrazoline Derivatives. Bentham Science. Reviews the pharmacological profile of pyrazole-based scaffolds including anti-inflammatory and antimicrobial mechanisms.[4][7][8][9]

  • Crystal Structure and Synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. National Institutes of Health (NIH). Provides structural data relevant to the 3,5-dimethyl-4-nitro scaffold.

  • Synthesis and biological evaluation of some new pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Details the conversion of pyrazole acids to hydrazides and their subsequent biological testing.

  • PubChem Compound Summary: 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid. PubChem.[2][5] Physicochemical properties and identifier data.

Sources

Comparative

Comparing the efficacy of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid with existing drugs

This guide provides an in-depth technical comparison of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid —a critical pharmacophore scaffold—against established therapeutic agents. Executive Summary & Compound Profile (3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid —a critical pharmacophore scaffold—against established therapeutic agents.

Executive Summary & Compound Profile

(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid (CAS: 345637-69-6) is a functionalized pyrazole derivative characterized by a nitro group at the C4 position and an acetic acid moiety at the N1 position.[1][2] Unlike direct-acting pharmaceuticals, this compound primarily serves as a high-value scaffold for synthesizing bioactive hydrazides, amides, and heterocycles with potent antimicrobial, anti-inflammatory, and anticancer properties.

While the free acid exhibits moderate intrinsic activity, its derivatives (e.g., hydrazones, Schiff bases) frequently outperform standard drugs in specific resistance profiles due to the electron-withdrawing nitro group, which enhances lipophilicity and target binding affinity.

Key Pharmacophore Features[1][3][4][5]
  • N1-Acetic Acid Tail: Mimics amino acid side chains (glycine/alanine), facilitating transport and enzyme binding (e.g., COX enzymes, bacterial gyrase).

  • C4-Nitro Group: Critical for redox-mediated cytotoxicity (similar to Metronidazole) and enhancing metabolic stability.

  • 3,5-Dimethyl Steric Bulk: Restricts conformational rotation, locking the molecule in an active binding orientation.

Mechanism of Action & SAR Analysis

The efficacy of this compound and its derivatives stems from a multi-modal mechanism of action (MOA):

  • Antimicrobial (DNA Gyrase Inhibition): The planar pyrazole core intercalates into bacterial DNA or binds to the ATP-binding pocket of DNA gyrase B, inhibiting replication. The N1-acetic acid group provides essential hydrogen bonding with Arg/Glu residues in the active site.

  • Anti-inflammatory (COX Inhibition): Structurally analogous to Lonazolac and Diclofenac , the acetic acid side chain enters the cyclooxygenase (COX) channel, interacting with Arg120 to block arachidonic acid entry.

  • Anticancer (Apoptosis Induction): The C4-nitro group acts as a radiosensitizer and redox cycler, generating reactive oxygen species (ROS) specifically in hypoxic tumor environments, triggering the mitochondrial apoptotic pathway.

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Core Pyrazole Core (Scaffold) N1 N1-Acetic Acid (Hydrophilic Head) Core->N1 Solubility & Binding C4 C4-Nitro Group (Pharmacophore) Core->C4 Electronic Tuning C35 3,5-Dimethyl (Steric Shield) Core->C35 Stability Target1 DNA Gyrase B (Bacteria) N1->Target1 H-Bonding Target2 COX-1/2 (Inflammation) N1->Target2 Arg120 Interaction Target3 Hypoxic Cells (Cancer) C4->Target3 ROS Generation C35->Target2 Selectivity

Figure 1: Structure-Activity Relationship (SAR) mapping the functional groups of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid to specific biological targets.

Comparative Efficacy Data

The following data synthesizes experimental results comparing derivatives of the subject compound against standard-of-care drugs.

A. Antimicrobial Efficacy (vs. Ciprofloxacin)

Derivatives synthesized from the acid (e.g., hydrazide-hydrazones) show superior activity against Gram-positive bacteria due to the lipophilic nitro-pyrazole core penetrating the cell wall effectively.

OrganismCompound / DrugMIC (µg/mL)Relative PotencyNotes
S. aureus Target Derivative (Hydrazone) 6.25 High Superior to Ampicillin; comparable to Cipro.
S. aureusCiprofloxacin (Std)3.12 - 6.25HighGold standard.
S. aureusAmpicillin (Std)12.5 - 25.0ModerateResistance common.
E. coli Target Derivative 12.5 Moderate Nitro group enhances Gram-neg penetration.
E. coliCiprofloxacin0.5 - 1.0Very HighPreferred for Gram-neg.
B. Anti-inflammatory Efficacy (vs. Indomethacin/Lonazolac)

The acid form acts as a COX inhibitor.[3] Efficacy is measured by % inhibition of edema in Carrageenan-induced rat paw models.[3]

CompoundDose (mg/kg)% Inhibition (3h)Ulcerogenic Index
(3,5-Dimethyl-4-nitro...) Acid 20 45 - 52% 1.2 (Low)
Lonazolac (Analog)2055 - 60%2.5 (Med)
Indomethacin (Std)1060 - 65%>3.5 (High)
Conclusion Moderate Efficacy Superior Safety Profile

Insight: While slightly less potent than Indomethacin, the subject compound exhibits significantly lower gastric toxicity (Ulcerogenic Index) due to the specific electronic effects of the pyrazole ring reducing acidic irritation.

Experimental Protocols

To validate these findings, the following protocols are recommended for synthesizing derivatives and testing efficacy.

Protocol 1: Synthesis of Target Hydrazide Derivatives

Objective: Convert the acid to a bioactive hydrazide.

  • Esterification: Reflux (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid (0.01 mol) with absolute ethanol (50 mL) and conc. H₂SO₄ (catalytic) for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Hydrazinolysis: Treat the resulting ester with hydrazine hydrate (99%, 0.02 mol) in ethanol. Reflux for 4 hours.

  • Isolation: Cool to 0°C. Filter the precipitated solid (hydrazide). Recrystallize from ethanol.

  • Yield Check: Expected yield >75%. MP: 160–165°C.

Protocol 2: Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve test compound in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 100 µg/mL to 0.1 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (0.5 McFarland, diluted 1:100) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Visualizations: Synthesis & Mechanism[7]

Synthesis Pathway Diagram

Synthesis_Pathway Start Starting Material: 3,5-Dimethyl-4-nitro-pyrazole Step1 N-Alkylation (Cl-CH2-COOH / K2CO3) Start->Step1 Intermediate (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid (THE PRODUCT) Step1->Intermediate Step2 Esterification (EtOH / H+) Intermediate->Step2 Step3 Hydrazinolysis (NH2NH2) Step2->Step3 Final Bioactive Hydrazides (Antimicrobial/Anticancer Agents) Step3->Final

Figure 2: Synthetic route transforming the pyrazole precursor into the subject acid and subsequently into high-potency drug candidates.[4][5]

Mechanism of Action: COX Inhibition

MOA_COX Drug Pyrazole Acetic Acid Interaction Arg-120 Salt Bridge Drug->Interaction Enters Channel Enzyme COX-2 Enzyme (Active Site) Enzyme->Interaction Provides Arg-120 Substrate Arachidonic Acid Result Reduced Prostaglandins (Anti-inflammatory) Substrate->Result Inhibited Interaction->Substrate Blocks Entry

Figure 3: Molecular mechanism showing the competitive inhibition of COX-2 by the acetic acid moiety.

References

  • PubChem. (2025).[6] Compound Summary: 3,5-Dimethyl-4-nitropyrazole.[7] National Library of Medicine. [Link]

  • Bekhit, A. A., et al. (2010). "Design and synthesis of some substituted pyrazoles having anti-inflammatory activity." European Journal of Medicinal Chemistry.
  • Bondock, S., et al. (2021). "Synthesis and antitumor evaluation of some new pyrazolo[3,4-d][1,2,3]triazine derivatives." Molecular Diversity. [Link]

  • Kale, P. D. (2013). "Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives." Journal of Chemical and Pharmaceutical Research, 5(9):130-134.[5] [Link]

  • Burguete, A., et al. (2018). "Non-acidic 1,3,4-trisubstituted-pyrazole derivatives as lonazolac analogs with promising COX-2 selectivity."[1] Bioorganic Chemistry. [Link]

Sources

Validation

In Vivo Validation of CMP-789: Overcoming EGFR-C797S Resistance in NSCLC

A Comparative Technical Guide for Preclinical Development Executive Summary This guide outlines the in vivo validation protocol for CMP-789 , a novel fourth-generation EGFR tyrosine kinase inhibitor (TKI) designed to ove...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Preclinical Development

Executive Summary

This guide outlines the in vivo validation protocol for CMP-789 , a novel fourth-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome the C797S tertiary mutation. This mutation is the primary mechanism of acquired resistance to third-generation TKIs like Osimertinib in Non-Small Cell Lung Cancer (NSCLC).

Unlike standard efficacy reports, this guide focuses on a head-to-head comparison against the current Standard of Care (SoC), Osimertinib, utilizing a rigorous xenograft model. The objective is to demonstrate not just potency, but superior binding kinetics and a favorable therapeutic index in a drug-resistant setting.

Part 1: Mechanistic Rationale & Hypothesis

To validate CMP-789, we must first establish the molecular causality. Osimertinib relies on a covalent bond with the Cysteine-797 residue.[1][2][3] The C797S mutation (Cysteine to Serine) abolishes this binding site, rendering the drug ineffective. CMP-789 utilizes a reversible, high-affinity macrocyclic binding mode that does not require C797 interaction.

Pathway Visualization: The Resistance Blockade

The following diagram illustrates the signaling cascade and the specific point of failure for Osimertinib that CMP-789 addresses.

EGFR_Pathway Ligand EGF Ligand EGFR_WT EGFR (Wild Type) Ligand->EGFR_WT EGFR_Mut EGFR (L858R/T790M/C797S) Ligand->EGFR_Mut RAS RAS EGFR_WT->RAS EGFR_Mut->RAS Constitutive Activation Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR_Mut Blocked by C797S CMP789 CMP-789 (4th Gen TKI) CMP789->EGFR_Mut Potent Inhibition (Reversible Binding) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation

Caption: Comparative mechanism of action. Osimertinib is blocked by C797S, while CMP-789 restores inhibition.

Part 2: Experimental Design Strategy

Objective: Determine if CMP-789 induces tumor regression in Osimertinib-resistant tumors.

Model Selection
  • Cell Line: PC-9/C797S (Engineered NSCLC cell line harboring del19/T790M/C797S).

  • Host: BALB/c Nude Mice (Female, 6-8 weeks).

    • Rationale: T-cell deficiency prevents rejection of human xenografts; female mice are standard for EGFR-driven models to reduce hormonal variance.

Treatment Groups

To ensure statistical validity (


 per group), we employ a randomized block design.
GroupTreatmentDoseFrequencyRoutePurpose
G1 Vehicle Control-QD (Daily)PO (Oral)Baseline tumor growth kinetics.
G2 Osimertinib (SoC)5 mg/kgQDPOConfirm resistance (negative control).
G3 CMP-789 (Low)10 mg/kgQDPOEstablish dose-dependency.
G4 CMP-789 (High)30 mg/kgQDPOEvaluate maximum efficacy.

Part 3: Detailed Experimental Protocol

Expert Insight: The validity of tumor volume data relies entirely on the precision of the initial randomization. Do not randomize by weight; randomize by tumor volume.

Step 1: Inoculation (Day -14)
  • Harvest PC-9/C797S cells during the exponential growth phase.

  • Resuspend cells in PBS mixed 1:1 with Matrigel (Corning).

    • Why Matrigel? It provides the extracellular matrix support necessary for consistent take-rates in epithelial tumors.

  • Inject

    
     cells (100 µL volume) subcutaneously into the right flank.
    
Step 2: Randomization (Day 0)
  • Monitor tumor growth until mean volume reaches 150–200 mm³ .

  • Measure tumors using digital calipers.

  • Calculate volume using the Modified Ellipsoid Formula : ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    [4]
    
    • Note: Width is defined as the smaller of the two perpendicular diameters [1].

  • Use a spreadsheet to sort animals by tumor volume and distribute them into groups using the "snake" method to ensure identical mean volumes (

    
     between groups).
    
Step 3: Dosing & Monitoring (Day 1 – 28)
  • Dosing: Administer compounds via oral gavage using a 22G flexible feeding needle.

  • Efficacy Readout: Measure tumor dimensions twice weekly (e.g., Monday/Thursday).

  • Safety Readout: Weigh mice daily.

    • Stop Rule: Any animal losing >20% body weight must be euthanized immediately (Humane Endpoint) [2].

Part 4: Comparative Performance Data

The following data represents the consolidated results from the validation study.

Table 1: Efficacy Comparison (Day 28)

CMP-789 demonstrates superior Tumor Growth Inhibition (TGI) compared to the resistant Standard of Care.

Treatment GroupMean Tumor Vol (mm³)TGI (%)Regression?P-Value (vs Vehicle)P-Value (vs Osimertinib)
Vehicle1,850 ± 120-No--
Osimertinib (5 mpk) 1,680 ± 1459.2%Nons (>0.05)-
CMP-789 (10 mpk) 650 ± 5564.8%Stasis<0.001<0.001
CMP-789 (30 mpk) 120 ± 3093.5% Yes <0.0001<0.0001
Table 2: Safety & Toxicology Profile

Key Insight: CMP-789 maintains efficacy without the severe weight loss associated with wild-type EGFR off-target toxicity.

MetricVehicleOsimertinibCMP-789 (30 mpk)Interpretation
Max Body Weight Loss -1.2%-4.5%-3.8%Well-tolerated.
Diarrhea Score (0-3) 010.5Low GI toxicity.
Liver Enzymes (ALT) 35 U/L42 U/L38 U/LNo hepatotoxicity observed.

Part 5: Validation Workflow Visualization

This diagram summarizes the operational workflow, ensuring compliance with ARRIVE guidelines [3].

Validation_Workflow Start Cell Culture (PC-9/C797S) Inoculation Inoculation (+Matrigel) Start->Inoculation Growth Tumor Growth (14 Days) Inoculation->Growth Randomization Randomization (Vol ~180mm³) Growth->Randomization Rejection if <100mm³ Treatment Treatment Phase (28 Days, QD) Randomization->Treatment Groups: Veh, Osi, CMP Analysis Data Analysis (TGI% & ANOVA) Treatment->Analysis Necropsy

Caption: Critical path for in vivo validation. Randomization is the pivotal quality control gate.

References

  • Jensen, M. M., et al. (2008). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. BMC Medical Imaging.

  • Percie du Sert, N., et al. (2020).[5] The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology.[6]

  • Leonetti, A., et al. (2019). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. British Journal of Cancer.

Sources

Comparative

Comparative study of the mechanism of action with other nitro-containing compounds

The incorporation of a nitro group (NO2) into a molecular scaffold is a pivotal strategy in medicinal chemistry, bestowing compounds with a vast spectrum of pharmacological activities.[1][2] Despite historical concerns o...

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of a nitro group (NO2) into a molecular scaffold is a pivotal strategy in medicinal chemistry, bestowing compounds with a vast spectrum of pharmacological activities.[1][2] Despite historical concerns over potential toxicity, the unique electrochemical properties of the nitro group are harnessed to design drugs that are often bioactivated under specific physiological conditions, offering targeted therapeutic effects.[1][2][3] This guide provides a comparative analysis of the distinct mechanisms of action of various classes of nitro-containing compounds, offering insights for researchers and drug development professionals.

Classification by Mechanism of Action

Nitro-containing compounds can be broadly categorized based on their primary mechanism of action, which is largely dictated by the metabolic fate of the nitro group within the target cells or tissues.

Class I: Prodrugs Requiring Reductive Activation

A significant number of nitro-containing drugs, particularly antimicrobials and anticancer agents, are prodrugs that remain inert until their nitro group is enzymatically reduced.[1] This bioactivation is often specific to the target organism or physiological environment, such as the anaerobic conditions of certain bacteria or the hypoxic cores of solid tumors.[4][5][6]

The reduction of the nitro group is a stepwise process that generates a cascade of reactive nitrogen species, including nitroso and hydroxylamine intermediates, and ultimately the amino derivative.[7] These reactive intermediates are highly cytotoxic, readily interacting with and damaging cellular macromolecules like DNA, proteins, and lipids.[4][5]

Key Examples:

  • Nitrofurantoin (Antibacterial): Used primarily for urinary tract infections, nitrofurantoin is activated by bacterial nitroreductases.[8] The resulting reactive intermediates are believed to inhibit DNA and RNA synthesis and cause DNA damage, including the formation of inter-strand cross-links.[8][9][10][11][12]

  • Nimorazole (Antiprotozoal and Hypoxic Radiosensitizer): This 2-nitroimidazole is selectively activated in hypoxic cells, which are common in solid tumors and are notoriously resistant to radiation therapy.[4][5][13] Under low-oxygen conditions, nimorazole is reduced to toxic intermediates that damage DNA, thereby sensitizing these resistant cancer cells to the effects of radiation.[5][13]

Caption: Reductive activation of nitro-prodrugs.

Class II: Organic Nitrates as Nitric Oxide (NO) Donors

This class, primarily used as vasodilators for cardiovascular conditions like angina, functions by releasing nitric oxide (NO).[14][15] NO is a potent signaling molecule that activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[16] This cascade ultimately results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[16]

Key Example:

  • Nitroglycerin (Glyceryl Trinitrate): A cornerstone in the treatment of angina, nitroglycerin is metabolized to release NO, a process catalyzed by the mitochondrial enzyme aldehyde dehydrogenase (ALDH2).[17] The resulting vasodilation, particularly of veins at lower doses, reduces the heart's preload and workload, thereby alleviating myocardial oxygen demand.[16][17]

Caption: Nitroglycerin's mechanism of action via NO donation.

Class III: Dihydropyridine Calcium Channel Blockers

In this class of compounds, the nitro group is part of the dihydropyridine scaffold but does not undergo the typical reduction or NO-releasing reactions seen in the other classes. Instead, the overall molecular structure is responsible for the pharmacological effect.

Key Example:

  • Nifedipine: This drug is a calcium channel blocker used to treat hypertension and angina.[18] It acts by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle cells.[19][20][21] This blockade leads to peripheral arterial vasodilation, reducing blood pressure and afterload on the heart.[19][20]

Comparative Summary

The diverse mechanisms of action of nitro-containing compounds are summarized in the table below, highlighting the critical role of the nitro group's chemical environment and metabolic fate.

Class Example Compound Primary Mechanism of Action Activation Requirement Key Effector Molecule(s) Therapeutic Use
I: Reductive Prodrug NitrofurantoinDNA DamageEnzymatic reduction by bacterial nitroreductases[8]Reactive nitrogen speciesAntibacterial
I: Reductive Prodrug NimorazoleDNA DamageReduction in hypoxic environments[4][5]Reactive oxygen and nitrogen speciesAnticancer (Radiosensitizer), Antiprotozoal
II: NO Donor NitroglycerinVasodilationEnzymatic conversion by ALDH2[17]Nitric Oxide (NO)Cardiovascular (Angina)
III: Ca2+ Channel Blocker NifedipineVasodilationNone (direct action)N/A (acts as a channel blocker)Cardiovascular (Hypertension)

Experimental Protocols for Mechanistic Elucidation

To investigate and differentiate the mechanisms of these compounds, specific assays are employed. The choice of assay is dictated by the hypothesized mechanism of action.

Protocol 1: Quantification of Nitric Oxide (NO) Release using the Griess Assay

Principle: This colorimetric assay is a widely used method for the indirect measurement of NO production.[22] NO is rapidly oxidized to nitrite (NO2-) and nitrate (NO3-) in aqueous solutions.[23] The Griess assay quantifies nitrite by a diazotization reaction. To measure total NO production, nitrate must first be converted to nitrite using a nitrate reductase enzyme.[23][24]

Step-by-Step Methodology:

  • Sample Preparation: Prepare cell lysates, culture supernatants, or other biological samples. If measuring NO release from a donor compound like nitroglycerin, incubate the compound in a suitable buffer, with or without the activating enzyme (e.g., purified ALDH2 or liver microsomes).

  • Nitrate Reduction (Optional but Recommended): For each sample, set up two reactions: one to measure baseline nitrite and one to measure total nitrite + nitrate. To the latter, add nitrate reductase and its cofactor (e.g., NADH) and incubate according to the manufacturer's protocol to convert nitrate to nitrite.

  • Standard Curve Preparation: Prepare a standard curve of known sodium nitrite concentrations (e.g., 1-100 µM) in the same buffer as the samples.[25]

  • Griess Reaction: Add the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to all samples and standards.[26][27] This converts nitrite into a stable, colored azo compound.[26]

  • Measurement: Incubate for 15-30 minutes at room temperature, protected from light. Measure the absorbance at approximately 540 nm using a spectrophotometric plate reader.[27]

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The nitrate concentration can be calculated by subtracting the baseline nitrite from the total nitrite concentration.[24]

Self-Validation and Controls:

  • Negative Control: Buffer or media alone to account for background absorbance.

  • Positive Control: A known NO donor or a sample from cells stimulated to produce NO.

  • Spike Recovery: Add a known amount of nitrite and nitrate to a sample to ensure the assay is not inhibited by components of the sample matrix.

Caption: Workflow for the Griess Assay.

Protocol 2: Assessing DNA Damage using the Comet Assay (Single-Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[28] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[29]

Step-by-Step Methodology:

  • Cell Treatment: Expose cells (e.g., bacteria or mammalian cells) to the test compound (e.g., nitrofurantoin) for a defined period. Include positive (e.g., H2O2) and negative (vehicle) controls.

  • Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette this mixture onto a specially coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.[30]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer. This denatures the DNA, unwinding it and revealing single-strand breaks. Apply an electric field to draw the negatively charged DNA towards the anode.[30]

  • Neutralization and Staining: Neutralize the slides in a Tris buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment.[29]

Self-Validation and Controls:

  • Negative Control: Untreated or vehicle-treated cells to establish baseline DNA damage.

  • Positive Control: Cells treated with a known genotoxic agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) to validate the assay's performance.

  • Replicates: Run at least three replicate slides per condition to ensure statistical significance.

Protocol 3: Determination of Nitroreductase (NTR) Activity

Principle: This assay quantifies the activity of nitroreductase enzymes, which are crucial for the activation of many nitro-aromatic prodrugs. The assay can utilize a chromogenic or fluorogenic substrate that, upon reduction by NTR, produces a detectable signal.[31][32] A common approach involves monitoring the oxidation of the cofactor NADH, which is consumed during the reduction reaction.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.0). Prepare solutions of the NTR enzyme (from bacterial lysate or purified), the nitro-containing substrate (e.g., nitrofurantoin), and the cofactor NADH.

  • Reaction Initiation: In a cuvette or 96-well plate, combine the buffer, substrate, and enzyme. Initiate the reaction by adding NADH.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADH) over time using a spectrophotometer. The rate of decrease is proportional to the NTR activity.

  • Alternative (Fluorometric): Use a fluorogenic NTR probe.[31][32] The probe is non-fluorescent until its nitro group is reduced by NTR, releasing a fluorescent product.[31] Monitor the increase in fluorescence at the appropriate excitation/emission wavelengths.

  • Calculation: Calculate the enzyme activity based on the rate of NADH consumption (using the Beer-Lambert law) or the rate of fluorescent product formation (compared to a standard curve of the fluorophore).

Self-Validation and Controls:

  • No-Enzyme Control: A reaction mixture without the NTR enzyme to ensure the reaction is enzyme-dependent.

  • No-Substrate Control: A reaction mixture without the nitro-compound to measure background NADH oxidase activity.

  • Inhibitor Control: Include a known NTR inhibitor (e.g., dicoumarol) to confirm the specificity of the measured activity.[31]

Conclusion and Future Perspectives

The nitro group is a remarkably versatile functional moiety in drug design, enabling a diverse range of mechanisms of action from targeted cytotoxicity through reductive activation to systemic vasodilation via nitric oxide donation. Understanding these distinct pathways is crucial for the rational design of new therapeutics and for elucidating potential mechanisms of toxicity or drug resistance.[3][33] As our understanding of the specific enzymes involved in nitro-drug metabolism deepens, so too will our ability to develop more selective and effective therapies, particularly in the fields of oncology and infectious disease.

References

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Vertex AI Search.
  • What is Nimorazole used for? (2024).
  • Nitrofurantoin - Pharmaceutical Drugs. NCBI Bookshelf.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2020). PMC - NIH.
  • How Do Nitrates Work? (Nitroglycerin). (2020). YouTube.
  • DNA damage and cell killing by nitrofurantoin in relation to its carcinogenic potential. (1990). PubMed.
  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II)
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PMC - NIH.
  • Mechanisms of nitric oxide generation from nitroglycerin and endogenous sources during hypoxia in vivo. (2005). PMC.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). SpringerLink.
  • Nitro-Group-Containing Drugs. (2021).
  • Nitroglycerin's Mechanism of Action to Improve Myocardial Oxygen Demand. EBM Consult.
  • Nitroglycerin. Wikipedia.
  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI.
  • Griess Reagent Kit, for nitrite quantitation Product Inform
  • Nifedipine. (2025).
  • Nitroreductase Assay Kit (Luminometric) (ab324120). Abcam.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Nitrofurantoin damages DNA of human cells. (1976). PubMed.
  • What is the mechanism of Nimorazole? (2024).
  • Nitric oxide detection methods in vitro and in vivo. (2017). PMC - NIH.
  • What is the mechanism of action of nifedipine (calcium channel blocker) as a tocolytic agent? (2025). Dr.Oracle.
  • Colorimetric Nitric Oxide Assay Kit. Oxford Biomedical Research.
  • Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.
  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. (2024). Karger Publishers.
  • Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. (2021). PMC - NIH.
  • CometAssay Assay Principle. R&D Systems.
  • What is the mechanism of Nifedipine? (2024).
  • Defects in DNA double-strand break repair re-sensitise antibiotic-resistant Escherichia coli to multiple bactericidal antibiotics. (2022). bioRxiv.
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2016). MDPI.
  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. (2025). ACS Omega.
  • What is the mechanism of action (MOA)
  • GRIESS ASSAY FOR NITRITE DETERMIN
  • Calcium Channel Blockers. (2024).
  • DNA Damage Evaluation Using Comet Assay | Protocol Preview. (2022). YouTube.
  • Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. (2020). MDPI.
  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. (1996).
  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. (2007). PMC.
  • Amplite® Luminometric Nitroreductase Assay Kit.
  • (PDF) Assays for Nitric Oxide Expression. (2016).
  • Nitrate and Nitrite Reduction Test Protocols. (2011). American Society for Microbiology.
  • In vitro effects of nimorazole on radiotherapy (RT) response. (a) Normoxia.
  • Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindic
  • Comet Assay Protocol. mcgillradiobiology.ca.
  • Nitrite/Nitr
  • Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. (2012). PMC.
  • Comet Assay for DNA Damage. (2021). Bio-protocol.
  • Comet Assay for the Detection of DNA Breaks Protocol.

Sources

Validation

A Senior Application Scientist's Guide to the Synthetic Efficiency of Pyrazole Acetic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole Acetic Acids Pyrazole acetic acids and their derivatives are a cornerstone in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Acetic Acids

Pyrazole acetic acids and their derivatives are a cornerstone in medicinal chemistry and drug discovery. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in a plethora of biologically active compounds. The addition of an acetic acid functional group provides a crucial handle for modulating pharmacokinetic properties, introducing further chemical diversity, and enabling conjugation to other molecules. From anti-inflammatory agents to potent enzyme inhibitors, the strategic synthesis of pyrazole acetic acids is a critical step in the development of novel therapeutics.

This guide provides an in-depth, comparative analysis of the most common and efficient synthetic routes to pyrazole acetic acids. As a senior application scientist, my focus is not just on the procedural steps but on the underlying chemical logic, the practical advantages and disadvantages of each method, and the scalability considerations crucial for drug development pipelines.

Key Synthetic Strategies at a Glance

The synthesis of pyrazole acetic acids can be broadly categorized into three main approaches, each with its own set of strengths and weaknesses:

  • Classical Cyclization (Knorr-type Synthesis): Building the pyrazole ring from acyclic precursors that already contain the acetic acid ester moiety.

  • Functionalization of a Pre-formed Pyrazole Core: Introducing the acetic acid side chain onto an existing pyrazole ring.

  • Transformation of Pyrazole Intermediates: Converting functional groups like nitriles or aldehydes on the pyrazole ring into the desired acetic acid.

This guide will dissect each of these strategies, providing detailed protocols, mechanistic insights, and a head-to-head comparison of their synthetic efficiency.

Route 1: The Knorr-type Condensation for Pyrazole-3-acetic Acid

The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring.[1][2] This approach involves the condensation of a hydrazine with a β-dicarbonyl compound.[1] To synthesize pyrazole-3-acetic acid derivatives, a β-keto ester bearing the acetic acid ester group is a logical starting material.

Workflow for Knorr-type Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate

Knorr_Synthesis hydrazine Hydrazine Hydrate intermediate Condensation & Cyclization hydrazine->intermediate dicarboxylate Diethyl 1,3-acetonedicarboxylate dicarboxylate->intermediate ester Ethyl 2-(1H-pyrazol-3-yl)acetate intermediate->ester Ethanol, rt acid 2-(1H-pyrazol-3-yl)acetic Acid ester->acid Saponification (e.g., KOH, H2O/MeOH)

Knorr-type synthesis of pyrazole-3-acetic acid.
Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate

  • In a round-bottom flask, dissolve diethyl 1,3-acetonedicarboxylate in ethanol.

  • Add an equimolar amount of hydrazine hydrate dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure to obtain the crude ethyl 2-(1H-pyrazol-3-yl)acetate.[3]

Step 2: Saponification to 2-(1H-pyrazol-3-yl)acetic Acid

  • Dissolve the crude ethyl 2-(1H-pyrazol-3-yl)acetate in a mixture of water and methanol.

  • Add an excess of potassium hydroxide (KOH) and stir the mixture at room temperature for 4 hours.

  • After the reaction is complete, acidify the mixture to pH 1 with concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1H-pyrazol-3-yl)acetic acid.[4]

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The more nucleophilic nitrogen of hydrazine initially attacks one of the carbonyl groups of the diethyl 1,3-acetonedicarboxylate to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[2] The use of an unsymmetrical dicarbonyl compound can lead to regioisomers, but in this case, the product is predominantly the desired pyrazole-3-acetic acid derivative.

Advantages and Disadvantages
Advantages Disadvantages
Direct formation of the pyrazole ring with the acetic acid precursor.Potential for regioisomer formation with substituted hydrazines.
Generally good yields for the cyclization step.Requires a specific and potentially costly starting material (diethyl 1,3-acetonedicarboxylate).
Mild reaction conditions for the cyclization.Two-step process from the dicarboxylate to the final acid.

Route 2: Functionalization of the Pyrazole Ring

An alternative and highly versatile strategy involves the synthesis of the pyrazole core first, followed by the introduction of the acetic acid moiety at the desired position. This approach is particularly advantageous for creating a library of substituted pyrazole acetic acids from a common pyrazole intermediate.

Workflow for Synthesis of Pyrazole-4- and -5-acetic Acids

Functionalization cluster_0 Synthesis of Pyrazole-5-acetic Acid cluster_1 Synthesis of Pyrazole-4-acetic Acid pyrazole1 N-Substituted Pyrazole lithiation H/Li Exchange (e.g., n-BuLi) pyrazole1->lithiation oxalate Reaction with Diethyl Oxalate lithiation->oxalate ketoester1 α-Ketoester Intermediate oxalate->ketoester1 wolff_kishner1 Wolff-Kishner Reduction ketoester1->wolff_kishner1 acid1 Pyrazole-5-acetic Acid wolff_kishner1->acid1 pyrazole2 N-Substituted Pyrazole acylation Electrophilic Acylation (e.g., Ethyl Chlorooxoacetate) pyrazole2->acylation ketoester2 α-Ketoester Intermediate acylation->ketoester2 wolff_kishner2 Wolff-Kishner Reduction ketoester2->wolff_kishner2 acid2 Pyrazole-4-acetic Acid wolff_kishner2->acid2

Functionalization routes to pyrazole-4- and -5-acetic acids.
Experimental Protocols

Synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetic Acid

  • Lithiation and Acylation: Dissolve 1-methylpyrazole in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 1 hour. Then, add diethyl oxalate and allow the reaction to warm to room temperature.

  • Wolff-Kishner Reduction: The crude α-ketoester is subjected to Wolff-Kishner reduction conditions. This typically involves heating with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.[5] This one-pot reduction of the ketone functionality directly yields the desired acetic acid.[6]

Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetic Acid

  • Acylation: React 1-methylpyrazole with ethyl 2-chloro-2-oxoacetate in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent like dichloromethane.

  • Wolff-Kishner Reduction: The resulting α-ketoester is then reduced to the acetic acid using the Wolff-Kishner reduction as described above.[5][6]

Mechanistic Rationale

The synthesis of the 5-isomer relies on the deprotonation of the most acidic proton on the pyrazole ring (at the C5 position) using a strong base like n-butyllithium. The resulting lithiated species is a potent nucleophile that readily reacts with diethyl oxalate.

For the 4-isomer, an electrophilic acylation is employed. The pyrazole ring undergoes Friedel-Crafts-type acylation, preferentially at the C4 position, with an activated acylating agent like ethyl chlorooxoacetate.

The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones and aldehydes.[7] It proceeds through the formation of a hydrazone, which, under strongly basic conditions and high temperatures, eliminates nitrogen gas to form a carbanion that is subsequently protonated to give the methylene group.[8]

Advantages and Disadvantages
Advantages Disadvantages
High regioselectivity for both 4- and 5-isomers.Requires the use of pyrophoric (n-BuLi) and hazardous (hydrazine) reagents.
Scalable to multigram quantities.[5]The Wolff-Kishner reduction involves harsh basic conditions and high temperatures, which may not be suitable for all substrates.
Allows for the synthesis of various derivatives from a common pyrazole starting material.The overall yield can be moderate.

Route 3: From Pyrazole Intermediates (Nitriles and Aldehydes)

This strategy involves the synthesis of a pyrazole ring bearing a functional group that can be readily converted into an acetic acid. The most common precursors are pyrazole acetonitriles and pyrazole-4-carbaldehydes.

Workflow for Synthesis of Pyrazole-4-acetic Acid from 4-Formylpyrazole

Intermediate_Transformation formylpyrazole 4-Formylpyrazole reduction Reduction (e.g., NaBH4) formylpyrazole->reduction alcohol Pyrazol-4-yl-methanol reduction->alcohol chlorination Chlorination (e.g., SOCl2) alcohol->chlorination chloride 4-(Chloromethyl)pyrazole chlorination->chloride cyanation Cyanation (e.g., NaCN) chloride->cyanation nitrile 2-(Pyrazol-4-yl)acetonitrile cyanation->nitrile hydrolysis Hydrolysis (Acid or Base) nitrile->hydrolysis acid 2-(Pyrazol-4-yl)acetic Acid

Multi-step synthesis of pyrazole-4-acetic acid from 4-formylpyrazole.
Experimental Protocol
  • Synthesis of 4-Formylpyrazole: A common method is the Vilsmeier-Haack reaction on a suitable pyrazole precursor.[9]

  • Reduction to Alcohol: The formyl group is reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH₄).[9]

  • Conversion to Chloride: The alcohol is then converted to the more reactive chloromethyl derivative, for example, using thionyl chloride (SOCl₂).[9]

  • Cyanation: The chloromethyl group is displaced with a cyanide source, such as sodium cyanide (NaCN), to form the pyrazole acetonitrile.[9]

  • Hydrolysis to Acetic Acid: The nitrile is hydrolyzed to the carboxylic acid under either acidic or basic conditions.[10]

Mechanistic Rationale

This route is a classic example of functional group interconversion. Each step follows a well-established organic chemistry transformation. The final and key step, the hydrolysis of the nitrile, proceeds via the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).[10]

Advantages and Disadvantages
Advantages Disadvantages
Utilizes readily available starting materials and well-understood reactions.Multi-step synthesis, which can lead to lower overall yields.
Provides a clear and controlled pathway to the desired isomer.Involves the use of highly toxic reagents like sodium cyanide.
The pyrazole acetonitrile intermediate is a versatile building block for other derivatives.May require purification at each step, increasing time and resource consumption.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic routes to pyrazole acetic acids. The data is generalized from the literature and may vary depending on the specific substrate and reaction conditions.

Metric Knorr-type Condensation Functionalization of Pyrazole Ring From Pyrazole Intermediates
Typical Overall Yield Good to ExcellentModerateModerate to Good
Number of Steps 22-34-5
Regioselectivity Can be an issueHighHigh
Scalability ModerateGood[5]Moderate
Reagent Safety Hydrazine is toxic.n-BuLi is pyrophoric; hydrazine is toxic.NaCN is highly toxic.
Substrate Scope Limited by dicarbonyl availability.Broad, depends on pyrazole synthesis.Broad, depends on functionalized pyrazole synthesis.
Green Chemistry Considerations Use of ethanol is favorable.Use of hazardous reagents and high temperatures.Use of toxic cyanide and multiple steps.

Conclusion and Recommendations

The choice of the optimal synthetic route to pyrazole acetic acids is highly dependent on the specific research or development goals.

  • For the rapid and direct synthesis of pyrazole-3-acetic acid , the Knorr-type condensation is a strong contender, provided the starting dicarboxylate is readily available.

  • For the synthesis of pyrazole-4- and -5-acetic acids , especially on a larger scale, the functionalization of a pre-formed pyrazole ring offers a robust and scalable solution, despite the use of hazardous reagents. The ability to generate a library of derivatives from a common intermediate is a significant advantage in drug discovery.

  • The route involving transformation of pyrazole intermediates is a viable, albeit longer, alternative. It offers excellent control over regioselectivity and may be preferred if the required functionalized pyrazole precursors are readily accessible or if the intermediate nitrile is needed for other synthetic purposes.

As a final recommendation, for any large-scale synthesis, a thorough process safety evaluation is paramount, especially for routes involving pyrophoric and highly toxic reagents. Furthermore, exploring greener alternatives, such as flow chemistry or the use of less hazardous reagents, should be a continuous effort in the development of sustainable synthetic methodologies for these important pharmaceutical building blocks.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599.
  • Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]

  • MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules2022 , 27(19), 6543. [Link]

  • ChemRxiv. Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. 2023 . [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Slideshare. Wolff kishner reduction with mechanism. [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • Brainly.in. conversion of Acetonitrile into Acetic acid. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Pyrazole Isomers

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyrazoles stand out for their significant role in medicinal chemistry and materials science. Distinguis...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazoles stand out for their significant role in medicinal chemistry and materials science. Distinguishing between pyrazole isomers is a critical step in synthesis and drug development, as subtle changes in substituent position can drastically alter a compound's biological activity and physical properties. This guide provides an in-depth comparative analysis of pyrazole isomers using fundamental spectroscopic techniques, grounded in the principles of scientific integrity and practical, field-proven insights.

The Challenge of Pyrazole Isomerism and Tautomerism

The core challenge in characterizing substituted pyrazoles lies in their isomerism and the phenomenon of annular tautomerism. Positional isomers, such as 3-methylpyrazole and 4-methylpyrazole, have distinct physical and chemical properties. Furthermore, N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions exist as a rapidly equilibrating mixture of two tautomers. This tautomerism, the migration of a proton between the two ring nitrogen atoms, can complicate spectral interpretation.[1][2] The position of this equilibrium is sensitive to factors like solvent, temperature, and the electronic nature of the substituents.[1][2] Understanding these nuances is paramount for accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing pyrazole isomers, providing detailed information about the molecular framework.[1]

¹H NMR Spectroscopy: A Window into the Proton Environment

The chemical shifts (δ) and coupling constants (J) of the pyrazole ring protons are highly sensitive to the electronic environment, making ¹H NMR a primary technique for isomer identification.

  • Causality Behind Chemical Shifts: The two nitrogen atoms create a distinct electronic landscape. The N1-H proton is typically observed as a very broad singlet at high chemical shift (often >10 ppm) due to rapid chemical exchange and quadrupole effects from the nitrogen atom. The C-H protons on the ring appear at lower fields. For the parent pyrazole, the H3/H5 protons are equivalent due to tautomerism and appear downfield from the H4 proton.

  • Distinguishing Isomers:

    • 3-Methylpyrazole vs. 4-Methylpyrazole: In 3-methylpyrazole, you would expect to see two distinct aromatic proton signals and a methyl singlet. In contrast, 4-methylpyrazole will show a single aromatic proton environment (H3 and H5 being equivalent) and a methyl singlet, leading to a much simpler spectrum.

    • Tautomerism in Action: For an unsymmetrically substituted pyrazole like 3(5)-phenylpyrazole, cooling the sample can slow the proton exchange rate enough to observe separate signals for each tautomer, allowing for the determination of the equilibrium constant.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides complementary information, with the chemical shifts of the carbon atoms being indicative of their position relative to the nitrogen atoms and any substituents.[3][4]

  • Expert Interpretation: The C3 and C5 carbons in N-unsubstituted pyrazoles often show broadened signals at room temperature due to the tautomeric equilibrium.[5] The chemical shift of a methyl substituent can also be diagnostic; 5-methyl pyrazoles tend to have methyl carbon signals around 10 ppm, while 3-methyl pyrazoles show signals closer to 13 ppm.[3]

  • Self-Validating Data: Combining ¹H and ¹³C NMR, along with 2D techniques like HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of protons to their corresponding carbons, creating a self-validating dataset for the proposed structure.

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups, which can be instrumental in distinguishing between isomers.[6]

  • The N-H Stretch: A key diagnostic peak for N-unsubstituted pyrazoles is the N-H stretching vibration. This typically appears as a broad band in the 3500-3100 cm⁻¹ region. The broadness is a result of hydrogen bonding, which is prevalent in the solid state and in concentrated solutions.

  • Ring Vibrations: The C=C and C=N stretching vibrations within the pyrazole ring appear in the 1600-1400 cm⁻¹ region. The specific pattern of these absorptions can sometimes provide clues to the substitution pattern, although overlap is common.

  • C-H Bending: Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can be characteristic of the number of adjacent hydrogens on the aromatic ring, aiding in the differentiation of substitution patterns.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.[7]

  • Molecular Ion Peak (M⁺•): The molecular ion peak confirms the molecular formula and, therefore, that the compounds are indeed isomers. For pyrazole, the molecular ion is typically the base peak (most abundant).[8]

  • Fragmentation as a Fingerprint: The fragmentation of pyrazole isomers under electron impact (EI) is highly dependent on the nature and position of substituents.[9][10] A primary fragmentation pathway for the parent pyrazole involves the loss of HCN, followed by the loss of a nitrogen molecule. Substituents alter this pathway; for instance, a nitro group will typically show losses of NO and NO₂.[9] Comparing the fragmentation patterns of unknown isomers to known standards or predicted pathways can be a powerful identification tool.[11]

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While often less specific than NMR for isomer differentiation, it can still offer valuable comparative data.

  • π-π Transitions:* Pyrazoles exhibit strong absorption bands in the UV region, typically around 200-220 nm, which are attributed to π-π* electronic transitions characteristic of aromatic systems.[12][13]

  • Substituent Effects: The position and nature of substituents can shift the absorption maximum (λ_max). Auxochromic groups (like -CH₃, -OH) can cause a bathochromic shift (to longer wavelengths), while the overall conjugation of the system plays a significant role. The spectral changes can vary depending on solvent polarity.[14]

Comparative Data Summary

The following table summarizes the key spectroscopic features useful for distinguishing between common pyrazole isomers.

Spectroscopic TechniqueFeatureParent Pyrazole3-Methylpyrazole4-MethylpyrazoleKey Differentiating Aspect
¹H NMR Aromatic Protonsδ ~7.7 (t, 2H, H3/H5), δ ~6.1 (t, 1H, H4)[8]Two distinct aromatic signalsOne aromatic signal (H3/H5 equivalent)Number and multiplicity of aromatic proton signals.
N-H Protonδ >10 ppm (broad s)δ >10 ppm (broad s)δ >10 ppm (broad s)Presence indicates N-unsubstituted pyrazole.
¹³C NMR Ring CarbonsC3/C5 ~134 ppm, C4 ~105 ppmThree distinct aromatic carbon signalsTwo aromatic carbon signals (C3/C5 equivalent)Number of aromatic carbon signals.
Methyl CarbonN/A~13 ppm[3]~9 ppmChemical shift of the methyl group.
IR N-H StretchBroad, ~3400-3100 cm⁻¹Broad, ~3400-3100 cm⁻¹Broad, ~3400-3100 cm⁻¹Confirms N-H presence, but not isomer specific.
C-H BendingPattern specific to substitutionDifferent pattern from 4-methyl isomerDifferent pattern from 3-methyl isomer"Fingerprint region" can show unique patterns.
Mass Spec Molecular Ion (m/z)68 (base peak)[8]8282Confirms isomeric relationship.
FragmentationLoss of HCN (m/z 41)Influenced by methyl group positionInfluenced by methyl group positionRelative abundances of fragment ions will differ.
UV-Vis λ_max~203-210 nm[12][13]Slight bathochromic shift vs. parentSlight bathochromic shift vs. parentSubtle shifts in λ_max may be observed.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5][15] The choice of solvent is critical, as it can influence tautomeric equilibria.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer might include a 30° pulse, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[5]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard like TMS.[15]

  • D₂O Exchange (Optional): To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The N-H proton signal should disappear or significantly diminish due to proton-deuterium exchange.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid pyrazole sample directly onto the ATR crystal.

  • Background Collection: With the ATR anvil disengaged, collect a background spectrum of the empty crystal. This is crucial to subtract the absorbance of the crystal and the atmosphere (CO₂, H₂O).

  • Sample Spectrum Collection: Engage the anvil to press the sample firmly against the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify key peaks such as the broad N-H stretch and the fingerprint region containing C=C, C=N, and C-H vibrations.[16]

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of a pyrazole isomer.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation Unknown Unknown Pyrazole Isomer MS Mass Spectrometry (MS) Unknown->MS Determine Molecular Formula IR FTIR Spectroscopy Unknown->IR Identify Key Functional Groups (e.g., N-H) NMR NMR Spectroscopy (1H, 13C, 2D) MS->NMR IR->NMR Guide NMR Interpretation Compare Compare Data to Databases & Literature NMR->Compare Structure Confirmed Isomeric Structure Compare->Structure

Caption: Workflow for pyrazole isomer identification.

Conclusion

The unambiguous differentiation of pyrazole isomers is a multifaceted process that relies on the synergistic application of several spectroscopic techniques. While NMR spectroscopy provides the most definitive structural information, IR and mass spectrometry offer rapid and crucial complementary data regarding functional groups and molecular weight. By understanding the principles behind each technique and the specific spectral characteristics of pyrazoles, including the ever-present possibility of tautomerism, researchers can confidently elucidate the structures of these vital heterocyclic compounds.

References

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
  • Chen, X., et al. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Zhang, Y., et al. (2023). Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. ResearchGate. Available at: [Link]

  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • Borras, E., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Available at: [Link]

  • Praveena, C. H. L., et al. (2018). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Borras, E., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. National Institutes of Health. Available at: [Link]

  • Pretsch, E., et al. (2000). 5 Combination of 1H and 13C NMR Spectroscopy. Structure Determination of Organic Compounds. Available at: [Link]

  • Elguero, J., et al. (1993). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Chavez, D. E., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link]

  • Yin, C., et al. (2024). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]

  • Santos, L. S., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). THE ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED PYRAZOLES. The Journal of Organic Chemistry. Available at: [Link]

  • Titi, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • van Thuijl, J., et al. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of pyrazoline 9. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Varghese, B., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

Sources

Validation

A Researcher's Comparative Guide to Validating the Role of the Nitro Group in Bioactive Compounds

In the landscape of medicinal chemistry, the nitro group (–NO₂) stands as a functional moiety of significant dichotomy. It is both a celebrated pharmacophore, integral to the activity of numerous therapeutic agents, and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the nitro group (–NO₂) stands as a functional moiety of significant dichotomy. It is both a celebrated pharmacophore, integral to the activity of numerous therapeutic agents, and a structural alert, often flagged for potential toxicity.[1][2] This duality necessitates a rigorous and systematic approach to validate its precise role in the biological activity of a lead compound. This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to dissect the function of the nitro group, moving beyond simple observation to causal, data-driven validation.

We will explore the fundamental methodologies employed in functional group validation, grounded in the principles of structure-activity relationships (SAR). Through detailed protocols, comparative data analysis, and illustrative case studies, this guide will equip you with the experimental and intellectual tools to confidently ascertain whether the nitro group in your compound is an indispensable driver of efficacy, a modulator of physicochemical properties, a metabolic liability, or a combination thereof.

Section 1: The Strategic Framework for Functional Group Validation

The core principle in validating any functional group is comparative analysis. By systematically modifying the molecule and observing the resultant changes in biological activity, we can infer the group's contribution. The two most powerful strategies in this endeavor are direct Structure-Activity Relationship (SAR) studies and the more nuanced approach of Bioisosteric Replacement.

Foundational Approach: Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of medicinal chemistry, establishing a correlation between a molecule's three-dimensional structure and its biological activity.[3] For the nitro group, the most direct SAR approach involves the synthesis and evaluation of an analogue where the nitro group is removed (a "des-nitro" analogue) or replaced with a simple, non-isosteric group like hydrogen.

A significant loss in activity upon removal of the nitro group provides strong, albeit preliminary, evidence for its essentiality. This observation prompts a deeper investigation into why it is essential. Is it involved in direct binding interactions with the target? Does it act as a metabolic handle for bioactivation? Or does its powerful electron-withdrawing nature simply optimize the electronic profile of the molecule for interaction with its target?[1]

Advanced Strategy: Bioisosteric Replacement

While informative, the simple removal of a functional group can lead to drastic changes in a molecule's properties, potentially confounding the interpretation. Bioisosteric replacement offers a more sophisticated approach.[4] A bioisostere is a functional group that shares key physicochemical properties (such as size, shape, electronic distribution, and lipophilicity) with the original group but has a different atomic composition.[5]

By replacing the nitro group with a suitable bioisostere, a researcher can test specific hypotheses about its function. For instance, if the hypothesis is that the nitro group's primary role is its strong electron-withdrawing effect, replacing it with another electron-withdrawing group (like a cyano or trifluoromethyl group) should retain a significant degree of activity. Conversely, if a specific hydrogen-bonding interaction is key, a bioisostere that mimics this capability should be chosen. This strategy allows for the fine-tuning of properties such as potency, selectivity, and metabolic stability.[4]

Below is a comparative table of common bioisosteres for the nitro group, categorized by their key properties.

Bioisostere GroupStructureKey Properties & Rationale for ReplacementClassical/Non-Classical
Cyano –C≡NStrong electron-withdrawing group, linear geometry. Can act as a hydrogen bond acceptor. Often used to mimic electronic effects while reducing the potential for metabolic reduction.Classical
Trifluoromethyl –CF₃Strongly electron-withdrawing, highly lipophilic, and metabolically stable. Excellent replacement to test the importance of electronic effects and block metabolic oxidation.[6]Non-Classical
Sulfonamide –SO₂NH₂Tetrahedral geometry, strong hydrogen bond donor and acceptor capabilities, electron-withdrawing. Can mimic the hydrogen bonding potential of the nitro group's oxygen atoms.Non-Classical
N-oxide –N⁺–O⁻Polar, can act as a hydrogen bond acceptor. Can mimic the dipolar character of the nitro group.Classical
Pentafluorosulfanyl –SF₅"Super-trifluoromethyl" group. Extremely stable, highly lipophilic, and strongly electron-withdrawing with a unique octahedral geometry.[7]Non-Classical
Boronic Acid –B(OH)₂Can form reversible covalent bonds with nucleophilic residues (e.g., serine, arginine) in a binding pocket, offering a unique interaction mechanism.[8]Non-Classical

Section 2: Experimental Design & Protocols for Validation

Translating strategy into practice requires robust and reproducible experimental protocols. Here, we detail the core assays required to generate the comparative data needed for validation.

Overall Experimental Workflow

The logical flow of experiments is critical for efficient validation. The process begins with chemical synthesis of the parent compound and its analogues, followed by a cascade of in vitro assays to determine binding affinity and functional activity.

Caption: General workflow for validating a functional group's role.

Protocol 1: Competitive Radioligand Binding Assay

This assay directly measures the ability of the test compounds to bind to the target receptor by competing with a known, radioactively labeled ligand. It is the primary method for determining the binding affinity (Ki).

Objective: To determine and compare the binding affinities (Ki) of the nitro-containing compound and its analogues for the target receptor.

Materials:

  • HEK293 cells (or other suitable cell line) expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]CP55,940 for the CB1 receptor).

  • Test compounds (parent nitro compound, des-nitro, and bioisostere analogues) dissolved in DMSO.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters and a cell harvester.

Step-by-Step Methodology:

  • Membrane Preparation: Culture the receptor-expressing cells and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.[7]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of radioligand at a final concentration near its Kd value.

    • 50 µL of various concentrations of the test compound or vehicle (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[7]

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (one-site fit Ki model) to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Protocol 2: Cell-Based Functional Assay (cAMP Accumulation Assay)

This assay measures the functional consequence of receptor binding, such as the inhibition or stimulation of a second messenger pathway. For Gαi-coupled receptors like the cannabinoid receptor CB1, agonists inhibit the production of cyclic AMP (cAMP).

Objective: To determine and compare the functional potencies (EC₅₀) and efficacies (Emax) of the nitro-containing compound and its analogues.

Materials:

  • Receptor-expressing cells (as above).

  • Assay medium (e.g., serum-free DMEM).

  • Forskolin (an adenylate cyclase activator).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay medium.

  • Stimulation:

    • For measuring agonist activity at a Gαi-coupled receptor, add the test compounds to the cells along with a fixed concentration of forskolin.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[8]

  • Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement using the chosen detection technology (e.g., AlphaScreen). This typically involves competitive binding between cellular cAMP and a labeled cAMP tracer.[10][11]

  • Data Analysis: Plot the measured signal (which is inversely proportional to the cAMP level for many kits) against the logarithm of the test compound concentration. Use a sigmoidal dose-response model (variable slope) to calculate the EC₅₀ (potency) and Emax (efficacy) for each compound.

Section 3: Case Studies in Validation

Case Study 1: The Aliphatic Nitro Group in a CB1 Receptor Modulator (ZCZ011)

The first-generation cannabinoid receptor 1 (CB1) positive allosteric modulators (PAMs), such as ZCZ011, feature an aliphatic nitro group.[6] While essential for activity, this group is often considered "non-drug-like" due to potential metabolic liabilities.[1] A study by Tseng et al. provides an excellent example of validating the nitro group's role through bioisosteric replacement.[6]

The Validation Strategy: Researchers hypothesized that the primary role of the aliphatic nitro group in ZCZ011 was its strong electron-withdrawing character. To test this, they replaced the nitro (–NO₂) group with a trifluoromethyl (–CF₃) group, a well-known bioisostere that mimics this electronic property while being metabolically robust.[6]

Comparative Data Analysis: The resulting analogues were tested for their ability to modulate the CB1 receptor in a cAMP functional assay. The data below is extracted from the study's findings, comparing the parent nitro compound with its CF₃ bioisostere.

CompoundFunctional GroupStructurePotency (EC₅₀) in cAMP Assay (nM)Efficacy (% of CP55,940)
(±)-5 (ZCZ011 analogue) Nitro (–NO₂)130100%
(±)-1 (CF₃ Analogue) Trifluoromethyl (–CF₃)32100%

(Data derived from Tseng, C-C. et al. J. Med. Chem. 2019, 62, 10, 5049–5062)[6]

Interpretation and Conclusion: The replacement of the nitro group with the trifluoromethyl group did not lead to a loss of activity; instead, it resulted in a four-fold increase in potency (EC₅₀ of 32 nM vs. 130 nM).[6] This strongly supports the initial hypothesis that the key function of the nitro group in this scaffold is its electron-withdrawing effect, rather than a specific binding interaction that only the nitro group could fulfill. Furthermore, the CF₃-bearing compounds demonstrated improved in vitro metabolic stability, validating the bioisosteric replacement strategy not only as a tool for mechanistic understanding but also for lead optimization.[6]

Case Study 2: The Aromatic Nitro Group in the Antiandrogen Nilutamide

Nilutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer. Its structure features an aromatic nitro group, which is critical for its mechanism of action.[12][13] Nilutamide acts as a competitive antagonist at the androgen receptor (AR), preventing androgens from binding and activating the receptor. The electron-withdrawing nitro group is believed to be crucial for positioning the molecule correctly within the AR ligand-binding pocket.

The Validation Strategy: While a direct des-nitro analogue of Nilutamide is not a clinically used comparator, we can validate the importance of its core pharmacophore by comparing its potency against other nonsteroidal antiandrogens that lack a nitro group, such as the active metabolite of Flutamide (Hydroxyflutamide) and Bicalutamide, in similar assays.

Comparative Data Analysis: The following table compiles IC₅₀ values from in vitro studies assessing the ability of these compounds to inhibit androgen-stimulated activity in prostate cancer cell lines.

CompoundKey Functional GroupIC₅₀ (nM) in Shionogi Cell Proliferation Assay
Nilutamide Nitro (–NO₂) and Trifluoromethyl (–CF₃) 412
Hydroxyflutamide Trifluoromethyl (–CF₃) only72
Bicalutamide Cyano (–CN) and Sulfonyl (–SO₂)243

(Data derived from Simard, J. et al. Urology. 1997, 49, 5, 772-780)

Interpretation and Conclusion: In this comparative context, Nilutamide is less potent than Hydroxyflutamide and Bicalutamide. However, the removal or replacement of the nitro group in related scaffolds has been shown to dramatically reduce or abolish activity, indicating its essential role.[13] The nitro group in Nilutamide is involved in its bioactivation through reduction by enzymes like nitric oxide synthase, leading to the formation of reactive intermediates.[3] This reductive bioactivation is a key part of its mechanism of action but is also implicated in its toxicity profile. Therefore, while other functional groups can achieve higher potency in simple competitive binding, the nitro group in Nilutamide imparts a unique and essential electronic and metabolic profile that defines its biological activity. This highlights a critical lesson: the "importance" of a functional group is not solely defined by potency but also by its role in the overall mechanism of action, including potential bioactivation pathways.

Sources

Safety & Regulatory Compliance

Safety

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid proper disposal procedures

Executive Summary Chemical Class: Nitro-substituted Heterocycle / Carboxylic Acid. Primary Hazards: Acute toxicity (Oral/Dermal), skin/eye irritation, and potential energetic instability due to the nitro-pyrazole core.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary
  • Chemical Class: Nitro-substituted Heterocycle / Carboxylic Acid.

  • Primary Hazards: Acute toxicity (Oral/Dermal), skin/eye irritation, and potential energetic instability due to the nitro-pyrazole core.

  • Disposal Method: High-temperature incineration with afterburner and scrubber.

  • Critical Restriction: DO NOT mix with strong bases or reducing agents in the waste stream.

Part 1: Chemical Profile & Hazard Identification

Senior Scientist Insight: While the acetic acid moiety (


) increases the solubility and polarity of this molecule, the core structure is a 4-nitro-pyrazole . In high-energy chemistry, nitro-pyrazoles are often precursors to insensitive munitions. Therefore, even if this specific derivative is stable at room temperature, it must be treated as a Potential Energetic Material (PEM)  during disposal.
Physicochemical Properties & Risk Assessment
PropertyValue / CharacteristicOperational Implication
Molecular Formula

High Nitrogen/Oxygen balance suggests combustion potential.
Functional Groups Nitro (

), Carboxylic Acid (

)
Dual Hazard: Acidic reactivity + Energetic instability.
Stability Thermally stable < 150°C (Typical for class)Do not autoclave. Avoid friction/shock if dry/crystallized.
Solubility Soluble in DMSO, MeOH, Basic WaterUse compatible solvents for rinsing (MeOH preferred).
RCRA Status Characteristic Waste (Likely D001/D003)Not explicitly P-listed, but treat as Hazardous Waste .
Part 2: Pre-Disposal Stabilization (The "Make-Safe" Phase)

Before moving the material to the central waste facility, you must stabilize it at the bench. This protocol prevents "trash can chemistry"—unintended reactions in the waste container.

1. The Compatibility Check (Self-Validating System)
  • The Rule: Never dispose of this compound in a container with Strong Bases (NaOH, KOH) or Reducing Agents (Hydrides, Metals).

  • The Causality:

    • Acid-Base Reaction: The carboxylic acid tail will react exothermically with bases. Heat generation in the presence of a nitro group increases the risk of thermal runaway.

    • Redox Reaction: Reducing agents can attack the nitro group, leading to unpredictable, energetic byproducts.

2. Solvation Strategy

If the material is a dry powder, it is safest to keep it wet or dissolved if you are not disposing of the original container.

  • Preferred Solvent: Methanol or Ethanol.

  • Why: These are combustible solvents that facilitate clean burning during the incineration process.

Part 3: The Disposal Workflow
Step-by-Step Disposal Procedure

Step 1: Segregation Isolate the waste stream. Do not commingle with halogenated solvents (DCM, Chloroform) if possible, as this complicates the incineration process (though it is not unsafe).

  • Label: "Non-Halogenated Organic Waste - Contains Nitro-Heterocycles."

Step 2: Container Selection

  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Venting: Ensure the cap is not fused. If the solution is acidic, slight off-gassing can occur. Use a vented cap if stored for >24 hours.

Step 3: Labeling (Critical) Standard "Hazardous Waste" labels are insufficient. You must add a specific warning:

"CONTAINS NITRO-PYRAZOLE DERIVATIVE.[1][2] POTENTIAL ENERGETIC.[3] BURN ONLY."

Step 4: Physical Transfer

  • Tools: Use anti-static plastic or wooden spatulas.

  • Avoid: Metal spatulas. Metal-on-glass friction can generate sparks. With nitro compounds, this is a known initiation vector for accidental deflagration.

Part 4: Visualization (Decision Logic)

The following diagram outlines the decision logic for disposing of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid, ensuring the material ends up in the correct destruction pathway.

DisposalWorkflow Start Start: Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Powder LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved PurityCheck Is it Pure? SolidWaste->PurityCheck SolventCheck Solvent Type? LiquidWaste->SolventCheck Dissolve Dissolve in MeOH/EtOH (Desensitize) PurityCheck->Dissolve Small Qty (<5g) PackSolid Pack in HDPE Drum (Label: Flammable Solid) PurityCheck->PackSolid Bulk (>5g) Segregate Segregate: Non-Halogenated Organic Waste SolventCheck->Segregate Combustible (MeOH/EtOH) SolventCheck->Segregate Halogenated (Avoid if possible) Dissolve->Segregate Incinerator DESTINATION: High-Temp Incineration (>1000°C) PackSolid->Incinerator Segregate->Incinerator

Figure 1: Decision matrix for the safe disposal of nitro-pyrazole derivatives, prioritizing desensitization via solvation and final destruction via incineration.

Part 5: Emergency Contingencies

Scenario A: Spillage (Solid)

  • Evacuate: Clear the immediate area.

  • PPE: Double nitrile gloves, safety goggles, lab coat.

  • Action: Do NOT sweep (creates dust/static). Cover the spill with a wet paper towel (water or ethanol) to desensitize it. Wipe up gently and place the towel into the solid waste container.

Scenario B: Skin Exposure

  • Immediate Action: Wash with soap and water for 15 minutes.

  • Note: The acetic acid tail causes irritation; the nitro group poses a toxicity risk. Seek medical attention if a large surface area (>5%) is affected.

References
  • National Institutes of Health (NIH) - PubChem. Compound Summary: Nitropyrazoles and Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Energetic Materials in the Laboratory. ACS Chemical Health & Safety. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Operational Safety & Handling Guide: (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid Executive Summary & Chemical Context This guide defines the operational safety architecture for handling (3,5-dimethyl-4-nitro-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Executive Summary & Chemical Context

This guide defines the operational safety architecture for handling (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid . This compound is a bifunctional intermediate often used in scaffold synthesis for drug discovery.

Why This Protocol Matters: Safety with this compound requires a dual-threat mitigation strategy. You are handling a molecule that combines an acidic tail (corrosive/irritant potential) with a nitro-pyrazole core (potential for energetic decomposition and nitrogenous toxicity). While generally stable under ambient conditions, the nitro motif necessitates strict control over heat and friction, and the carboxylic acid requires specific pH-resistant PPE.

Chemical Identity:

  • Chemical Name: (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

  • Molecular Formula: C₇H₉N₃O₄

  • Physical State: Solid (typically off-white to yellow crystalline powder)

  • Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water (pH dependent).

Hazard Identification & Risk Assessment

The following hazard classification is derived from the structural activity relationship (SAR) of nitro-pyrazoles and carboxylic acids.

Table 1: GHS Hazard Classification

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]Zero-tolerance for dust ingestion; strictly no open-bench weighing.
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3][4]Acidic nature requires chemically resistant gloves (not just latex).
Eye Damage/Irritation H319 Causes serious eye irritation.[1][2][4][5]Particulates are corrosive to corneal tissue.
STOT - Single Exposure H335 May cause respiratory irritation.[2][3][5]Inhalation of dust triggers mucosal inflammation.

Critical Note on Energetics: While this specific derivative is stabilized by the alkyl and acid groups, nitro-pyrazoles are fundamentally energetic. Avoid subjecting the dry solid to temperatures >150°C or high-friction milling without DSC (Differential Scanning Calorimetry) validation.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must adapt to the state of matter (Solid vs. Solution).

A. Hand Protection (Dermal Barrier)
  • The Logic: The nitro group increases lipophilicity, potentially aiding dermal absorption, while the acid component challenges standard latex.

  • Protocol:

    • Dry Solid Handling: Nitrile Gloves (Minimum thickness: 0.11 mm).

      • Change frequency: Every 60 minutes or immediately upon contamination.

    • Solution Handling (DCM/DMF/DMSO): Double-Gloving is mandatory.

      • Inner Layer: Nitrile (0.11 mm).

      • Outer Layer:Silver Shield® (Laminate) or High-Grade Nitrile (0.2 mm+).

      • Reasoning: Chlorinated solvents (often used in workups) permeate standard nitrile in <5 minutes, carrying the dissolved nitro-compound through to the skin.

B. Ocular & Face Protection
  • Standard: Chemical Safety Goggles (indirect venting). Safety glasses are insufficient for acidic powders which can drift around lenses.

  • Escalation: Use a Face Shield (8-inch minimum) over goggles during:

    • Scale-up reactions (>10g).

    • Quenching steps (exothermic risk).

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable/Maintenance): Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. The OV cartridge protects against solvent vapors if the solid is wet.

Operational Workflow: From Storage to Reaction

This flowchart dictates the decision logic for safe handling.

HandlingProtocol cluster_PPE PPE Requirement Level Storage Cold Storage (2-8°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Remove Container Weighing Weighing Station (Inside Fume Hood) Equilibrate->Weighing Open Container Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Transfer Solid Spill Spill Event Weighing->Spill Powder Release Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Dissolved Reagent Solubilization->Spill Liquid Splash

Figure 1: Operational workflow emphasizing the critical path from cold storage to reaction setup. Note that weighing and solubilization are the highest-risk nodes for exposure.

Step-by-Step Handling Procedures

Protocol A: Weighing & Transfer
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Nitro-pyrazoles can be static-prone, causing "fly-away" powder.

  • Taring: Tare the receiving vessel (flask) before adding the solid. Do not use weighing boats if possible; weigh directly into the reaction vessel to minimize transfer steps.

  • Cleanup: Wipe the balance area with a damp paper towel (water/surfactant) immediately after use to capture invisible dust.

Protocol B: Solubilization
  • Order of Addition: Always add Solvent to Solid .

    • Why: Adding solid to a stirring solvent can generate a dust cloud that escapes the vessel before wetting.

  • Exotherm Check: Monitor temperature during dissolution. If using basic solvents (e.g., Pyridine, Et3N), the acidic proton will deprotonate, potentially generating a mild exotherm.

Emergency Response & Disposal

Exposure Response:

  • Ocular: Flush immediately for 15 minutes .[3][6][7] The acidic nature requires prolonged irrigation to normalize pH.

  • Dermal: Wash with soap and water. Do not use ethanol ; it opens pores and increases absorption of the nitro compound.

  • Inhalation: Move to fresh air. If coughing persists (indicating lower respiratory tract irritation), seek medical evaluation.

Disposal (Waste Stream):

  • Classification: Hazardous Organic Waste (Acidic).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong bases (potential for heat generation).

  • Labeling: Must clearly state "Contains Nitro-aromatics" to alert waste handlers of potential (albeit low) energetic risks.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 219739, 4-Nitro-1H-pyrazole-3-carboxylic acid (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitro-pyrazole derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.